molecular formula C36H28Cl2N8O6 B1582338 C.I. Pigment Red 38 CAS No. 6358-87-8

C.I. Pigment Red 38

Cat. No.: B1582338
CAS No.: 6358-87-8
M. Wt: 739.6 g/mol
InChI Key: PLYDMIIYRWUYBP-UHFFFAOYSA-N
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Description

C.I. Pigment Red 38 is a useful research compound. Its molecular formula is C36H28Cl2N8O6 and its molecular weight is 739.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16093. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28Cl2N8O6/c1-3-51-35(49)31-29(33(47)45(43-31)23-11-7-5-8-12-23)41-39-27-17-15-21(19-25(27)37)22-16-18-28(26(38)20-22)40-42-30-32(36(50)52-4-2)44-46(34(30)48)24-13-9-6-10-14-24/h5-20,29-30H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PLYDMIIYRWUYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C(=O)OCC)Cl)Cl)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C36H28Cl2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863750
Record name C.I. Pigment Red 38
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Molecular Weight

739.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester
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CAS No.

6358-87-8
Record name C.I. Pigment Red 38
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Record name C.I. Pigment Red 38
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Record name 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester
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Record name C.I. Pigment Red 38
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Record name Diethyl 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate]
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Foundational & Exploratory

C.I. Pigment Red 38 chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to C.I. Pigment Red 38

Abstract

This compound is a synthetically derived organic compound belonging to the disazo pyrazolone class of pigments.[1] Identified by the Colour Index number 21120 and CAS Registry Number 6358-87-8, this pigment presents as a neutral to yellowish-red powder.[1][2][3] It is characterized by its high tinting strength, good thermal stability, and notable resistance to solvents and migration, particularly when compared to analogous pigments like C.I. Pigment Red 37.[2][4] These properties make it a valuable colorant in demanding applications, primarily within the plastics and rubber industries for masterbatch and polymer coloration.[3] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis pathway, and key industrial applications, grounded in authoritative scientific data.

Chemical Identity and Structure

The fundamental identity of a chemical compound lies in its precise molecular structure and systematic nomenclature.

1.1 IUPAC Name

The formal IUPAC name for this compound is: ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate.[5]

1.2 Chemical Structure Visualization

The molecular architecture of this compound is centered around a 3,3'-dichlorobiphenyl core, which is linked via two azo groups (-N=N-) to two separate pyrazolone-carboxylate moieties. This "double azo" structure is fundamental to its chromatic and stability properties.[1]

Caption: Simplified schematic of this compound's molecular backbone.

Physicochemical Properties

The utility of a pigment is defined by its physical and chemical characteristics. The data below summarizes the key performance attributes of this compound.

PropertyValueSource(s)
Colour Index Name This compound[1][2]
C.I. Constitution Number 21120[1][2]
CAS Registry Number 6358-87-8[2][5][6]
Molecular Formula C₃₆H₂₈Cl₂N₈O₆[1][5][7]
Molecular Weight 739.56 g/mol [1][5][7]
Appearance Red Powder[2][8]
Shade Neutral to Yellowish Red[2][3]
Density ~1.45 g/cm³[2][8]
Heat Resistance 180-200 °C[2][3]
Solubility Insoluble in water; sparingly soluble in ethanol and xylene.[1]

Synthesis and Manufacturing Protocol

The industrial production of this compound is a multi-step process rooted in classical diazo chemistry. The causality behind this specific pathway is the need to create a stable, large, conjugated system that absorbs light in the visible spectrum to produce the desired red color.

3.1 Core Synthesis Reaction

The manufacturing process is based on the diazotization of a substituted benzidine derivative followed by an azo coupling reaction.[1][4] The key steps are:

  • Diazotization: 3,3'-Dichlorobenzidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) under cold conditions to form a bis-diazonium salt. This electrophilic intermediate is highly reactive and is the foundation for the subsequent coupling step.

  • Coupling: The bis-diazonium salt is then reacted with two molar equivalents of a coupling component, in this case, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.[1] This reaction is an electrophilic aromatic substitution, where the pyrazolone derivative acts as the nucleophile, leading to the formation of the final pigment molecule.

  • Pigmentation/Finishing: The crude pigment precipitate undergoes post-treatment steps, which may include heating (pigmentation), washing, filtering, and drying to achieve the desired crystal form, particle size distribution, and final product specifications.[4]

3.2 Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process.

synthesis_workflow cluster_reactants Starting Materials cluster_process Synthesis Protocol cluster_output Final Product R1 3,3'-Dichlorobenzidine S1 Step 1: Diazotization Reaction (Formation of bis-diazonium salt) R1->S1 R2 Ethyl 5-oxo-1-phenyl-4,5- dihydro-1H-pyrazole-3-carboxylate S2 Step 2: Coupling Reaction (pH > 7, ~25°C) R2->S2 R3 NaNO2 + HCl R3->S1 S1->S2 bis-diazonium salt intermediate P1 Crude Pigment Precipitate S2->P1 S3 Step 3: Pigmentation Treatment (Heating, e.g., 70-90°C) P2 Washing, Filtering, Drying S3->P2 P1->S3 P3 This compound Powder P2->P3

Caption: Generalized workflow for the industrial synthesis of this compound.

Industrial Applications and Field Insights

The selection of this compound for a specific application is dictated by its robust performance profile. Its molecular stability translates directly into desirable physical properties.

4.1 Plastics and Rubber Coloration The primary application for Pigment Red 38 is in the coloration of plastics and rubber.[2][4] It is recommended for polymers such as:

  • High-Density Polyethylene (HDPE)[3]

  • Low-Density Polyethylene (LDPE)[4]

  • Polyvinyl Chloride (PVC)[2][3]

  • Polyacrylonitrile (PAN)[3]

Its key advantages in this domain are its resistance to migration, preventing the color from bleeding out of the polymer matrix, and its thermal stability, which allows it to withstand processing temperatures up to 180-200°C without significant degradation.[2][3] Furthermore, its good insulation properties make it a trusted choice for coloring the PVC insulation layers of electrical cables.[2][4]

4.2 Inks and Coatings While plastics are the dominant application, Pigment Red 38 is also utilized in various ink and paint formulations.[2] Its insolubility and chemical resistance make it suitable for solvent-based inks, offset inks, and water-based inks where durability is required.[2] The pigment's inherent high tinting strength means that a relatively low concentration is needed to achieve a vibrant and opaque red color.[4]

References

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from SY Chemical website. [Link]

  • WorldOfPigments. (2012, November 30). Pigment Red 38. Retrieved from worldofpigments.com. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN111875978B - Production method of pigment red PR-38 for plastic.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment red 38. Retrieved from Hangzhou Epsilon Chemical website. [Link]

  • Global Substance Registration System (GSRS). (n.d.). PIGMENT RED 38. Retrieved from gsrs.ncats.nih.gov. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red. Retrieved from SY Chemical website. [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Pyrazolone Red Pigments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazolone-based molecules represent a cornerstone in the development of both high-performance organic pigments and critical pharmaceutical agents.[1][2] Their vibrant red and yellow hues are commercially significant, while their derivatives are found in widely used analgesics.[1][3] The functional properties of these materials—be it color purity and lightfastness in a pigment or the bioavailability of a drug—are not solely dependent on the molecular structure but are profoundly influenced by the three-dimensional arrangement of molecules in the solid state. This guide provides an in-depth exploration of the crystallographic analysis of pyrazolone red pigments, offering researchers, scientists, and drug development professionals a framework for understanding the critical interplay between molecular conformation, crystal packing, and macroscopic properties. We will detail the experimental workflow from crystal growth to structure refinement and illuminate how to translate crystallographic data into actionable insights for materials design and pharmaceutical development.

Part 1: The Molecular and Supramolecular Chemistry of Pyrazolone Pigments

The Pyrazolone Core: Tautomerism and Conformation

Pyrazolones are heterocyclic compounds built upon a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[1][4] A key feature of pigment- and dye-relevant pyrazolones is their existence in different tautomeric forms, primarily the azo and hydrazone forms.[5] While spectroscopic methods in solution may show a mixture, single-crystal X-ray diffraction (XRD) has been instrumental in confirming that these molecules predominantly adopt the hydrazone tautomeric form in the solid state.[6] This structural preference is critical as it dictates the planarity of the molecule and the potential for hydrogen bonding.

The first three-dimensional single-crystal XRD analysis of a pigment, carried out in 1968, provided definitive proof of the hydrazone structure and the near-planarity of the molecule.[6] This planarity facilitates extensive π-orbital overlap between adjacent molecules, a key factor influencing the pigment's color and shade.[6]

Intermolecular Forces: The Architects of the Crystal Lattice

The final properties of a pigment are governed by how individual molecules pack together in a crystal lattice. This packing is directed by a network of non-covalent interactions. In pyrazolone pigments, the primary forces at play are:

  • Hydrogen Bonds: The hydrazone moiety provides hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust intermolecular networks. These hydrogen bonds are directly responsible for the excellent solvent fastness and migration resistance observed in many high-performance pigments.[6]

  • Van der Waals Forces: These forces are significant in the stacking of the planar molecules, often leading to the formation of columnar structures.[6] The efficiency of this stacking impacts the pigment's density and thermal stability.

The interplay of these forces defines the specific polymorph, or crystal form, of the pigment. Different polymorphs of the same chemical compound can exhibit strikingly different colors and performance characteristics, making control over crystallization a paramount concern in pigment manufacturing.[6]

Part 2: The Crystallographic Workflow: From Raw Material to Refined Structure

The elucidation of a pyrazolone pigment's crystal structure is a systematic process that demands precision at every stage. The quality of the final structural model is a direct reflection of the quality of the initial crystal and the rigor of the data collection and refinement protocols.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for determining the crystal structure of a novel pyrazolone pigment. This workflow is designed as a self-validating system, with clear checkpoints to ensure data integrity.

Step 1: Crystal Growth and Selection (The Foundational Step)

  • Rationale: The single-crystal XRD technique is fundamentally dependent on having a single, high-quality crystal. Defects, twinning, or polycrystallinity will prevent the collection of usable diffraction data. This is the most critical and often the most challenging step.

  • Methodology:

    • Synthesize and purify the pyrazolone pigment. Common synthetic routes involve the condensation reaction of intermediates like ethyl acetoacetate with a substituted hydrazine.[1][7]

    • Employ slow evaporation or vapor diffusion techniques with a range of solvents to grow single crystals of suitable size (typically 0.1-0.3 mm).

    • Under a polarizing microscope, select a crystal that exhibits uniform extinction, sharp edges, and no visible cracks or defects.[8]

    • Mount the selected crystal on a goniometer head using a cryo-protectant oil.

Step 2: X-ray Diffraction Data Collection

  • Rationale: The crystal is irradiated with X-rays to generate a diffraction pattern, which contains information about the arrangement of atoms. Data is collected at cryogenic temperatures to minimize thermal vibrations, resulting in a sharper, higher-resolution pattern.[8]

  • Methodology:

    • Mount the goniometer head onto the diffractometer.

    • Center the crystal in the X-ray beam.

    • Initiate a cold stream of nitrogen gas, typically cooling the crystal to 100-120 K.[8]

    • Collect a series of diffraction images while rotating the crystal through a range of angles.[8] Modern diffractometers automate this process.

    • Validation Check: Monitor initial frames to assess diffraction quality. Strong, sharp spots are indicative of a good-quality single crystal. Diffuse or multiple spots suggest a problem with the crystal.

Step 3: Data Reduction and Structure Solution

  • Rationale: The raw diffraction images are processed to determine the crystal's unit cell parameters and space group, and the intensities of each diffraction spot are integrated. The "phase problem" is then solved to generate an initial electron density map.

  • Methodology:

    • Use software (e.g., SHELXT) to index the diffraction pattern and determine the unit cell dimensions and Bravais lattice.[9]

    • Integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

    • Determine the space group based on systematic absences in the diffraction data.

    • Solve the structure using direct methods or intrinsic phasing to obtain an initial model of the molecular structure.[9]

Step 4: Structure Refinement and Validation

  • Rationale: The initial structural model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Methodology:

    • Perform least-squares refinement using software (e.g., SHELXL).

    • Locate and assign all non-hydrogen atoms from the electron density map. Hydrogen atoms are typically placed in calculated positions.

    • Refine atomic coordinates, and anisotropic displacement parameters.

    • Validation Check: The quality of the final model is assessed using crystallographic R-factors (e.g., R1, wR2). An R1 value below 5% for high-quality data indicates an excellent refinement. The final model should also be checked for chemical sense and potential issues using validation tools.

Visualizing the Workflow

The relationship between these experimental stages can be visualized as a linear progression with integrated validation points.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Pigment Synthesis & Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Synthesis->Crystal_Growth Selection Microscopic Selection of Crystal Crystal_Growth->Selection Mounting Mounting & Cryo-Cooling (100 K) Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Reduction Data Reduction (Indexing & Integration) Data_Collection->Reduction Solution Structure Solution (Intrinsic Phasing) Reduction->Solution Refinement Structure Refinement & Validation Solution->Refinement Final_Model Final_Model Refinement->Final_Model Final Structural Model (CIF File)

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Part 3: Data Interpretation and Structure-Property Relationships

A solved crystal structure is a rich dataset. Proper interpretation is key to unlocking its predictive power for material design and understanding biological activity.

Quantitative Crystallographic Data

The primary output of a crystal structure determination is a set of quantitative parameters that describe the crystal lattice and the molecule within it. These data are essential for comparison and database entry.

ParameterTypical Value/InformationSignificance
Formula C₂₂H₁₇N₃OSDefines the chemical composition of the asymmetric unit.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the complete symmetry operations within the unit cell, dictating packing constraints.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Z 4Number of molecules in the unit cell.
Key Bond Lengths/Angles C=O, N-N, N-H (Å)Confirms the molecular geometry and tautomeric state (e.g., hydrazone vs. azo).
Hydrogen Bonds N-H···O=C, 2.8-3.0 ÅProvides quantitative evidence of the key intermolecular interactions governing crystal packing.
R1 Factor < 0.05 (for good data)A key metric indicating the quality of the fit between the model and the experimental diffraction data.

Table 1: Key crystallographic parameters for a representative pyrazolone derivative and their significance.

From Packing to Performance

The arrangement of molecules, as revealed by XRD, directly correlates with the pigment's macroscopic properties.

  • Color and Shade: The degree of π-π stacking and planarity affects the electronic structure of the aggregated molecules.[6] A more planar molecule with greater π-orbital overlap often results in a bathochromic (deeper red) shift in color compared to a more twisted conformation.[6]

  • Fastness Properties: As previously noted, extensive intermolecular hydrogen bonding networks are a hallmark of pigments with high resistance to solvents and bleeding.[6] The crystal structure provides a direct visualization of the interactions that must be overcome for a solvent molecule to disrupt the lattice.

  • Pharmaceutical Implications: For pyrazolone-based drugs, crystallography is essential for understanding structure-activity relationships (SAR).[8] Identifying the precise 3D conformation and intermolecular interactions helps in designing more potent and selective therapeutic agents and in understanding potential polymorphism, which can affect a drug's stability and dissolution rate.[2][8]

Visualizing Supramolecular Assembly

The crystal packing of pyrazolone pigments often reveals higher-order structural motifs, such as hydrogen-bonded chains or π-stacked columns.

G cluster_0 Hydrogen-Bonded Chain cluster_1 π-Stacked Column P1 Mol 1 P2 Mol 2 P1->P2 N-H···O=C P3 Mol 3 P2->P3 N-H···O=C S2 Mol B S1 Mol A S1->S2 van der Waals S3 Mol C S2->S3 van der Waals

Caption: Common supramolecular motifs in pyrazolone pigment crystals.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in the study of pyrazolone red pigments. It provides the ultimate proof of molecular structure, tautomeric form, and the intricate network of intermolecular forces that dictate the material's solid-state properties. For the pigment chemist, this knowledge enables the rational design of new chromophores with enhanced stability and specific colors. For the pharmaceutical scientist, it provides the structural foundation for understanding biological activity and ensuring the solid-form integrity of active pharmaceutical ingredients. By following a rigorous, self-validating experimental workflow and carefully interpreting the resulting three-dimensional structures, researchers can accelerate innovation in this versatile and commercially vital class of compounds.

References

  • Hunger, K. (n.d.). The effect of crystal structure on colour application properties of organic pigments. SDC ColourClick.
  • Palatinus, L., et al. (n.d.). Analysis of diffuse scattering in electron diffraction data for the crystal structure determination of Pigment Orange 13, C32H24Cl2N8O2. ResearchGate.
  • Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

  • Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

  • Karle, I. L., et al. (n.d.). Crystal and Molecular Structure of 3-Pyrazolone Derivatives. III. 5-Amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one. Sci-Hub. Retrieved from [Link]

  • Gunkara, O. T., et al. (2013). Synthesis of new pyrazolone dyes. ResearchGate. Retrieved from [Link]

  • Parajuli, P., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Retrieved from [Link]

  • Various Authors. (2020). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Retrieved from [Link]

  • Claborn, K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment red 38. Retrieved from [Link]

  • Kumar, S., et al. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Retrieved from [Link]

Sources

Spectroscopic Characterization of C.I. Pigment Red 38: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of C.I. Pigment Red 38, a dis-azo pyrazolone pigment widely utilized across various industries.[1][2] The focus of this document is on the application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the structural elucidation and identification of this pigment. We will delve into the theoretical underpinnings of these vibrational spectroscopic techniques, present detailed experimental protocols for sample analysis, and provide an in-depth interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and quality control professionals who require a robust understanding of the molecular characteristics of this compound.

Introduction to this compound

This compound, with the chemical name 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid], diethyl ester, is a significant member of the pyrazolone class of organic pigments.[3] Its molecular formula is C₃₆H₂₈Cl₂N₈O₆ and it is registered under CAS No. 6358-87-8.[1][3] This pigment is valued for its vibrant neutral red shade, good lightfastness, and resistance to various environmental factors, making it suitable for applications in plastics, rubber, inks, and coatings.[4][5] The complex molecular structure, featuring two azo groups (-N=N-) and pyrazolone rings, gives rise to a unique vibrational signature that can be effectively probed by spectroscopic methods.

Fundamentals of Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, investigates the molecular vibrations of a material.[6] These vibrations are quantized and correspond to specific energy levels. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, a phenomenon central to FTIR spectroscopy.[6] Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the scattered photons have a different frequency from the incident photons due to energy exchange with the molecule's vibrational modes.[7] FTIR and Raman spectroscopy are complementary techniques; some molecular vibrations that are strong in an FTIR spectrum may be weak or absent in a Raman spectrum, and vice versa. This complementarity provides a more complete picture of the molecular structure.[8]

Molecular Structure of this compound

A thorough understanding of the molecular structure of this compound is paramount for interpreting its vibrational spectra. The key functional groups that contribute to its spectroscopic fingerprint include the azo linkage, pyrazolone ring system, chlorinated biphenyl backbone, and ester groups.

cluster_ftir FTIR Analysis Workflow cluster_raman Raman Analysis Workflow ftir_start Start ftir_prep Sample Preparation (ATR or KBr Pellet) ftir_start->ftir_prep ftir_bkg Collect Background Spectrum ftir_prep->ftir_bkg ftir_sample Collect Sample Spectrum ftir_bkg->ftir_sample ftir_process Data Processing (Baseline Correction, Normalization) ftir_sample->ftir_process ftir_end Interpreted FTIR Spectrum ftir_process->ftir_end raman_start Start raman_prep Sample Preparation raman_start->raman_prep raman_cal Instrument Calibration raman_prep->raman_cal raman_acq Data Acquisition raman_cal->raman_acq raman_process Data Processing (Baseline Correction) raman_acq->raman_process raman_end Interpreted Raman Spectrum raman_process->raman_end

Figure 2: Experimental Workflows for FTIR and Raman Analysis.

Results and Discussion: Spectral Interpretation

The FTIR and Raman spectra of this compound are rich in information, with distinct bands corresponding to the vibrations of its various functional groups.

FTIR Spectrum Analysis

The FTIR spectrum of an azo dye is characterized by several key absorption bands. [9]For this compound, the following regions are of particular interest:

  • 3100-2800 cm⁻¹: This region corresponds to C-H stretching vibrations of the aromatic rings and the ethyl groups of the ester functionalities.

  • ~1700 cm⁻¹: A strong band in this region is attributed to the C=O stretching vibration of the ester group.

  • ~1650 cm⁻¹: Another strong absorption is expected for the C=O stretching of the pyrazolone ring.

  • 1600-1450 cm⁻¹: This region contains multiple bands due to C=C stretching vibrations of the aromatic rings.

  • ~1450-1400 cm⁻¹: The characteristic -N=N- stretching vibration of the azo group typically appears in this range. [9][10]* ~1250 cm⁻¹: A strong band corresponding to the C-O stretching of the ester group is expected here.

  • Below 1000 cm⁻¹: This "fingerprint" region contains complex vibrations, including C-Cl stretching and various bending modes of the aromatic rings.

Raman Spectrum Analysis

The Raman spectrum of this compound provides complementary information, with strong signals often observed for the symmetric and non-polar bonds.

  • 1600-1550 cm⁻¹: Strong bands in this region are characteristic of the C=C stretching vibrations within the aromatic rings.

  • ~1420 cm⁻¹ and ~1176 cm⁻¹: The protonated azo group (-N=N-) stretching vibrations can give rise to prominent bands in these regions. [11]* Other notable bands: The spectrum will also feature vibrations associated with the pyrazolone ring and the biphenyl backbone.

The combination of FTIR and Raman data allows for a confident and detailed structural confirmation of this compound.

Tabulated Spectral Data

Vibrational Mode Expected FTIR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹) Assignment
C-H Stretch (Aromatic)3100-30003100-3000Aromatic C-H bonds
C-H Stretch (Aliphatic)3000-28503000-2850Ethyl group C-H bonds
C=O Stretch (Ester)~1700WeakEster carbonyl group
C=O Stretch (Pyrazolone)~1650ModeratePyrazolone ring carbonyl
C=C Stretch (Aromatic)1600-1450StrongAromatic ring vibrations
N=N Stretch (Azo)~1450-1400StrongAzo linkage
C-O Stretch (Ester)~1250WeakEster C-O bond
C-N Stretch~1153ModerateCarbon-Nitrogen bonds
C-Cl StretchBelow 800ModerateCarbon-Chlorine bonds

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the comprehensive characterization of this compound. This guide has outlined the theoretical principles, provided detailed experimental protocols, and offered insights into the interpretation of the spectral data. By leveraging the complementary nature of these techniques, researchers and professionals can effectively verify the identity, assess the purity, and understand the molecular structure of this important industrial pigment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SY Chemical Co., Ltd. Pigment Red 38. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment red 38. [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Pigment Red 38. [Link]

  • Science World Journal. Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. [Link]

  • ResearchGate. IR-spectrum of azo dye. [Link]

  • MDPI. A Detailed UV–Vis Spectral Investigation of Six Azo Dyes Derived from Benzoic- and Cinnamic Acids: Experimental and Theoretical Insight. [Link]

  • MDPI. Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. [Link]

  • MDPI. Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Wikipedia. Raman spectroscopy. [Link]

  • MDPI. Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan. [Link]

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A Spectroscopic Investigation of C.I. Pigment Red 38: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of C.I. Pigment Red 38

This compound, also known by its Colour Index number 21120 and CAS number 6358-87-8, is a prominent member of the diarylide pyrazolone class of organic pigments.[1][2][3] Its robust chemical structure, characterized by a double azo configuration, imparts a vibrant yellowish-red hue and notable stability, making it a valuable colorant in a multitude of industrial applications.[2][4] This pigment finds extensive use in the coloration of plastics, printing inks, and textiles, where properties like heat resistance, lightfastness, and migration resistance are paramount.[5] Understanding the interaction of this compound with light, specifically its absorption and emission properties, is crucial for optimizing its performance, predicting its behavior in various matrices, and ensuring color consistency in its applications. This technical guide provides a comprehensive exploration of the UV-Vis absorption and emission spectra of this compound, grounded in the fundamental principles of spectroscopy and supported by insights into the behavior of structurally similar pyrazolone azo dyes.

Theoretical Framework: The Interplay of Light and Molecular Structure

The color of an organic pigment like this compound is a direct consequence of its ability to absorb specific wavelengths of visible light. This phenomenon is governed by the principles of UV-Vis spectroscopy, which probes the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy

When a molecule absorbs ultraviolet (UV) or visible light, the energy from the light promotes an electron from a lower energy molecular orbital (the highest occupied molecular orbital or HOMO) to a higher energy molecular orbital (the lowest unoccupied molecular orbital or LUMO). The energy difference (ΔE) between these orbitals corresponds to the energy of the absorbed photon, as described by the equation ΔE = hν, where h is Planck's constant and ν is the frequency of the light. The extensive system of conjugated double bonds (alternating single and double bonds) in the structure of this compound, particularly the azo groups (-N=N-), delocalizes the π-electrons, which lowers the energy gap between the HOMO and LUMO. This reduced energy gap allows for the absorption of longer wavelengths of light, which fall within the visible region of the electromagnetic spectrum, resulting in the pigment's characteristic red color.

The relationship between the amount of light absorbed and the concentration of the pigment in a solution is described by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the substance at a particular wavelength.

  • b is the path length of the light through the sample (typically 1 cm).

  • c is the concentration of the substance in the solution (in mol L⁻¹).

A UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength at which the maximum absorbance occurs is denoted as λmax (lambda-max).

Fluorescence Emission Spectroscopy

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon and reaching an excited electronic state, returns to its ground state by emitting a photon. This emission of light typically occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. Not all molecules that absorb light are fluorescent; the ability to fluoresce depends on the molecule's structure and its environment. For many azo pigments, fluorescence is often weak or quenched due to efficient non-radiative decay pathways (e.g., internal conversion, intersystem crossing) that allow the excited molecule to return to the ground state without emitting light. However, pyrazolone-based azo dyes can exhibit fluorescence, and its characteristics are highly sensitive to the molecular structure and the surrounding medium.[6]

Spectroscopic Profile of this compound

Expected UV-Vis Absorption Spectrum

This compound is expected to exhibit a strong absorption band in the visible region of the spectrum, likely with a λmax between 450 nm and 550 nm. This absorption is attributed to the π → π* electronic transitions within the extensive conjugated system of the molecule. The exact position of the λmax will be influenced by several factors:

  • Solvent Polarity (Solvatochromism): The polarity of the solvent can significantly impact the electronic distribution in the ground and excited states of the pigment molecule, leading to shifts in the absorption maximum. This phenomenon, known as solvatochromism, is a hallmark of many azo dyes.[6] In polar solvents, a bathochromic (red) shift is often observed due to the stabilization of the more polar excited state.

  • Azo-Hydrazone Tautomerism: Azo dyes containing a hydroxyl group ortho to the azo linkage, or in the case of pyrazolones, a keto-enol system, can exist as a mixture of two tautomeric forms: the azo form and the hydrazone form. These two forms have distinct absorption spectra, and the equilibrium between them is influenced by the solvent, pH, and temperature. The hydrazone tautomer typically absorbs at a longer wavelength than the azo tautomer. For pyrazolone azo dyes, the hydrazone form is often the more stable tautomer.

Expected Emission Spectrum

The fluorescence emission of this compound, if observable, is anticipated to be in the orange to red region of the spectrum, with a characteristic Stokes shift. The quantum yield of fluorescence is expected to be relatively low due to the structural features of azo pigments that favor non-radiative decay. The emission spectrum would also be sensitive to the solvent environment and the prevalent tautomeric form.

Tabulated Spectroscopic Data (Predicted)

The following table summarizes the expected key spectroscopic parameters for this compound based on data from related pyrazolone azo compounds.

ParameterExpected Value/RangeNotes
UV-Vis Absorption
λmax (in non-polar solvent)450 - 500 nmPrimarily due to the hydrazone tautomer.
λmax (in polar solvent)480 - 550 nmA bathochromic shift is expected with increasing solvent polarity.
Molar Absorptivity (ε)High ( > 20,000 L mol⁻¹ cm⁻¹)Characteristic of the strong π → π* transition in azo dyes.
Fluorescence Emission
Emission Maximum (λem)550 - 650 nmExpected to be red-shifted from the absorption maximum.
Stokes Shift50 - 150 nmThe energy difference between absorption and emission maxima.
Fluorescence Quantum Yield (ΦF)Low ( < 0.1)Non-radiative decay pathways are likely to be dominant.

Experimental Protocol for Spectroscopic Analysis

To empirically determine the UV-Vis absorption and emission spectra of this compound, the following detailed experimental protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and safety.

Materials and Equipment
  • This compound (high purity)

  • Spectroscopic grade solvents (e.g., Dichloromethane, Dimethylformamide (DMF), Toluene)

  • Volumetric flasks (Class A)

  • Pipettes (Class A) and micropipettes

  • Analytical balance

  • Ultrasonic bath

  • UV-Vis spectrophotometer (double beam)

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology for UV-Vis Absorption Spectroscopy
  • Stock Solution Preparation: a. Accurately weigh a small amount (e.g., 5 mg) of this compound using an analytical balance. b. Quantitatively transfer the pigment to a 100 mL volumetric flask. c. Add a small amount of the chosen spectroscopic grade solvent (e.g., DMF) to dissolve the pigment. Use an ultrasonic bath to aid dissolution if necessary, as the pigment is poorly soluble in many common solvents.[2] d. Once dissolved, fill the volumetric flask to the mark with the same solvent. This will be your stock solution.

  • Working Solution Preparation: a. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations that will result in an absorbance reading between 0.1 and 1.0 for optimal accuracy. A typical working concentration would be in the range of 10⁻⁵ to 10⁻⁶ M.

  • Spectrophotometer Setup: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Set the desired wavelength range for the scan (e.g., 300 nm to 800 nm). c. Set the scan speed and slit width as appropriate for the instrument and desired resolution.

  • Baseline Correction: a. Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank. b. Place the blank cuvette in both the sample and reference holders of the double-beam spectrophotometer. c. Run a baseline scan to zero the instrument across the entire wavelength range.

  • Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the working solution. b. Fill the sample cuvette with the working solution of this compound. c. Place the sample cuvette in the sample holder and the blank cuvette in the reference holder. d. Initiate the scan to record the absorption spectrum. e. Identify the wavelength of maximum absorbance (λmax).

Step-by-Step Methodology for Fluorescence Spectroscopy
  • Sample Preparation: a. Prepare a dilute solution of this compound in a spectroscopic grade solvent, similar to the UV-Vis sample preparation. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

  • Fluorometer Setup: a. Turn on the fluorometer and allow the lamp to stabilize. b. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum. c. Set the desired emission wavelength range for the scan (e.g., from the excitation wavelength + 20 nm to 800 nm). d. Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

  • Blank Measurement: a. Fill a quartz cuvette with the pure solvent and place it in the sample holder. b. Run a scan to record the solvent's emission spectrum (Raman scattering from the solvent may be visible). This will serve as the blank.

  • Sample Measurement: a. Replace the blank cuvette with the cuvette containing the this compound solution. b. Initiate the scan to record the fluorescence emission spectrum. c. Identify the wavelength of maximum emission (λem).

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Pigment dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute setup Instrument Setup dilute->setup baseline Baseline Correction setup->baseline measure Measure Sample baseline->measure spectrum Obtain Spectrum measure->spectrum identify_lambda Identify λmax spectrum->identify_lambda

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Fluorescence_Workflow cluster_prep_fluor Sample Preparation cluster_measurement_fluor Spectroscopic Measurement cluster_analysis_fluor Data Analysis prep_dilute Prepare Dilute Solution (Abs < 0.1) setup_fluor Instrument Setup (Set Ex. λ) prep_dilute->setup_fluor blank_fluor Measure Solvent Blank setup_fluor->blank_fluor measure_fluor Measure Sample Emission blank_fluor->measure_fluor spectrum_fluor Obtain Emission Spectrum measure_fluor->spectrum_fluor identify_lambda_em Identify λem spectrum_fluor->identify_lambda_em

Caption: Experimental workflow for fluorescence emission spectroscopy.

Electronic Transitions and Molecular Orbitals

The absorption of light by this compound involves the promotion of an electron from a bonding or non-bonding molecular orbital to an anti-bonding molecular orbital.

Electronic_Transitions cluster_orbitals Molecular Orbitals cluster_energy Energy LUMO LUMO (π*) HOMO HOMO (π) HOMO->LUMO π → π* transition Energy_Arrow Absorption Absorption of light (hν)

Caption: Diagram of a π → π* electronic transition in a conjugated system.

Conclusion

This compound is a commercially significant organic pigment whose color and performance are dictated by its electronic structure and interaction with light. While specific spectral data for this pigment is not widely published, a thorough understanding of its spectroscopic properties can be achieved through the study of analogous pyrazolone azo dyes and by following rigorous experimental protocols. The UV-Vis absorption spectrum is expected to be dominated by a strong π → π* transition in the visible region, which is sensitive to the solvent environment and the pigment's tautomeric form. While likely weakly fluorescent, its emission properties provide further insight into its photophysical behavior. The methodologies and theoretical background presented in this guide offer a robust framework for researchers and scientists to characterize this compound and to leverage its spectroscopic properties in various scientific and industrial endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment red 38. [Link]

  • SY Chemical Co., Ltd. Pigment Red 38. [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Pigment Red 38. [Link]

  • Karci, F., et al. (2013). Photophysical Properties of New Pyrazolone Based Azo- Compounds. Journal of Fluorescence, 23(5), 935-944. [Link]

  • Li, S., et al. (2022). Modification of C.I. Pigment Red 146 with surfactants and graphene oxide. RSC Advances, 12(34), 21859-21865. [Link]

  • Herbst, W., & Hunger, K. (2004).
  • Smith, K. L., et al. (2020). Pyrazole, Imidazole, and Isoindolone Dipyrrinone Analogs: pH Dependent Fluorophores that Red-Shift Emission Frequencies in Basic Solution. ACS Omega, 5(31), 19689–19697. [Link]

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Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation Analysis of Diarylide Pigments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diarylide pigments, a cornerstone of the yellow and orange colorant industry, present unique analytical challenges due to their low solubility and complex molecular structures.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of mass spectrometry-based techniques for the structural elucidation and fragmentation analysis of these vital compounds. Moving beyond a simple recitation of methods, this paper delves into the causality behind experimental choices, offering field-proven insights into ionization methodologies, fragmentation pathways, and data interpretation. Through detailed protocols, illustrative diagrams, and a foundation of authoritative references, this guide serves as a self-validating system for the robust analysis of diarylide pigments.

Introduction: The Analytical Imperative for Diarylide Pigments

Diarylide pigments are a significant class of synthetic organic pigments, prized for their vibrant yellow to reddish-yellow hues, excellent lightfastness, and high tinting strength.[2][3] Their chemical structure, characterized by a central biphenyl core linked to two acetoacetarylide moieties via azo groups (-N=N-), underpins their desirable properties but also their analytical complexity.[1][2] Accurate molecular characterization is paramount for quality control in manufacturing, understanding degradation pathways in materials science, and assessing potential toxicological profiles, particularly as some diarylide pigments can degrade to release regulated aromatic amines like 3,3'-dichlorobenzidine.[1] Mass spectrometry has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information.[4]

The Mass Spectrometric Approach: Ionization Causality

The analysis of diarylide pigments by mass spectrometry is critically dependent on the choice of ionization technique. Their low solubility in common solvents necessitates methods that can effectively transfer these large, non-volatile molecules into the gas phase for analysis.[4]

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Preferred Strategy for Insoluble Analytes

For diarylide pigments, which are often intractable in solution, MALDI-TOF-MS (Time-of-Flight Mass Spectrometry) is an exceptionally powerful technique.[5][6] The rationale for its suitability lies in its ability to analyze solid-state samples directly, circumventing the need for dissolution.

Why MALDI?

  • Direct Solid-State Analysis: Pigment powders can be co-crystallized with a suitable matrix and analyzed directly, preserving the integrity of the molecule.

  • Soft Ionization: MALDI is a "soft" ionization technique that minimizes in-source fragmentation, typically producing prominent molecular ions ([M]⁺ or [M+H]⁺), which are crucial for determining the molecular weight.[7]

  • High Mass Range: TOF analyzers are well-suited for the relatively high molecular weights of diarylide pigments (typically >600 Da).[8]

The choice of matrix is a critical experimental parameter. Dihydroxybenzoic acid (DHB) has been shown to be particularly effective in enhancing the signal intensity of diarylide pigments.[6]

Electrospray Ionization (ESI): The Solution-Phase Alternative

While challenging due to solubility issues, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be employed, particularly for modified or more soluble diarylide derivatives, or when hyphenated with liquid chromatography (LC).[9][10]

Why ESI?

  • LC-MS Compatibility: ESI is the premier interface for coupling liquid chromatography with mass spectrometry, enabling the separation of pigment mixtures and isomers prior to analysis.[11]

  • Structural Elucidation via MS/MS: ESI-MS/MS allows for controlled fragmentation of selected precursor ions, providing detailed structural information.[12][13]

The primary challenge with ESI is finding a suitable solvent system that can dissolve the pigment without causing degradation. This often requires experimentation with solvent mixtures and additives.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): A Thermal Fragmentation Approach

Py-GC/MS offers a unique alternative by intentionally thermally decomposing the pigment into smaller, volatile fragments that are then separated by GC and identified by MS.[14][15] This technique is not for determining the molecular ion but is incredibly powerful for identifying the constituent building blocks of the pigment, thereby confirming its identity.[16]

Why Py-GC/MS?

  • Fingerprinting: The resulting pyrogram is a highly specific "fingerprint" of the pigment's chemical structure.[14]

  • Component Identification: It allows for the identification of the original aromatic amines and coupling components used in the synthesis of the pigment.[16][17]

Experimental Protocol: MALDI-TOF-MS Analysis of a Diarylide Pigment

This protocol provides a detailed, step-by-step methodology for the analysis of a representative diarylide pigment, Pigment Yellow 13, using MALDI-TOF-MS.

Materials:

  • Pigment Yellow 13 (C₃₆H₃₄Cl₂N₆O₄, MW: 685.6 g/mol )[8]

  • Matrix: 2,5-Dihydroxybenzoic acid (DHB)

  • Solvent: Tetrahydrofuran (THF)

  • MALDI target plate

  • Micropipettes

  • Vortex mixer

  • Nitrogen gas stream

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of DHB in THF.

  • Sample Preparation: Suspend a small amount (approx. 1 mg) of Pigment Yellow 13 in 1 mL of THF. Vortex thoroughly. While the pigment will not fully dissolve, this creates a fine suspension.

  • Target Spotting: On the MALDI target plate, spot 1 µL of the DHB matrix solution.

  • Sample-Matrix Co-crystallization: Immediately add 1 µL of the pigment suspension to the wet matrix spot on the target plate. Mix gently with the pipette tip.

  • Drying: Allow the spot to air-dry completely. A gentle stream of nitrogen can be used to accelerate drying. The goal is to form a uniform crystalline spot.

  • Mass Spectrometer Calibration: Calibrate the MALDI-TOF mass spectrometer using a standard peptide or protein mixture appropriate for the mass range of the pigment.

  • Data Acquisition:

    • Insert the target plate into the mass spectrometer.

    • Acquire spectra in positive ion reflectron mode.

    • Set the laser intensity to the minimum required to obtain a good signal-to-noise ratio, to minimize fragmentation.

    • Average a sufficient number of laser shots (e.g., 100-200) to obtain a high-quality spectrum.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any significant fragment ions.

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Plate Spotting cluster_ms MALDI-TOF-MS Analysis matrix_prep Prepare Saturated DHB Matrix in THF spot_matrix Spot 1 µL Matrix matrix_prep->spot_matrix sample_prep Suspend Pigment in THF add_sample Add 1 µL Pigment Suspension sample_prep->add_sample spot_matrix->add_sample dry Air-Dry Spot add_sample->dry calibrate Calibrate MS dry->calibrate acquire Acquire Spectra (Positive Ion Mode) calibrate->acquire analyze Analyze Data acquire->analyze fragmentation_pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation cluster_fragments Characteristic Fragment Ions parent Diarylide Pigment Molecular Ion [M+H]⁺ azo_cleavage Azo Bond Cleavage parent->azo_cleavage central_core Central Diamine Fragment azo_cleavage->central_core coupler Coupler Fragment azo_cleavage->coupler amide_cleavage Amide Bond Cleavage sub_coupler Sub-fragments of Coupler amide_cleavage->sub_coupler ketone_cleavage Ketone-adjacent Cleavage ketone_cleavage->sub_coupler coupler->amide_cleavage coupler->ketone_cleavage

Caption: Key fragmentation pathways of diarylide pigments in tandem MS.

Data Presentation: Characteristic Ions

The following table summarizes the expected key ions for a representative diarylide pigment, Pigment Yellow 13, based on the fragmentation mechanisms discussed.

Ion DescriptionProposed StructureExpected m/z (for C₃₆H₃₄Cl₂N₆O₄)
Protonated Molecular Ion [M+H]⁺685.2
Azo Bond Cleavage (Symmetrical) Central diamine core fragment251.0
Azo Bond Cleavage (Asymmetrical) Coupler fragment206.1
Amide Bond Cleavage Fragment from coupler107.1 (dimethylaniline)

Conclusion: An Integrated Analytical Approach

The robust characterization of diarylide pigments via mass spectrometry is not a monolithic process but rather a strategic application of complementary techniques. MALDI-TOF-MS excels in providing rapid and accurate molecular weight determination of these challenging solid materials. ESI-MS/MS, when solubility permits, offers a pathway to detailed structural elucidation through controlled fragmentation. Py-GC/MS serves as a powerful tool for "fingerprinting" and identifying the fundamental chemical building blocks. By understanding the causality behind the choice of ionization and the predictable nature of fragmentation pathways, researchers can confidently unveil the molecular blueprint of these industrially significant pigments, ensuring quality, safety, and performance.

References

  • Scovacricchi, T. (2023).
  • ResearchGate. (n.d.). LDI MS spectrum of PY124, a diarylide yellow pigment, with structure...
  • Various Authors. (1995-2009). Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments.
  • Wyplosz, N. (2003). Laser Desorption Mass Spectrometric Studies of Artists' Organic Pigments.
  • Hutzler, C., et al. (2017).
  • Hutzler, C., et al. (2017). Identification of organic pigments in tattoo inks and permanent make-ups using MALDI-TOF mass spectrometry.
  • PubChem. (n.d.). Diarylide Yellow. NIH.
  • Soltzberg, L. J., et al. (2007). MALDI-TOF mass spectrometric identification of dyes and pigments.
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  • ResearchGate. (n.d.).
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  • Guaratini, T., et al. (2007). The mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments. PubMed.
  • Cultural Heritage Science Open Source. (n.d.). Diarylide Yellow HR: A Bright Pigment Overview.
  • Wikipedia. (n.d.). Diarylide pigment.
  • Perry, J. J. (2010). Identifying the plant origin of artists' yellow lake pigments by electrospray mass spectrometry. Archaeometry.
  • ResearchGate. (2007). The mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments.
  • Satomura, S. (2018). Mass Spectrometric Analysis of Synthetic Organic Pigments.
  • de la Roja, J. M., et al. (2011).
  • Wikipedia. (n.d.).
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  • Chemistry LibreTexts. (2023).
  • National Genomics Data Center. (n.d.).
  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
  • Wikipedia. (n.d.).
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A Comprehensive Technical Guide to the Thermal Properties of C.I. Pigment Red 38 for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the thermal properties of C.I. Pigment Red 38, with a specific focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals who utilize this pigment in pharmaceutical formulations and require a thorough understanding of its thermal stability and behavior.

Introduction: The Criticality of Thermal Analysis for this compound in Drug Development

This compound, a disazo pyrazolone pigment derived from 3,3'-dichlorobenzidine, is a vibrant red colorant.[1] Its molecular formula is C₃₆H₂₈Cl₂N₈O₆ and its CAS Number is 6358-87-8.[1] In the pharmaceutical industry, colorants like this compound are integral components of solid dosage forms, contributing to product identification, brand recognition, and patient compliance. However, the incorporation of any excipient into a drug product necessitates a rigorous evaluation of its physical and chemical properties to ensure the safety, efficacy, and stability of the final formulation.

Thermal analysis techniques, particularly TGA and DSC, are indispensable tools in the solid-state characterization of pharmaceutical ingredients.[2] For a thermally sensitive molecule like an azo pigment, these analyses provide critical data on its thermal stability, decomposition pathways, and potential interactions with active pharmaceutical ingredients (APIs) and other excipients. This understanding is paramount during drug development and manufacturing processes that often involve heat, such as drying, milling, and compression. Regulatory bodies like the European Medicines Agency (EMA) emphasize the importance of understanding the solid-state properties of all components in a drug product to ensure its quality and performance.[3][4]

This guide will delve into the theoretical and practical aspects of TGA and DSC analysis of this compound, offering insights into experimental design, data interpretation, and the implications for formulation development.

The Molecular Structure of this compound and its Implications for Thermal Stability

The thermal behavior of this compound is intrinsically linked to its molecular structure. As a dichlorobenzidine-based azo pigment, it possesses two azo groups (-N=N-) which are known to be the most thermally labile linkages in the molecule. The decomposition of such pigments is thought to be initiated by the homolytic cleavage of the C-N bonds adjacent to the azo groups.

The presence of electron-withdrawing groups, such as the chlorine atoms on the benzidine backbone, can influence the thermal stability of azo pigments.[5] These groups can affect the dissociation of the phenyl-nitrogen bond, a key step in thermal degradation.[5] The pyrazolone moieties also contribute to the overall stability and chromophoric properties of the pigment.

Thermogravimetric Analysis (TGA) of this compound: A Predictive Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is crucial for determining the thermal stability and decomposition profile of this compound.

Expected TGA Profile of this compound

The TGA curve is expected to show minimal mass loss at lower temperatures, indicating the absence of significant amounts of volatile impurities or adsorbed water. A significant mass loss would be anticipated to begin in the range of 200-250°C, corresponding to the onset of thermal decomposition. The decomposition may occur in multiple stages, reflecting the cleavage of the two azo linkages and subsequent breakdown of the aromatic and heterocyclic structures.

Interpreting the TGA Data

The key parameters to be extracted from the TGA analysis of this compound are:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins. This is a primary indicator of the pigment's thermal stability.

  • Temperature of Maximum Rate of Decomposition (Tpeak): The temperature at which the rate of mass loss is highest, as determined from the derivative of the TGA curve (DTG curve).

  • Residual Mass: The mass remaining at the end of the analysis, which can provide information about the formation of non-volatile degradation products.

The thermal decomposition of dichlorobenzidine-based compounds can potentially lead to the formation of aromatic amines, including 3,3'-dichlorobenzidine, which is a known carcinogen.[11] Therefore, understanding the decomposition profile is not only a matter of formulation stability but also of toxicological concern.

Differential Scanning Calorimetry (DSC) of this compound: Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions.

Expected DSC Profile of this compound

The DSC thermogram of this compound is expected to be characterized by:

  • No Sharp Melting Point: As a complex organic pigment, this compound is unlikely to exhibit a sharp melting point. Instead, a broad endothermic event may be observed, which could be associated with a gradual softening or decomposition process.

  • Exothermic Decomposition: Following any endothermic events, a significant exothermic peak is anticipated. This exotherm corresponds to the energy released during the thermal decomposition of the molecule. The peak temperature of this exotherm provides information about the temperature at which the decomposition is most rapid.

The absence of a distinct melting point before decomposition is a common characteristic of many organic pigments and is an important consideration for processing, as it indicates that the pigment will likely decompose before it melts.

Summary of Predicted Thermal Properties

The following table summarizes the anticipated thermal properties of this compound based on its chemical class and available data. It is crucial to note that these are predictive values and should be confirmed by experimental analysis.

Thermal PropertyAnalytical TechniquePredicted ObservationSignificance in Pharmaceutical Development
Thermal Stability TGAOnset of decomposition expected around 200-250°C.Defines the upper temperature limit for processing and storage.
Decomposition Profile TGA/DTGMulti-step decomposition, with the primary mass loss associated with azo bond cleavage.Provides insight into the degradation mechanism and potential formation of harmful byproducts.
Melting Behavior DSCNo sharp melting endotherm; decomposition likely occurs before melting.Informs on the physical behavior of the pigment at elevated temperatures during manufacturing.
Decomposition Energetics DSCA significant exothermic event corresponding to decomposition.Characterizes the energy release during degradation, which is important for safety assessments.

Experimental Protocols for TGA and DSC Analysis

To ensure the scientific integrity and reproducibility of the thermal analysis of this compound, the following detailed experimental protocols are recommended. These protocols are based on established standards such as those from ASTM.[7][12][13][14]

General Sample Preparation

A representative sample of this compound should be lightly ground to ensure homogeneity. The sample should be stored in a desiccator to minimize the influence of adsorbed moisture on the thermal analysis.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Calculate the first derivative of the mass loss curve (DTG) to determine the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C (or a temperature just beyond the final decomposition event observed in TGA) at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify and integrate any endothermic or exothermic peaks to determine transition temperatures and enthalpy changes.

Visualizing the Experimental Workflow and Data Interpretation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the observed thermal events and the properties of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis cluster_output Results Prep Homogenize & Dry This compound Weigh Weigh 5-10 mg in TGA pan Prep->Weigh TGA_Instrument Calibrated TGA Run Heat 30-600°C @ 10°C/min in N2 TGA_Instrument->Run Weigh->TGA_Instrument TGA_Curve Mass vs. Temp Curve Run->TGA_Curve DTG_Curve Derivative Curve (DTG) TGA_Curve->DTG_Curve Tonset Determine T(onset) TGA_Curve->Tonset Tpeak Determine T(peak) DTG_Curve->Tpeak Stability Thermal Stability Tonset->Stability Decomposition Decomposition Profile Tpeak->Decomposition

Caption: TGA Experimental Workflow for this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Experiment cluster_analysis Data Analysis cluster_output Results Prep Homogenize & Dry This compound Weigh Weigh 2-5 mg in DSC pan Prep->Weigh DSC_Instrument Calibrated DSC Run Heat 30-400°C @ 10°C/min in N2 DSC_Instrument->Run Weigh->DSC_Instrument DSC_Curve Heat Flow vs. Temp Curve Run->DSC_Curve Endo Identify Endotherms (e.g., Melting) DSC_Curve->Endo Exo Identify Exotherms (Decomposition) DSC_Curve->Exo Transitions Phase Transitions Endo->Transitions Energetics Decomposition Energetics Exo->Energetics

Caption: DSC Experimental Workflow for this compound.

Conclusion: A Proactive Approach to Formulation Stability

A thorough understanding of the thermal properties of this compound is not merely an academic exercise but a fundamental requirement for the development of robust and safe pharmaceutical products. This guide has provided a comprehensive framework for the TGA and DSC analysis of this pigment, from the theoretical underpinnings of its thermal behavior to detailed, actionable experimental protocols. By proactively characterizing the thermal stability and potential degradation pathways of this compound, formulation scientists can mitigate risks associated with thermal processing, ensure the integrity of the drug product throughout its shelf life, and adhere to the stringent requirements of regulatory agencies. The insights gained from these thermal analysis techniques are invaluable for making informed decisions in drug formulation and manufacturing, ultimately contributing to the delivery of high-quality medicines to patients.

References

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co., Ltd. (n.d.). Pigment red 38. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from [Link]

  • WorldOfPigments. (2012, November 30). Pigment Red 38. Retrieved from [Link]

  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. Retrieved from [Link]

  • ResearchGate. (n.d.). New Picolylamine Azo Pyrazolone Synthesis, Thermal Behavior, Spectroscopic, Computational and its Application in Sensitized Solar Cells. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • CMC Laboratories. (n.d.). Thermogravimetric Analysis (TGA) - ASTM E1131. Retrieved from [Link]

  • Miljøstyrelsen. (n.d.). Toxicity and Fate of Azo Pigments. Retrieved from [Link]

  • Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

  • Scribd. (n.d.). Reactive Trapping of 3,3'-Dichlorobenzidine Decomposition Products in Polyethyelene-Based Diarylide Pigments Concentrates. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Paints, Coatings, and Resins. Retrieved from [Link]

  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). An Investigation on Thermal Decomposition Behavior of Water-Soluble Azo Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolone based metal complex azo dyes:- Synthesis, Characterization, DFT analysis and in-vitro Anti-microbial Assessment. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Materials.co.uk. (n.d.). TGA - Thermogravimetric Analysis. Retrieved from [Link]

  • OEHHA. (2011, July 1). Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine. Retrieved from [Link]

  • MDPI. (n.d.). Preliminary Analysis of Printed Polypropylene Foils and Pigments After Thermal Treatment Using DSC and Ames Tests. Retrieved from [Link]

  • MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Retrieved from [Link]

  • ResearchGate. (2020, December 2). Thermal degradation of azobenzene dyes. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: active substance. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of C.I. Pigment Red 38 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Formulation Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

C.I. Pigment Red 38 (C.I. No. 21120), a disazo pyrazolone pigment, is a key colorant in various industrial applications, including plastics, rubbers, and printing inks. Its performance is intrinsically linked to its interaction with organic solvents, with solubility being a critical parameter. This guide provides a comprehensive technical overview of the solubility of this compound, delving into the theoretical underpinnings of pigment-solvent interactions, practical experimental methodologies for solubility determination, and an analysis of its behavior in a range of organic solvents. This document is intended to serve as a valuable resource for researchers and formulation scientists engaged in the development and optimization of products incorporating this vibrant red pigment.

Introduction: The Significance of Pigment Solubility

The term "pigment" inherently implies a substance that is largely insoluble in the medium in which it is dispersed. This insolubility is fundamental to a pigment's function, enabling it to impart color, opacity, and other properties without bleeding or migrating. However, the degree of insolubility is not absolute. Minute levels of solubility can significantly impact the final properties of a pigmented system, influencing factors such as rheology, gloss, color strength, and long-term stability.

For this compound, a disazo pyrazolone, understanding its solubility characteristics is paramount for optimizing its use. This guide will explore the nuanced world of its solubility, moving beyond simple qualitative descriptors to provide a deeper, more quantitative understanding.

Chemical and Physical Properties of this compound

A thorough understanding of the molecular structure and physical properties of this compound is the foundation for comprehending its solubility behavior.

Molecular Structure

This compound is a complex organic molecule with the chemical formula C₃₆H₂₈Cl₂N₈O₆.[1] Its structure, characterized by two azo groups (–N=N–) and two pyrazolone rings, is inherently nonpolar, which dictates its general insolubility in water and varying degrees of interaction with organic solvents. The presence of polar functional groups, such as the carbonyl groups in the pyrazolone rings, introduces some potential for polar interactions.

Physical Properties

Key physical properties of this compound are summarized in the table below.

PropertyValueSource
C.I. Name Pigment Red 38
C.I. Number 21120
CAS Number 6358-87-8[1]
Molecular Formula C₃₆H₂₈Cl₂N₈O₆[1]
Molecular Weight 739.57 g/mol
Appearance Red Powder

Theoretical Framework for Pigment Solubility

The dissolution of a pigment in a solvent is a complex process governed by the principles of thermodynamics. The adage "like dissolves like" provides a simplified but powerful conceptual starting point. For a more quantitative and predictive understanding, the concept of Hansen Solubility Parameters (HSP) is an invaluable tool.[2][3]

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters, defining a point in "Hansen space." The principle of "like dissolves like" is quantified by the Hansen solubility parameter distance (Ra) between the pigment and the solvent. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

The relationship can be visualized as a sphere in Hansen space, where the center represents the HSP of the pigment. Solvents that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.

G cluster_0 Hansen Space Pigment Pigment (δd_p, δp_p, δh_p) Good_Solvent Good Solvent Pigment->Good_Solvent Small Ra (High Affinity) Poor_Solvent Poor Solvent Pigment->Poor_Solvent Large Ra (Low Affinity)

Caption: Visualization of Hansen Solubility Parameter space.

Estimating Hansen Solubility Parameters for this compound

Experimentally determining the HSP for a pigment can be a laborious process.[4][5] Fortunately, group contribution methods provide a reliable means of estimating these parameters based on the pigment's molecular structure.[6][7][8] By breaking down the this compound molecule into its constituent functional groups and applying established contribution values, we can approximate its HSP.

Qualitative and Semi-Quantitative Solubility of this compound

In practice, the solubility of this compound is generally low in most organic solvents, which is a desirable characteristic for a pigment. Technical data sheets from manufacturers often provide "fastness" or "resistance" ratings, which are indicative of solubility. These are typically rated on a scale of 1 to 5, where 5 denotes the highest resistance (lowest solubility).

Solvent ClassExample SolventsGeneral Solubility BehaviorResistance Rating (Typical)
Water H₂OInsolubleN/A
Alcohols Ethanol, IsopropanolVery Low to Insoluble4
Ketones Acetone, Methyl Ethyl KetoneVery Low3-4
Esters Ethyl Acetate, n-Butyl AcetateVery Low4-5
Aromatic Hydrocarbons Toluene, XyleneVery Low to Insoluble4-5
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble5

Note: Resistance ratings can vary slightly between different commercial grades of the pigment due to variations in particle size, crystal form, and surface treatment.

This table underscores the pigment's robust nature and its suitability for applications where resistance to solvent bleed is critical.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following method is based on the principles outlined in ASTM D6988 for determining the solubility of solid chemicals.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

Experimental Workflow

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with shaking (e.g., 24-48 hrs at 25°C) C 3. Phase Separation B->C Centrifuge to pellet undissolved pigment D 4. Dilution and Analysis C->D Filter supernatant and prepare serial dilutions E 5. Calculation D->E Measure absorbance via UV-Vis spectrophotometry

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a precise volume of the desired organic solvent to each vial. The amount of pigment should be sufficient to ensure a saturated solution with visible undissolved solids after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for an extended period (24-48 hours is recommended) to ensure that the solvent is fully saturated with the pigment.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved pigment.

  • Dilution and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any remaining fine particles.

    • Perform a series of accurate dilutions of the supernatant with the pure solvent to bring the absorbance into the linear range of the UV-Vis spectrophotometer.

    • Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

  • Calculation:

    • Create a calibration curve by measuring the absorbance of a series of standard solutions of known this compound concentration in the same solvent.

    • Use the calibration curve to determine the concentration of the saturated solution from the absorbance of the diluted supernatant.

    • Calculate the solubility in the desired units (e.g., g/100 mL).

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

  • Solvent Polarity: As a largely nonpolar molecule, this compound exhibits higher, albeit still low, solubility in less polar solvents.

  • Temperature: The solubility of most solid-in-liquid systems, including pigments in organic solvents, generally increases with temperature.

  • Particle Size: Smaller pigment particles have a larger surface area-to-volume ratio, which can lead to slightly higher apparent solubility.

  • Crystalline Structure: Different polymorphic forms of a pigment can exhibit different solubility characteristics.

  • Presence of Impurities: Impurities in either the pigment or the solvent can affect the measured solubility.

Conclusion and Future Perspectives

This compound is a robust pigment with characteristically low solubility in a wide range of organic solvents, making it a reliable choice for applications requiring high bleed resistance. The theoretical framework of Hansen Solubility Parameters provides a powerful tool for predicting pigment-solvent interactions and guiding formulation development.

While comprehensive quantitative solubility data for this compound is not extensively published, the experimental protocol detailed in this guide provides a clear and reliable methodology for its determination. Future research focused on the experimental determination of the Hansen Solubility Parameters for this compound and the generation of a comprehensive database of its solubility in various organic solvents would be of significant value to the scientific and industrial communities. Such data would enable more precise formulation design, leading to enhanced product performance and stability.

References

  • Enekvist, M., Liang, X., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chinese Journal of Chemical Engineering, 31, 186-197. [Link]

  • ResearchGate. (2021). Estimating Hansen Solubility Parameters of organic pigments by group contribution methods. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • Park, K. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. [Link]

  • Enekvist, M., et al. Estimating Hansen solubility parameters of organic pigments by group contribution methods. [Link]

  • National Institutes of Health. (2021). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. [Link]

  • RS Colorant. Solvent Dyes. [Link]

  • Wikipedia. (2023). Hansen solubility parameter. [Link]

  • Hansen Solubility Parameters. The Official Hansen Solubility Parameters website. [Link]

  • National Institutes of Health. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

  • Prima Chemicals. (2023). Basic Guide on Pyrazolones: Features and Applications. [Link]

  • Park, K. Hansen Solubility Parameters 2000.pdf. [Link]

  • ResearchGate. (2015). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. [Link]

  • PubChem. This compound. [Link]

  • IHC WORLD. (2024). Reagent and Dye Solubility Chart. [Link]

  • Solvent Miscibility Table. [Link]

  • National Institute of Standards and Technology. SOLUBILITY DATA SERIES. [Link]

  • International Union of Pure and Applied Chemistry. Solubility Data Series. [Link]

  • Pylam Dyes. SOLVENT DYES. [Link]

  • National Institutes of Health. (2020). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]

  • National Institute of Standards and Technology. IUPAC-NIST Solubility Publication. [Link]

  • Nitin Dye Chem Pvt. Ltd. Nitsol Yellow R Solvent Yellow 82. [Link]

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Illuminating the Core: A Technical Guide to the Photophysical Properties and Quantum Yield of Pyrazolone Pigments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazolone-based pigments represent a versatile class of heterocyclic compounds that are gaining significant traction in advanced applications ranging from bioimaging to materials science.[1][2] Their utility is intrinsically linked to their photophysical properties, particularly their ability to absorb and emit light efficiently. This technical guide provides an in-depth exploration of the core photophysical principles governing pyrazolone pigments, with a specialized focus on fluorescence quantum yield—the paramount metric of a fluorophore's emission efficiency. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for the accurate characterization of these promising molecules.

Introduction: The Rise of Pyrazolone Pigments

Pyrazolone derivatives, characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group, have long been staples in the dye and pharmaceutical industries.[3] More recently, their unique electronic properties, synthetic accessibility, and propensity for chemical modification have established them as powerful fluorescent scaffolds.[4] These molecules are increasingly being developed as sophisticated probes for detecting ions and small molecules, labeling subcellular structures, and assessing intracellular conditions like pH and hypoxia.[1][5]

The effectiveness of a pyrazolone pigment in these applications hinges on its photophysical characteristics: how it interacts with light. Key parameters include its absorption and emission spectra, the separation between these spectra (Stokes shift), and, most critically, its fluorescence quantum yield (Φf). A high quantum yield is often a prerequisite for applications requiring bright, sensitive fluorescent reporters.[6] This guide will dissect these properties and provide a robust framework for their reliable measurement.

Fundamental Photophysical Principles

To understand the behavior of pyrazolone pigments, a brief review of core photophysical concepts is necessary. The interaction of light with a fluorophore is elegantly described by the Jablonski diagram.

Jablonski cluster_0 Singlet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption (10⁻¹⁵ s) S1->S0 Fluorescence (10⁻⁹ s) S1->S0 Non-Radiative Decay (e.g., IC) T1 T₁ S1->T1 Intersystem Crossing (ISC)

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for a molecule like pyrazolone.

  • Absorption: A molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

  • Fluorescence: The molecule returns to the ground state by emitting a photon. This is a rapid process, typically occurring on the nanosecond timescale.[7]

  • Non-Radiative Decay: The molecule can also return to the ground state without emitting a photon, dissipating the energy as heat through processes like internal conversion (IC) and external conversion.[6]

  • Intersystem Crossing (ISC): The excited electron can transition to a triplet state (T₁), which has a longer lifetime. Return from the triplet state to the ground state can result in phosphorescence.

The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed.[6][8] It quantifies the efficiency of the fluorescence process against competing non-radiative pathways.[6] A Φf of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible brightness.[6]

Photophysical Properties of Pyrazolone Pigments

The specific chemical structure of a pyrazolone derivative and its surrounding environment critically dictate its photophysical behavior.

Influence of Molecular Structure

The electronic properties of pyrazolone pigments can be finely tuned through synthetic chemistry. The introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) can significantly alter the energy gap between the ground and excited states, thereby shifting the absorption and emission wavelengths.[9] This "push-pull" architecture is a common strategy to engineer dyes with specific colors and properties.[10] For instance, some pyrazoline derivatives exhibit high quantum yields of up to 65% in DMSO, with their emission properties being strongly influenced by substituents on the phenyl rings.[11]

Environmental Effects: Solvatochromism

Pyrazolone pigments often exhibit solvatochromism , a change in their absorption or emission color with a change in solvent polarity.[10][12] This phenomenon arises from differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized, leading to a red-shift (shift to longer wavelengths) in the emission spectrum.[13] This sensitivity to the local environment makes pyrazolones excellent candidates for solvent polarity sensors.[10][14]

Fluorescence Quantum Yield: The Key Performance Metric

The determination of Φf is one of the most important, yet challenging, fluorescence measurements.[15] It provides a direct measure of the efficiency of light conversion into emitted fluorescence.[16][17][18]

Measurement Methodology: The Comparative Method

While absolute methods using integrating spheres exist, the most common and accessible technique is the comparative method .[19][20] This approach involves comparing the fluorescence of the unknown sample to a well-characterized fluorescent standard with a known quantum yield.[6]

The governing equation for the relative quantum yield is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance.

  • n is the refractive index of the solvent.

  • The subscript x refers to the unknown sample, and st refers to the standard.[20]

QuantumYieldWorkflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis & Calculation A Select Appropriate Standard B Prepare Stock Solutions (Sample & Standard) A->B C Prepare Serial Dilutions B->C D Measure Absorbance (UV-Vis) C->D E Measure Emission Spectra (Fluorometer) D->E F Integrate Emission Spectra E->F G Plot Integrated Intensity vs. Absorbance F->G H Calculate Gradients (Grad_x, Grad_st) G->H I Calculate Φ_x H->I

Sources

Tautomeric Equilibrium in Pyrazolone Azo Pigments: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazolone azo pigments are a significant class of organic colorants, the performance and properties of which are intrinsically linked to a fascinating chemical phenomenon: tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibrium in these pigments, designed for researchers, scientists, and professionals in drug development and materials science. We will dissect the structural nuances of the predominant tautomeric forms, elucidate the key factors governing their interconversion, and detail the modern analytical and computational methodologies employed for their characterization. This guide aims to equip the reader with the fundamental knowledge and practical insights necessary to understand, predict, and manipulate the tautomeric behavior of pyrazolone azo pigments for targeted applications.

Introduction: The Significance of Tautomerism in Pyrazolone Azo Pigments

Pyrazolone azo pigments are prized for their vibrant colors, high tinting strength, and good lightfastness, finding widespread use in printing inks, plastics, and coatings.[1][2] The core of their chemical identity and, consequently, their application performance, lies in the dynamic equilibrium between two or more interconverting isomers known as tautomers. In the case of pyrazolone azo pigments, this equilibrium primarily involves the keto-hydrazone and azo-enol forms.[3][4]

The position of this tautomeric equilibrium is not static; it is exquisitely sensitive to the molecular environment and structural modifications.[4] This sensitivity is both a challenge and an opportunity. A thorough understanding of the tautomeric landscape allows for the rational design of pigments with tailored properties, such as enhanced stability, specific shades, and improved performance in different media. This guide will provide a comprehensive overview of this critical aspect of pyrazolone azo pigment chemistry.

The Protagonists: Keto-Hydrazone vs. Azo-Enol Tautomers

The tautomerism in pyrazolone azo pigments arises from the migration of a proton, leading to distinct bonding arrangements within the molecule. The two principal forms are the keto-hydrazone and the azo-enol tautomers.

The Keto-Hydrazone Form

In the solid state, pyrazolone azo pigments predominantly exist in the more stable keto-hydrazone form.[3][5] This tautomer is characterized by a carbon-oxygen double bond (C=O) within the pyrazolone ring and a nitrogen-nitrogen single bond with an adjacent N-H group, forming a hydrazone linkage. The stability of this form is often attributed to the formation of strong intramolecular hydrogen bonds.[5][6]

The Azo-Enol Form

The azo-enol form features a hydroxyl (-OH) group on the pyrazolone ring, creating an enol moiety, and a nitrogen-nitrogen double bond (-N=N-), characteristic of an azo compound. While generally less stable than the keto-hydrazone form, the azo-enol tautomer can be significantly populated in solution, depending on various factors.[3][7] Intermolecular hydrogen bonding with solvent molecules can stabilize this form.[6][7]

Below is a diagram illustrating the tautomeric equilibrium between the keto-hydrazone and azo-enol forms of a generic pyrazolone azo pigment.

Caption: Tautomeric equilibrium in pyrazolone azo pigments.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto-hydrazone and azo-enol forms is dictated by a combination of intramolecular and intermolecular forces. Understanding these factors is paramount for controlling the properties of the pigment.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form in solution.[3][7]

  • Polar Solvents: Polar solvents, particularly those capable of acting as hydrogen bond acceptors, can stabilize the keto-hydrazone form through intermolecular hydrogen bonding.[3][7]

  • Nonpolar Solvents: In nonpolar solvents, the azo-enol form may be favored, as intermolecular interactions are minimized, and intramolecular hydrogen bonding within the azo-enol tautomer can become more significant.[3][7]

Substituent Effects

The electronic nature of substituents on the aryl rings of the pigment molecule can significantly shift the tautomeric equilibrium.[6]

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) tend to decrease the electron density in the π-system, which favors the keto-hydrazone form.[6][7]

  • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) increase the electron density, which can stabilize the azo-enol tautomer.[6][7] Theoretical studies have shown that substituents that are strong electron donors can significantly stabilize the N2-H tautomer in pyrazoles.[8]

Temperature and pH

Temperature and pH also exert a noticeable influence on the tautomeric equilibrium.

  • Temperature: Higher temperatures can favor the keto form.[3][7]

  • pH: The state of protonation of the molecule can be altered by pH. In neutral pH, the hydrazone tautomer is often more stable, while basic conditions can favor the azo tautomer.[6]

The interplay of these factors is summarized in the table below:

FactorFavors Keto-Hydrazone FormFavors Azo-Enol Form
Solvent PolarNonpolar
Substituents Electron-WithdrawingElectron-Donating
Temperature HighLow
pH NeutralBasic

Analytical and Computational Characterization

A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a comprehensive understanding of tautomerism in pyrazolone azo pigments.

Spectroscopic Techniques

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[4][9]

  • ¹H NMR: The chemical shift of the proton involved in the tautomerism (N-H or O-H) is a key indicator. The N-H proton of the hydrazone form typically resonates at a different chemical shift compared to the O-H proton of the enol form.[10][11] In some cases, rapid interconversion between tautomers can lead to broadened signals.[12]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazolone ring, particularly the carbonyl carbon (C=O) and the enolic carbon (C-OH), are distinct for each tautomer.[12][13]

  • ¹⁵N NMR: This technique provides direct information about the nitrogen atoms in the azo and hydrazone groups, offering unambiguous evidence for the predominant tautomer.[4][13]

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of the pyrazolone azo pigment in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Analysis: Integrate the signals corresponding to the protons of the different tautomeric forms. The ratio of the integrals provides a quantitative measure of the tautomeric equilibrium. Identify the characteristic broad signals for the protons at the tautomeric positions C3/C5.[12]

4.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within the pigment molecule, which differ between the tautomers.[4] The keto-hydrazone and azo-enol forms typically exhibit distinct absorption maxima (λ_max).[14] By analyzing the changes in the absorption spectrum under different conditions (e.g., varying solvent polarity), the position of the tautomeric equilibrium can be inferred.

4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in each tautomer. The keto-hydrazone form will show a characteristic C=O stretching vibration, while the azo-enol form will exhibit an O-H stretching band.[10][11]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[5] This technique allows for the precise determination of bond lengths and angles, confirming the presence of either a keto-hydrazone or an azo-enol structure.[15]

Computational Chemistry

Density Functional Theory (DFT) calculations have become an indispensable tool for studying the tautomerism of pyrazolone azo pigments.[14][16][17] These computational methods can be used to:

  • Calculate the relative energies of the different tautomers to predict their relative stabilities.[8][18]

  • Simulate NMR and UV-Vis spectra to aid in the interpretation of experimental data.[4][14]

  • Investigate the transition states of the proton transfer reaction to understand the kinetics of tautomerization.

Workflow for Computational Analysis of Tautomerism

Caption: Computational workflow for tautomerism analysis.

Synthesis and Application Implications

The synthesis of pyrazolone azo pigments typically involves the diazotization of an aromatic amine followed by coupling with a pyrazolone derivative.[10][11][14][19][20] The reaction conditions can influence the initial tautomeric form obtained.

The tautomeric equilibrium has profound implications for the application of these pigments:

  • Color: The different electronic structures of the tautomers result in different colors. Controlling the equilibrium allows for the fine-tuning of the pigment's shade.

  • Lightfastness: The stability of the predominant tautomer contributes to the pigment's resistance to fading upon exposure to light.

  • Solubility: The polarity of the tautomers affects their solubility in different media, which is a critical parameter for ink and coating formulations.[5]

Conclusion

The tautomerism of pyrazolone azo pigments is a complex yet fundamental aspect of their chemistry that dictates their physical and chemical properties. A comprehensive understanding of the keto-hydrazone and azo-enol forms, and the factors that govern their equilibrium, is essential for the rational design and application of these important colorants. By employing a synergistic approach that combines advanced spectroscopic techniques and computational modeling, researchers can unravel the intricacies of tautomerism and unlock the full potential of pyrazolone azo pigments in a wide range of technologies.

References

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing.
  • Whitaker, A. (1995). Crystal structures of azo colorants derived from pyrazolone: a review. Journal of the Society of Dyers and Colourists, 111(3), 66–72.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes.
  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of New Pyrazolone Dyes. Journal of Chemical Research, 37(4), 227–231.
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored M
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH.
  • Tautomerism in azo dyes. FOLIA.
  • Synthesis of New Pyrazolone Dyes.
  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing.
  • Synthesis of pyrazolone acid dyes 3aeg and their Fe (II)...
  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles deriv
  • Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone deriv
  • Three Tautomeric structures of the Pyrazolone nucleus.
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • Azo Dyes and Pigments. The Royal Society of Chemistry.
  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone deriv
  • The use of NMR spectroscopy to study tautomerism. Bohrium.
  • Structures and tautomerism of substituted pyrazoles studied in...
  • Four Different Crystals Derived from a Novel Yellow Pyrazolyl Azo Pigment.
  • Spectroscopic investigation of a novel azo dye (derived from pyrazolone )and its polymers: Fluorescent and Uv-vis absorption spe. SID.
  • Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. MDPI.
  • Tautomerism of azo dyes in the solid st
  • Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][5][7][14]thiadiazine 2,2-dioxides. J. Chem. Soc., Perkin Trans. 2.

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

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Methodological & Application

Application Notes & Protocols: Achieving Optimal Dispersion of C.I. Pigment Red 38 in High-Density Polyethylene (HDPE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and process engineers on the effective dispersion of C.I. Pigment Red 38, a pyrazolone-based organic pigment, in a high-density polyethylene (HDPE) matrix. Achieving a homogenous dispersion is critical for ensuring consistent color strength, optimal mechanical performance, and high-quality surface finish in the final plastic product. This guide elucidates the core scientific principles of pigment dispersion, details validated protocols for masterbatch production via twin-screw extrusion, and outlines rigorous quality control methodologies to characterize the dispersion quality.

Introduction: The Critical Role of Dispersion

High-density polyethylene (HDPE) is a versatile thermoplastic valued for its strength, chemical resistance, and processability. The coloration of HDPE for applications ranging from consumer packaging to automotive components is typically achieved using organic pigments like this compound (CAS No. 6358-87-8).[1][2] This pigment offers a neutral red hue and is noted for its use in plastics due to good insulation properties and resistance to solvents.[3][4]

However, the ultimate performance of a colored plastic article is not solely dependent on the pigment's intrinsic properties but is profoundly influenced by the quality of its dispersion within the polymer matrix. Poor dispersion leads to the formation of agglomerates—clumps of pigment particles—which can cause numerous defects, including color specks, reduced color strength, and compromised mechanical integrity.[5][6] Specifically, agglomerates can act as stress concentration points, potentially leading to premature failure of the part under load.[7] Conversely, a fine and uniform dispersion maximizes the pigment's surface area, leading to higher color yield (tinting strength), improved gloss, and the preservation of the HDPE's inherent mechanical properties.[8][9]

This guide will focus on the industry-standard approach of creating a concentrated pigment masterbatch, which is then let down into the natural polymer during the final processing step. This method offers superior control over pigment distribution compared to direct addition of raw pigment.[10]

Scientific Principles of Pigment Dispersion in a Polymer Melt

The dispersion of solid pigment particles into a viscous polymer melt is a complex process governed by fluid dynamics and interfacial chemistry. It can be systematically broken down into three distinct, yet overlapping, stages.[5][11]

  • Wetting: This initial stage involves the displacement of air from the surface of the pigment particles and aggregates by the molten HDPE. Efficient wetting is crucial as it allows the shear forces generated during compounding to be effectively transferred to the pigment agglomerates.[11][12] The use of dispersing agents or waxes can significantly improve this process by reducing the interfacial tension between the non-polar HDPE and the typically more polar organic pigment surface.[9][13]

  • Deagglomeration (Dispersion): Pigments are supplied as primary particles, aggregates, and agglomerates. The goal of this stage is to break down the loosely bound agglomerates into smaller aggregates and primary particles. This is achieved through the application of high shear and elongational forces within compounding equipment, such as a twin-screw extruder.[11] The high viscosity of the polymer melt is essential for transmitting the necessary mechanical energy.[14]

  • Stabilization: Once broken down, the fine pigment particles have a natural tendency to re-agglomerate to reduce their high surface energy. The final stage, stabilization, involves preventing this from happening.[11] This is achieved by ensuring that the particles are thoroughly and evenly distributed throughout the polymer matrix and that the viscosity of the melt prevents their migration. Polyolefin waxes can act as effective dispersing aids, encapsulating the particles and providing a steric barrier that prevents reagglomeration.[15][16]

Below is a diagram illustrating the logical flow of the dispersion process.

Dispersion_Process cluster_Stages The Three Stages of Pigment Dispersion cluster_Inputs Process Inputs cluster_Output Process Output Wetting 1. Wetting Displacement of air from pigment surface by molten polymer Deagglomeration 2. Deagglomeration Breakdown of agglomerates by shear forces Wetting->Deagglomeration Enables Force Transfer Stabilization 3. Stabilization Prevention of re-agglomeration and uniform distribution Deagglomeration->Stabilization Creates Fine Particles Result Homogeneous Dispersion (Stabilized Primary Particles & Small Aggregates) Stabilization->Result Pigment This compound (Agglomerates) Pigment->Wetting HDPE HDPE Resin HDPE->Wetting Aid Dispersing Aid (e.g., Polyolefin Wax) Aid->Wetting

Caption: The three sequential stages of achieving a stable pigment dispersion.

Materials and Compounding Equipment

Materials
ComponentDescription / SpecificationSupplier Example
This compound Pyrazolone Red, CAS: 6358-87-8. A fine powder with a primary particle size typically in the sub-micron range.Sun Chemical, BASF, etc.
HDPE Resin (Carrier) Masterbatch grade, typically a fractional melt flow index (MFI) HDPE (e.g., 2-8 g/10 min) to ensure high melt viscosity for effective shear.ExxonMobil™, Dow™, etc.
HDPE Resin (Let-down) Injection or extrusion grade, selected based on the final application's requirements.Varies by application.
Dispersing Aid Low molecular weight polyethylene wax or a metallocene-catalyzed polyolefin wax.[15] Improves wetting and reduces melt viscosity.Westlake Chemical (EPOLENE®), Clariant, etc.
Compounding & Characterization Equipment
  • High-Intensity Mixer: For pre-blending pigment, HDPE powder/pellets, and dispersing aids.

  • Gravimetric Feeder: For accurate dosing of the pre-mix into the extruder.

  • Co-rotating Twin-Screw Extruder: The cornerstone for masterbatch production, providing the necessary shear and mixing.[17] Key features include modular screw and barrel design.[18]

  • Strand Pelletizer or Underwater Pelletizer: For producing masterbatch pellets.

  • Injection Molding Machine: To produce test plaques for color and mechanical analysis.

  • Filter Pressure Value (FPV) Test Apparatus: To quantify dispersion quality according to standards like EN 13900-5.[19][20]

  • Spectrophotometer: For quantitative color analysis using the CIELAB color space (L, a, b* values).[21][22][23]

  • Microscope (Optical or SEM): For visual inspection of dispersion and identification of agglomerates.

  • Mechanical Testing Equipment: Tensile tester, impact tester.

Experimental Protocols

This section details the workflow for producing and evaluating HDPE colored with this compound.

Experimental_Workflow cluster_Prep Phase 1: Masterbatch Production cluster_Sample Phase 2: Test Sample Preparation cluster_Analysis Phase 3: Quality Control & Analysis Premix Step 1: Pre-Mixing (High-Intensity Mixer) Extrusion Step 2: Twin-Screw Extrusion (Compounding & Dispersion) Premix->Extrusion Pelletize Step 3: Pelletizing (Masterbatch Pellets) Extrusion->Pelletize Letdown Step 4: Let-down (Tumble mix Masterbatch + Natural HDPE) Pelletize->Letdown Molding Step 5: Injection Molding (Create Test Plaques) Letdown->Molding FPV FPV Test Molding->FPV Color Colorimetric Analysis Molding->Color Micro Microscopy Molding->Micro Mech Mechanical Testing Molding->Mech

Sources

Application Notes & Protocols: Formulation of C.I. Pigment Red 38 Masterbatch for Polyolefins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Rationale for C.I. Pigment Red 38 in Polyolefins

This compound is an organic pigment belonging to the pyrazolone class, identified by CAS Number 6358-87-8 and C.I. Number 21120. It provides a neutral red shade and is frequently selected for coloring polyolefin plastics such as polyethylene (PE) and polypropylene (PP) due to its favorable balance of properties and cost-effectiveness. Its application is particularly noted in plastics like Low-Density Polyethylene (LDPE) and High-Density Polyethylene (HDPE), where it can be incorporated without causing dimensional deformation.[1]

This document serves as a comprehensive technical guide for researchers and polymer scientists on the formulation, production, and quality control of a this compound masterbatch. The objective is to provide a self-validating protocol grounded in scientific principles, enabling the development of a high-quality, well-dispersed color concentrate for various polyolefin applications.

Section 1: Formulation Strategy and Component Selection

The creation of a robust masterbatch is a multi-component system where each ingredient has a distinct and synergistic function. The primary goal is to achieve optimal dispersion of the pigment particles within a carrier resin, which can then be easily and uniformly let down into the bulk polymer during final processing.

This compound: Core Properties and Performance Characteristics

Understanding the intrinsic properties of the pigment is the foundation of a successful formulation.

PropertyValue / RatingSignificance in Polyolefin Applications
Chemical Name Diethyl 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate]The complex organic structure influences its interaction with polymers and additives.
CAS Number 6358-87-8Unique identifier for regulatory and sourcing purposes.
Molecular Formula C₃₆H₂₆Cl₄N₈O₆[1]Indicates a large, complex molecule, which can impact dispersion and migration.
Heat Stability 160°C - 180°C[1]This is a critical parameter. While suitable for many PE applications, it can be a limiting factor for PP grades processed at higher temperatures.
Light Fastness 5 - 6 (on Blue Wool Scale)[1]Offers moderate to good resistance to fading upon light exposure, suitable for many indoor and some outdoor applications.[2][3][4]
Migration Resistance Good; superior to C.I. Pigment Red 37[1]Indicates a low tendency for the pigment to move from the plastic to the surface or into contacting materials.
The Carrier Resin: The Vehicle for Dispersion

The carrier resin encapsulates the pigment and must be compatible with the target polyolefin. The cardinal rule is that the carrier resin should have a higher Melt Flow Index (MFI) or Melt Flow Rate (MFR) than the polymer it is intended to color.[5] This lower viscosity ensures that the masterbatch melts and disperses efficiently into the bulk resin during processing.[5][6]

  • Recommended Carriers: For broad compatibility with PE and PP, a Linear Low-Density Polyethylene (LLDPE) with a high MFI (e.g., 20-40 g/10 min) is an excellent choice.[5][7] Its molecular structure provides a good balance of processability and compatibility.[6] Powdered resin forms are often preferred as they melt faster, allowing pigment particles to be wetted and dispersed earlier in the extrusion process.[6]

  • Causality: A lower viscosity (higher MFI) carrier resin melts earlier and flows more easily in the extruder, effectively "wetting out" the pigment agglomerates and initiating the dispersion process under shear.

Dispersion Aids: Unlocking Color Strength

Dispersing agents are crucial for breaking down pigment agglomerates and ensuring uniform distribution. For organic pigments like this compound in non-polar polyolefins, a combination of wetting and stabilizing agents is most effective.

  • Recommended Dispersants:

    • Zinc Stearate (a metallic soap): Typically used at 1-3% of the total formulation. It functions by reducing the surface tension between the non-polar polymer melt and the more polar surface of the organic pigment.[8] The fatty acid chains of the stearate adsorb onto the pigment surface, lowering its surface energy and making it easier for particles to separate.[8]

    • Polyethylene Wax (PE Wax): Used at 2-5% of the formulation. PE wax has a very low molecular weight and melts early in the extrusion process. This low-viscosity melt coats the pigment particles, improving wetting and lubrication, which aids in the physical breakdown of agglomerates under shear.

  • Mechanism of Action: The process begins with the wetting of pigment agglomerates by the dispersing agents. Under the high shear forces in the extruder, these wetted agglomerates are broken down into smaller aggregates and primary particles. The dispersing agents then stabilize these smaller particles, preventing them from re-agglomerating.

Example Formulation

This formulation targets a 40% pigment loading, a common concentration for high-quality masterbatches.

ComponentFunctionPercentage by WeightExample Material Specification
This compound Colorant40.0%Standard Grade Powder
LLDPE Carrier Resin Pigment Carrier53.0%MFI: 28 g/10 min (190°C/2.16 kg)[7]
Polyethylene Wax Dispersion & Process Aid5.0%Low molecular weight, acid-modified
Zinc Stearate Wetting & Dispersion Aid2.0%Precipitated Grade

Section 2: Manufacturing Protocol via Twin-Screw Extrusion

A co-rotating, intermeshing twin-screw extruder is the preferred equipment for manufacturing high-quality color masterbatch due to its excellent mixing and dispersing capabilities.[9] The modular nature of the screws and barrel allows for the creation of specific zones for feeding, melting, mixing, and pressure build-up.

Workflow Diagram

Caption: Masterbatch production workflow from raw materials to QC.

Step-by-Step Protocol
  • Pre-processing:

    • Accurately weigh all components according to the formulation table.

    • Combine the weighed components in a high-speed mixer. Mix for 5-10 minutes until a homogenous powder blend is achieved. This step ensures uniform feeding into the extruder.

  • Twin-Screw Extrusion:

    • Screw Configuration: A well-designed screw profile is critical for dispersion. An example configuration would include:

      • Feed Zone: Deep-flighted conveying elements.

      • Melting Zone: A combination of conveying elements and wide-stagger kneading blocks to gently melt the carrier and wet the pigment.

      • Primary Dispersive Mixing Zone: A series of forward-staggered kneading blocks with varying angles (e.g., 30°, 60°, 90°) to impart high shear and break down agglomerates.

      • Distributive Mixing Zone: Toothed or fluted mixing elements to ensure spatial homogeneity of the dispersed pigment.

      • Venting Zone: A conveying section under a vacuum port to remove any entrapped air or volatiles.

      • Discharge Zone: Conveying elements to build stable pressure for the die.

    • Temperature Profile: The barrel temperature should be set to gradually increase, ensuring the carrier resin melts progressively without thermally shocking the pigment. A typical profile for an LLDPE carrier would be:

Zone1 (Feed)2345 (Mixing)67 (Venting)89 (Die)
Temp (°C) 110140150160170170165165160
(Note: This is a starting point and should be optimized based on the specific extruder and formulation. The mixing zone is often set to the highest temperature to ensure low melt viscosity for optimal dispersion.)[10]
  • Pelletizing:

    • The molten, colored polymer is extruded through a strand die.

    • The strands are immediately cooled in a water bath.

    • A strand pelletizer cuts the cooled strands into uniform granules (typically 2-3 mm in length).

Section 3: Quality Control and Validation Protocols

Rigorous testing is essential to validate the masterbatch quality and ensure batch-to-batch consistency. All test samples should be prepared and conditioned according to standards like ASTM D618, which specifies standard conditions (e.g., 23°C and 50% relative humidity) to ensure reproducible results.[11][12][13]

Dispersion Quality Assessment
  • Filter Pressure Value (FPV) Test (Ref: DIN EN ISO 23900-5):

    • Principle: This is the most critical test for dispersion quality. A known percentage of the masterbatch is mixed with virgin polymer and extruded through a fine screen pack. Poorly dispersed pigment agglomerates will clog the screen, causing a pressure rise behind it.

    • Protocol:

      • Prepare a 5% let-down of the masterbatch in a corresponding polyolefin (e.g., PP homopolymer).

      • Extrude the mixture through a lab extruder equipped with a pressure transducer and a defined screen pack (e.g., 15 µm).

      • Record the pressure increase over time.

      • The FPV is calculated based on the rate of pressure rise, normalized by the pigment concentration. A lower FPV indicates better dispersion.

  • Film Lamination Test:

    • Principle: A visual test to identify undispersed particles (specks).

    • Protocol:

      • Prepare a 2% let-down of the masterbatch in a film-grade LDPE.

      • Produce a thin cast film (e.g., 50 µm thickness).

      • Visually inspect the film against a lightbox for specks, streaks, and overall color uniformity. Compare against a reference standard.

Colorimetric and Performance Testing
TestStandard / MethodProtocol SummaryAcceptance Criteria
Color Strength & Shade ASTM D387Prepare a 1% let-down in virgin polyolefin with 5% TiO₂. Use a spectrophotometer to measure L, a, b* values.ΔE* ≤ 1.0 compared to the standard.
Heat Stability Ref: DIN EN 12877-2Injection mold plaques from a 2% let-down. Hold the melt in the barrel at increasing temperatures (e.g., 180°C, 200°C, 220°C, etc.) for a 5-minute dwell time at each step.Determine the temperature at which the color change (ΔE*) exceeds 3.0. For PR 38, this should be ≥ 180°C.
Light Fastness ISO 4892-2, Method A, Cycle 1[14][15][16][17]Expose injection-molded plaques in a Xenon-arc weathering chamber. Use a cycle of 102 minutes of light and 18 minutes of light + water spray.[14] Assess color change at intervals against the Blue Wool Scale.[2][3][4]The sample should achieve a rating of at least 5-6 on the Blue Wool Scale.[1]
Migration Resistance Ref: EN 14469-4Place a colored plaque in direct contact with a white, plasticized PVC plaque under a specified pressure and temperature (e.g., 80°C for 24 hours).Assess the staining of the white plaque using a 1-5 Grey Scale. A rating of 4-5 is typically required, indicating minimal to no migration.
Food Contact Migration Testing

For applications involving food packaging, migration testing is mandatory to ensure consumer safety.[18] Testing must be conducted using food simulants under conditions that replicate the intended use.[19][20]

  • Protocol Overview:

    • Prepare test specimens (e.g., film or plaques) from the final colored polyolefin article.

    • Expose the specimens to the appropriate food simulant as defined by regulations like EU 10/2011.

    • The choice of simulant depends on the food type:

      • Simulant A (10% ethanol): For aqueous foods.[20]

      • Simulant B (3% acetic acid): For acidic foods.[20]

      • Simulant D2 (Vegetable oil): For fatty foods.[20]

    • Exposure conditions (time and temperature) are chosen based on the intended use (e.g., 10 days at 40°C for long-term room temperature storage).

    • After exposure, the simulant is analyzed using techniques like LC-MS to quantify any migrated substances. The results are compared against the Specific Migration Limits (SMLs) set by regulatory bodies.

Section 4: Conclusion and Best Practices

The successful formulation of a this compound masterbatch for polyolefins is a systematic process that balances the properties of the pigment, carrier, and additives with optimized processing conditions. The heat stability of this compound (160-180°C) must be carefully considered, making it well-suited for most polyethylene applications but potentially challenging for high-temperature polypropylene processing.

Key Takeaways for Success:

  • Carrier is King: Always select a carrier resin with a higher MFI than the target polymer.

  • Dispersion is Key: Utilize a synergistic blend of wetting (zinc stearate) and lubricating (PE wax) agents.

  • Process with Precision: Control the extruder temperature profile and screw speed to maximize shear for dispersion while avoiding thermal degradation.

  • Validate Rigorously: A comprehensive quality control protocol, led by the FPV test, is non-negotiable for ensuring product performance and consistency.

By adhering to the principles and protocols outlined in this guide, researchers and developers can confidently formulate high-quality this compound masterbatches that meet the demanding requirements of the polyolefin industry.

References

  • Baoxu Chemical. (n.d.). How to Choose Organic Pigment For Plastics?. Retrieved from [Link]

  • Cavalcanti, E. B., et al. (2020). The Effect of Red Pigment and Photo Stabilizers on the Photo Degradation of Polypropylene Films. Polímeros. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from [Link]

  • Chapke, K., et al. (2022). Migration study of chemical additives from low density polyethylene (LDPE) into dahi. Journal of Food Science and Technology. Retrieved from [Link]

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  • Tianshiwax. (2025, July 15). How do metal soaps improve the dispersion of pigments?. Retrieved from [Link]

  • Coperion. (n.d.). Tools to Improve Quality of Color Pigment Dispersions. Retrieved from [Link]

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  • American Cyanamid Company. (1947). US2425828A - Metallic soap dispersions. Google Patents.
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  • VICHEM. (2025, August 20). The Blue Wool Scale – The Gold Standard for Assessing Color Fastness in Industry. Retrieved from [Link]

  • Pace, G. (2016). Migration of Contaminant Residues from Food Packaging. ILSI North America. Retrieved from [Link]

  • Siracusa, V., et al. (2021). Correlation of a Temperate UV-Weathering Cycle to Outdoor Exposure for the Determination of the Environmental Instability of Polyethylene Films Using HT-GPC Analysis. Polymers. Retrieved from [Link]

  • Greenchemicals. (n.d.). How to configure your twin screw extruder for compounding. Retrieved from [Link]

  • EO Plastic Pipe. (n.d.). Selection of Color Masterbatch Carrier Resin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (2,9-Dimethylquinacridone) Modified by Silanes Using Pulverization Method. Retrieved from [Link]

  • Materials Technology Limited. (n.d.). The Blue Wool Scale. Retrieved from [Link]

  • Tianshiwax. (2021, September 24). Coating dispersant classification – Metal soaps. Retrieved from [Link]

  • Modified engineering plastics. (2025, April 29). What are the specific effects of the selection of carrier resin on the performance of masterbatch?. Retrieved from [Link]

  • International Organization for Standardization. (2013). ISO 4892-2:2013 Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. Retrieved from [Link]

  • Haisi Extrusion Equipment. (2024, May 6). How To Configure A Twin Screw Extruder. Retrieved from [Link]

  • Textile Tester. (2025, December 7). Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. Retrieved from [Link]

  • EUROLAB. (n.d.). ISO 4892-2 Plastics - Methods of Exposure to Laboratory Light Sources - Part 2: Xenon Arc Lamps. Retrieved from [Link]

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  • YUDU Publisher. (2021, March). PIGMENTS DELIVER SPARKLING EFFECTS TWIN SCREW COMPOUNDER INNOVATION PROCESS SIMULATION DEFEATING ODOUR. Compounding World. Retrieved from [Link]

  • Robinet, L., & Corbeil, M. C. (2025, August 6). The characterization of metal soaps. Studies in Conservation. Retrieved from [Link]

  • UV Weathering. (n.d.). Blue Wool & Grey Scale. Retrieved from [Link]

  • Smithers. (n.d.). What are the Migration Testing Simulants. Retrieved from [Link]

  • Tzompa-Sosa, D. A., et al. (2022). Low-Density Polyethylene Migration from Food Packaging on Cured Meat Products Detected by Micro-Raman Spectroscopy. Applied Sciences. Retrieved from [Link]

  • James Heal. (n.d.). [Essentials] Blue Wool standards - How to use. Retrieved from [Link]

  • Weichuang New Material. (n.d.). Red pigment for PP plastics, Pigments red C 3013 (P.R.53:1). Retrieved from [Link]

  • SciELO. (n.d.). The Effect of Red Pigment and Photo Stabilizers on the Photo Degradation of Polypropylene Films. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D618 - Standard Practice for Conditioning Plastics for Testing. Retrieved from [Link]

  • Touchstone Research Laboratory. (n.d.). ASTM D618 – Standard Practice for Conditioning Plastics for Testing. Retrieved from [Link]

  • EndoLab. (n.d.). ASTM D618: Standard Practice for Conditioning Plastics for Testing. Retrieved from [Link]

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Application Note: Evaluation of C.I. Pigment Red 38 for Use in Flexible Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive technical guide for researchers and formulators on the use and evaluation of C.I. Pigment Red 38 in flexible polyvinyl chloride (PVC) applications. While this compound is utilized in various polymers, its application in plasticized, flexible PVC presents significant challenges, primarily concerning migration resistance. This note details the underlying scientific principles of pigment-plasticizer interactions, provides rigorous protocols for performance validation, and offers guidance on interpreting results to ensure product integrity and longevity. The causality behind experimental choices is explained to provide a foundational understanding of pigment selection for this demanding application.

Introduction: this compound

This compound (CAS No. 6358-87-8) is a diarylide pyrazolone organic pigment that produces a neutral to yellowish red shade.[1][2] It is widely used for coloring materials such as water-based, offset, and solvent-based inks, as well as various plastics and rubbers due to its good tinting strength.[3][4][5] However, its chemical structure, belonging to the diarylide azo class, raises critical performance questions when incorporated into a highly plasticized polymer matrix like flexible PVC.[6][7]

The primary concern is the interaction between the pigment and the plasticizers essential for PVC's flexibility. This interaction can lead to pigment migration, a phenomenon that compromises the final product's aesthetic and functional properties. Therefore, a thorough evaluation is not merely recommended but essential before specifying this compound for any flexible PVC application.

The Core Challenge: Pigment Migration in Flexible PVC

Flexible PVC owes its pliability to the addition of plasticizers, which are low-volatility organic esters (e.g., dioctyl phthalate - DOP, or dioctyl terephthalate - DOTP). These molecules position themselves between PVC polymer chains, reducing intermolecular forces and increasing flexibility.

However, these same plasticizers can act as solvents or carriers for certain organic pigment molecules.[8][9] Pigment migration is the physical movement of the colorant within the polymer matrix, which manifests in two primary ways:[10][11]

  • Blooming: The pigment moves to the surface of the PVC article, forming a colored deposit that can be wiped off.

  • Bleeding (or Crocking): The pigment transfers from the PVC to an adjacent material upon contact.

This phenomenon is governed by the solubility of the pigment in the plasticizer. Pigments with smaller molecular sizes and higher solubility in the plasticizer are more prone to migration.[10] Diarylide pigments like this compound are generally more susceptible to this issue compared to higher performance pigments such as quinacridones or complex inorganic color pigments (CICPs).[12]

cluster_0 Flexible PVC Matrix cluster_1 Migration Phenomenon PvcChains PVC Polymer Chains Plasticizer Plasticizer Molecules (e.g., DOP) PvcChains->Plasticizer Plasticizer separates chains, creating flexibility Pigment This compound (Soluble in Plasticizer) Plasticizer->Pigment Pigment dissolves in plasticizer Surface PVC Surface Pigment->Surface Blooming Adjacent Adjacent Material (e.g., White PVC) Surface->Adjacent Bleeding / Crocking

Caption: Mechanism of pigment migration in plasticized PVC.

Performance Characteristics of this compound

The suitability of a pigment for a specific application is determined by a range of fastness properties. The table below summarizes the reported data for this compound, highlighting the variability that necessitates rigorous testing.

PropertyReported Value/RatingSignificance in Flexible PVC
Heat Stability 160°C - 200°C[2][3][5]PVC is typically processed between 160-200°C.[13] Insufficient heat stability can lead to pigment degradation, causing color shifts and potentially affecting the polymer's integrity.[14]
Lightfastness 5 - 7 (on 1-8 Blue Wool Scale)[2][3]Determines the resistance to color fading upon exposure to light. A rating of 5 is moderate and may be inadequate for applications requiring long-term outdoor durability.
Migration Resistance Rated 5 (on 1-5 scale)[2]This is the most critical parameter. While some suppliers report good resistance, the diarylide azo chemistry is a known risk factor for migration in plasticized systems.[9] This property must be independently verified.

Protocols for Performance Validation in Flexible PVC

The following protocols are designed to provide a definitive assessment of this compound's performance in a given flexible PVC formulation.

Step 1: Formulation and Compounding

The first step is to create a standardized, colored PVC sample. The choice of plasticizer and its concentration is critical, as it directly impacts migration.

Table 2: Example Flexible PVC Formulation

ComponentTypeParts per Hundred Resin (PHR)Purpose
PVC ResinSuspension Grade (K-value 65-70)100Polymer Matrix
PlasticizerDioctyl Terephthalate (DOTP)50Flexibility
Heat StabilizerCa/Zn System3.0Prevents thermal degradation of PVC
LubricantStearic Acid0.5Processing Aid
Pigment This compound 0.5 - 1.0 Coloration
Filler (Optional)Calcium Carbonate10Cost reduction / property modification

Compounding Protocol:

  • Dry Blending: Combine all components in a high-speed mixer. Mix until a homogenous, free-flowing dry blend is achieved, typically reaching a temperature of 100-120°C to ensure good absorption of the plasticizer.[15]

  • Melt Compounding: Process the dry blend using a two-roll mill or a twin-screw extruder.

    • Two-Roll Mill: Set the roll temperatures to approximately 160-170°C. Mill the compound until a uniform, cohesive sheet ("hide") is formed.

    • Extrusion: Use a compounding extruder with a temperature profile rising to 170-180°C at the die.

  • Sample Preparation: Compression mold the compounded material into plaques of a defined thickness (e.g., 2 mm) for testing.

Step 2: Protocol for Migration Testing

This protocol is adapted from industry standards like ISO 105-X10 to assess the bleeding of the pigment into a standard white PVC sheet.[16][17]

Materials:

  • Colored PVC test plaque (from Step 1).

  • Standard White Flexible PVC plaque (containing 5 PHR TiO₂ and 50 PHR plasticizer).

  • Glass plates.

  • A weight to apply consistent pressure (to achieve ~12.5 kPa).

  • Forced-air oven.

  • Grey Scale for Assessing Staining (ISO 105-A03).

Procedure:

  • Cut a 5 cm x 5 cm sample from both the colored test plaque and the white standard plaque.

  • Clean the surfaces of both plaques with isopropyl alcohol to remove any surface contaminants.

  • Place the colored sample in direct contact with the white sample.

  • Sandwich the composite sample between two clean glass plates.

  • Place the assembly in the oven and apply the weight on top.

  • Heat at 80°C for 24 hours .

  • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.

  • Separate the plaques and visually assess the white plaque for any color transfer.

  • Quantify the degree of staining on the white plaque using the Grey Scale. A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.[16]

cluster_workflow Migration Test Workflow start 1. Prepare Samples (Colored PVC & White PVC) contact 2. Place Samples in Contact start->contact sandwich 3. Sandwich Between Glass Plates contact->sandwich pressure 4. Apply Pressure (~12.5 kPa) sandwich->pressure heat 5. Heat in Oven (80°C, 24h) pressure->heat cool 6. Cool to Room Temperature heat->cool separate 7. Separate Plaques cool->separate assess 8. Assess Staining (Grey Scale 1-5) separate->assess

Sources

Application Notes and Protocols: Pigment Selection for High-Temperature Engineering Plastics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the selection and performance evaluation of pigments for high-temperature engineering plastics, including Polyether Ether Ketone (PEEK), Liquid Crystal Polymer (LCP), and Polyphenylene Sulfide (PPS). It uses C.I. Pigment Red 38, a pyrazolone-based organic pigment, as a case study to illustrate the critical importance of thermal stability in pigment selection. The document demonstrates the unsuitability of conventional organic pigments like Pigment Red 38 for high-temperature applications and provides a detailed overview of alternative high-performance pigment chemistries, such as Complex Inorganic Colored Pigments (CICPs) and select high-performance organic pigments (HPPOs). Detailed protocols for performance evaluation are provided to ensure the formulation of durable and color-stable high-temperature plastic components.

Introduction: The Challenge of Coloring High-Temperature Engineering Plastics

High-temperature engineering plastics such as PEEK, LCP, and PPS are increasingly utilized in demanding applications across the aerospace, automotive, medical, and electronics industries due to their exceptional mechanical properties, chemical resistance, and thermal stability.[1] The processing temperatures of these polymers, however, present a significant challenge for coloration. PEEK, for instance, has a melting point of approximately 341°C, and a continuous service temperature of up to 260°C.[2] PPS offers excellent heat resistance up to 200°C, while LCPs can have heat deflection temperatures exceeding 280°C.[1]

The selection of a suitable colorant is therefore a critical step in the product development process. An inappropriate pigment choice can lead to severe consequences, including:

  • Thermal Degradation of the Pigment: Resulting in discoloration, loss of color strength, and the formation of volatile byproducts.

  • Compromised Polymer Integrity: Degradation products from the pigment can catalyze the degradation of the polymer matrix, leading to a reduction in mechanical properties and dimensional stability.

  • Processing and Manufacturing Issues: Outgassing from pigment degradation can cause defects in molded parts, such as voids and surface imperfections.

This application note will first examine the performance of a conventional organic pigment, this compound, in the context of high-temperature engineering plastics, and then introduce suitable alternative pigment technologies with protocols for their evaluation.

Case Study: The Thermal Performance Limitations of this compound

This compound is a disazo pyrazolone organic pigment widely used in applications such as inks, coatings, and conventional plastics like PVC, LDPE, and HDPE.[3] Its appeal lies in its bright, neutral red shade and good fastness properties in low-temperature systems. However, its thermal stability is a critical limiting factor for high-temperature applications.

Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical ClassDisazo Pyrazolone[4]
C.I. NamePigment Red 38
C.I. Number21120
CAS Number6358-87-8
Molecular FormulaC₃₆H₂₆Cl₄N₈O₆
Reported Heat Stability 180-200°C [3]
Light Fastness (1-8 Scale)5-7
Thermal Degradation Analysis

The reported heat stability of Pigment Red 38, at a maximum of 200°C, is significantly lower than the processing temperatures of PEEK, LCP, and PPS. Studies on pyrazolone-derived polymers indicate that thermal decomposition can initiate at temperatures as low as 216°C.[5][6]

When subjected to temperatures exceeding its thermal limit, the azo linkages (-N=N-) and other organic moieties within the Pigment Red 38 molecule will undergo cleavage, leading to irreversible color loss and the generation of degradation byproducts.

Expert Insight: The causality behind this thermal limitation is rooted in the bond dissociation energies of the chemical bonds within the pigment's molecular structure. The azo bonds, in particular, are susceptible to homolytic cleavage at elevated temperatures, which is the primary mechanism of color loss in this pigment class. This is a fundamental chemical property that cannot be overcome through formulation adjustments in the context of high-temperature plastics.

The following diagram illustrates the logical workflow for assessing the suitability of a pigment for a high-temperature application, highlighting the point of failure for Pigment Red 38.

A Define Polymer Processing Temperature (e.g., PEEK > 340°C) D Compare: Is Pigment Stability > Polymer Processing Temp? A->D B Identify Pigment Candidate (e.g., this compound) C Determine Pigment's Thermal Stability B->C C->D E FAIL: Pigment is Unsuitable D->E No F PASS: Proceed to Further Performance Testing D->F Yes

Caption: Pigment selection workflow for high-temperature plastics.

High-Performance Pigments for Engineering Plastics

Given the limitations of conventional organic pigments, formulators must turn to specialized pigment classes designed to withstand extreme temperatures.

Complex Inorganic Colored Pigments (CICPs)

CICPs are solid solutions or compounds consisting of two or more metal oxides. The metal ions are fixed in a stable crystal lattice, typically a spinel or rutile structure, during a high-temperature calcination process (800-1300°C). This manufacturing process imparts exceptional thermal and chemical stability.

Key Advantages of CICPs:

  • Exceptional Heat Stability: Often stable to temperatures exceeding 1000°C.[7]

  • Outstanding Weather and Lightfastness: The inorganic nature of CICPs makes them highly resistant to degradation by UV radiation.

  • Excellent Chemical Resistance: They are inert to a wide range of chemicals.

  • No Migration or Warpage: Due to their crystalline structure and insolubility.

CICP ChemistryC.I. NameColor
Cobalt AluminatePigment Blue 28Blue
Cobalt TitanatePigment Green 50Green
Chrome Antimony TitanatePigment Brown 24Brown/Yellow
Nickel Antimony TitanatePigment Yellow 53Yellow
High-Performance Organic Pigments (HPPOs)

Select classes of organic pigments possess significantly higher thermal stability than conventional azo pigments and can be suitable for some engineering plastics. Their performance is highly dependent on their molecular structure, crystallinity, and particle size.

  • Perylenes (e.g., P.R. 149, P.R. 179): Offer excellent heat stability, with some grades stable up to 320°C in polycarbonate.[8] They are known for their high color strength and good weather fastness.[9][10][11]

  • Quinacridones (e.g., P.R. 122, P.V. 19): Provide vibrant red and violet shades with good heat and light stability.[12][13] Certain grades can be stable up to 300°C.

  • Diketopyrrolopyrrole (DPP) Pigments: Known for their brilliant shades and good overall fastness properties.

Comparative Thermal Stability:

Pigment ClassExampleTypical Max. Processing Temp.
Pyrazolone AzoThis compound~200°C
QuinacridoneC.I. Pigment Red 122~300°C
PeryleneC.I. Pigment Red 149~320°C
CICPC.I. Pigment Blue 28>1000°C

Experimental Protocols for Pigment Performance Evaluation

To ensure the successful coloration of high-temperature engineering plastics, a rigorous and systematic evaluation of the chosen pigment is essential. The following protocols are designed to be self-validating systems for assessing pigment performance.

Protocol 1: Thermal Stability Assessment via Injection Molding

Objective: To determine the temperature at which a pigment begins to show a significant color change in a specific polymer matrix.

Apparatus:

  • Laboratory-scale twin-screw extruder for compounding.

  • Injection molding machine.

  • Spectrophotometer or colorimeter.

  • Forced-air convection oven.

Procedure:

  • Compounding: a. Dry the polymer resin (e.g., PEEK, PPS) according to the manufacturer's specifications to prevent hydrolytic degradation. b. Prepare a masterbatch by compounding a higher concentration of the pigment (e.g., 5-10%) with the polymer using a twin-screw extruder. c. Let down the masterbatch with additional dried polymer to the desired final pigment concentration (typically 0.1% for tints and 1.0% for full tones).

  • Injection Molding: a. Set the injection molding machine to the lowest recommended processing temperature for the polymer. b. Purge the machine thoroughly with uncolored polymer. c. Mold a set of standard color plaques (e.g., 50mm x 75mm x 2mm). d. Increase the molding temperature in 20°C increments, allowing the machine to stabilize at each temperature. e. At each temperature increment, mold a new set of color plaques. Maintain a consistent dwell time (e.g., 5 minutes) in the barrel for each set.

  • Colorimetric Analysis: a. Allow the molded plaques to cool to room temperature. b. Using a spectrophotometer, measure the CIELAB color coordinates (L, a, b) of the plaque molded at the lowest temperature. This will serve as the control. c. Measure the color coordinates of the plaques molded at each subsequent temperature. d. Calculate the total color difference (ΔEab) between each sample and the control using the formula: ΔEab = √[(ΔL)² + (Δa)² + (Δb)²]

  • Interpretation: a. The heat stability of the pigment is defined as the highest temperature at which the ΔE*ab remains below a specified threshold (typically ≤ 3.0 for a noticeable color change).

cluster_0 Preparation cluster_1 Molding & Testing cluster_2 Analysis A Dry Polymer B Compound Masterbatch A->B C Let Down to Final Concentration B->C D Mold Control Plaque (Lowest Temp, T1) C->D E Increase Temp (T2, T3...) D->E G Measure Color (CIELAB) D->G F Mold Plaques at Each Temp E->F F->G H Calculate ΔE*ab vs. Control G->H I Determine Max Temp where ΔE*ab ≤ 3.0 H->I

Caption: Workflow for thermal stability testing via injection molding.

Protocol 2: Migration Resistance (Bleeding)

Objective: To assess whether the pigment will migrate from the colored plastic into a material in contact with it.

Procedure:

  • Mold a color plaque as described in Protocol 1.

  • Place the colored plaque in intimate contact with a white, plasticized PVC plaque.

  • Place the assembly in a forced-air oven at a temperature relevant to the application's end-use environment (e.g., 120°C) for 24 hours under a specified pressure (e.g., 1 kg/cm ²).

  • After cooling, separate the plaques and visually inspect the white PVC for any staining.

  • Quantify the staining using a grayscale rating (1-5, where 5 is no migration).

Protocol 3: Lightfastness and Weatherability

Objective: To evaluate the color stability of the pigmented plastic upon exposure to light and weathering.

Procedure:

  • Use an accelerated weathering chamber equipped with a xenon arc lamp, which simulates the full spectrum of sunlight.

  • Expose the molded color plaques according to a standard test method (e.g., ASTM D2565 or ISO 4892-2).

  • Periodically remove the plaques and measure their color change (ΔE*ab) against an unexposed control plaque.

  • Report the exposure time required to reach a specific ΔE*ab or a grayscale rating change.

Conclusion and Recommendations

The successful coloration of high-temperature engineering plastics like PEEK, LCP, and PPS is fundamentally dependent on the thermal stability of the chosen pigment. Conventional organic pigments, exemplified by this compound, are unsuitable for these applications due to their limited heat resistance, which leads to pigment degradation at the processing temperatures of these polymers.

For applications requiring vibrant and durable coloration in high-temperature environments, it is imperative to select pigments from classes with proven thermal stability. Complex Inorganic Colored Pigments (CICPs) represent the most robust option, offering stability at temperatures far exceeding the processing needs of any commercially available polymer. For applications where organic pigments are preferred for their higher chroma or transparency, high-performance grades of perylenes and quinacridones should be rigorously evaluated.

The protocols outlined in this document provide a framework for a comprehensive assessment of pigment performance, ensuring the selection of a colorant that will maintain its integrity throughout the lifecycle of the final product.

References

  • Mape Plastics. (2026). PPS or LCP instead of PEEK? Available at: [Link]

  • Aquaterra. Testing of Pigments for Plastics. Available at: [Link]

  • Topwell. Perylene Pigment Black 32. Available at: [Link]

  • PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer. Available at: [Link]

  • Lona Industries Ltd. Quinacridones. Available at: [Link]

  • Sun Chemical. Paliogen® Red Perylene Pigments. Available at: [Link]

  • PEEKCHINA. (2025). PEEK vs PPS vs LCP Performance Guide. Available at: [Link]

  • MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available at: [Link]

  • ZHONGLONG MATERIALS LIMITED. (2024). Complex Inorganic Color Pigments (CICP): Technical Analysis of Performance and Applications. Available at: [Link]

  • Inco Industria Colori. COMPLEX INORGANIC COLOURED PIGMENTS. Available at: [Link]

  • Micom Laboratories. ASTM D3045 heat aging practice for unloaded plastics tests. Available at: [Link]

  • Industry News. (2024). High-performance Organic Pigments: Perylene Pigments. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis, photochromic properties and thermal bleaching kinetics of pyrazolone phenylsemicarbazones containing a thiophene ring. Available at: [Link]

  • Triangle Precision Custom Molded Plastics. (2025). PPS material VS PEEK material. Available at: [Link]

  • Nichwell Chem. Perylene pigment. Available at: [Link]

  • Intertek. ASTM Testing for Plastics and Polymers. Available at: [Link]

  • Jackson's Art Blog. (2021). Pigment Stories: Quinacridone Pigments. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer. Available at: [Link]

  • Advanced EMC Technologies. (2019). PEEK vs PPS: Which Do You Need?. Available at: [Link]

  • Industry News. (2024). How to Choose Suitable High Temperature Resistant Pigments?. Available at: [Link]

  • Nichwell Chem. Perylene pigment for ink paint coating plastic fibers. Available at: [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Available at: [Link]

  • SY Chemical Co., Ltd. Pigment Red 38. Available at: [Link]

  • Sun Chemical. Technical Pigments and Preparations for Plastics. Available at: [Link]

  • The STOCKMEIER Group. Inorganic Pigments for Plastics & Elastomeres. Available at: [Link]

  • Wikipedia. Cochineal. Available at: [Link]

  • Environmental Chambers. (2024). Accelerated Weathering Test Standards for Plastics, Textiles, Automotive, Military and Coatings Paints Varnishes. Available at: [Link]

  • Tdd-global. Quinacridone Red 122 Pigment for Plastic Coating and Painting. Available at: [Link]

  • Polish Journal of Environmental Studies. (2021). Degradation of a Pigment Red 238 using UV, UV/H2O2, UV/H2O2/SnO2 and Fenton Processes. Available at: [Link]

  • Port Plastics. (2023). What's the Difference: PEEK vs PPS. Available at: [Link]

  • ResearchGate. (2021). Degradation of a Pigment Red 238 using UV, UV/H2O2, UV/H2O2/SnO2 and Fenton Processes. Available at: [Link]

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Application Notes and Protocols for C.I. Pigment Red 38 in Ink Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Characteristics of C.I. Pigment Red 38

This compound is a diarylide pyrazolone pigment that offers a vibrant, neutral red shade.[1] Its chemical structure provides good resistance to solvents and migration, making it a versatile choice for various ink applications.[1] This pigment is insoluble in water and has very low solubility in ethanol, which dictates its formulation requirements in different ink systems.[1] These application notes will provide a detailed guide for researchers, scientists, and ink development professionals on the effective use of this compound in both solvent-based and water-based ink formulations, complete with starting formulations and standardized testing protocols.

Physicochemical Properties of this compound

A comprehensive understanding of the pigment's properties is crucial for successful ink formulation.

PropertyValueSource
C.I. Name Pigment Red 38[1]
C.I. Number 21120[1]
CAS Number 6358-87-8[2]
Molecular Formula C₃₆H₂₈Cl₂N₈O₆[2]
Lightfastness 5-6 (on a scale of 1-8)[1]
Heat Resistance 180°C[1]
Solvent Resistance Good[1]
Migration Resistance Good[1]

Part 1: this compound in Solvent-Based Ink Formulations

Solvent-based inks are widely used in packaging and industrial printing due to their excellent adhesion to non-porous substrates and durability.[3] this compound is well-suited for these systems due to its inherent solvent resistance.

Causality of Component Selection

The formulation of a stable and high-performing solvent-based ink relies on the synergistic interaction of its core components:

  • Binder: The binder, or resin, is the film-forming component that encapsulates the pigment and adheres to the substrate. For flexographic and gravure inks, common choices include nitrocellulose, polyamides, and polyurethanes. The selection depends on the desired properties such as gloss, flexibility, and resistance.

  • Solvent: The solvent system dissolves the binder and adjusts the ink's viscosity for the printing process. A balanced blend of solvents, such as alcohols (e.g., ethanol, isopropanol) and esters (e.g., ethyl acetate, n-propyl acetate), is often used to control the drying rate.[3]

  • Dispersant: A dispersant is crucial for deagglomerating and stabilizing the pigment particles within the ink. Polymeric dispersants with anchoring groups that adsorb onto the pigment surface are effective in preventing flocculation and maintaining color strength.

  • Additives: Various additives are used to modify the ink's properties. Waxes (e.g., polyethylene wax) can improve rub resistance, while plasticizers (e.g., dioctyl phthalate) enhance flexibility.[4]

Workflow for Solvent-Based Ink Formulation

Caption: Workflow for Solvent-Based Ink Production.

Starting Formulation: Solvent-Based Flexographic Ink

This formulation is a starting point and may require optimization based on the specific substrate and printing conditions.

ComponentFunctionWeight Percentage (%)
This compoundColorant12.0 - 18.0
Nitrocellulose ResinBinder15.0 - 25.0
Polymeric DispersantDispersing Agent1.0 - 3.0
EthanolSolvent30.0 - 40.0
Ethyl AcetateCo-Solvent20.0 - 30.0
Polyethylene WaxAdditive (Rub Resistance)1.0 - 2.0
PlasticizerAdditive (Flexibility)1.0 - 2.0
Protocol for Preparation of Solvent-Based Ink
  • Binder Dissolution: In a mixing vessel, dissolve the nitrocellulose resin in the ethanol and ethyl acetate solvent blend under agitation until a clear solution is obtained.

  • Pigment Dispersion: While stirring the resin solution, slowly add the this compound and the polymeric dispersant. Increase the mixing speed to create a vortex and disperse the pigment for 20-30 minutes.

  • Milling: Transfer the pigment dispersion to a bead mill. Mill the dispersion until the desired particle size and fineness of grind are achieved (typically a Hegman gauge reading of 7 or higher).

  • Let-down: Transfer the milled concentrate to a separate mixing vessel. Slowly add the remaining binder solution and additives (polyethylene wax, plasticizer) under gentle agitation.

  • Final Adjustment: Adjust the viscosity of the final ink with the solvent blend to meet the specifications of the printing process.

  • Quality Control: Perform quality control tests as outlined in the performance testing protocols section.

Part 2: this compound in Water-Based Ink Formulations

Water-based inks are gaining prominence due to their low volatile organic compound (VOC) content and reduced environmental impact.[5] Formulating with this compound in an aqueous system presents unique challenges due to its hydrophobic nature.

Causality of Component Selection

The stability and performance of a water-based ink are highly dependent on the careful selection of its components:

  • Pigment Dispersion: Since this compound is insoluble in water, it must be incorporated as a stable dispersion. This is typically achieved by using a high-quality pigment concentrate where the pigment is pre-dispersed with the aid of surfactants and dispersants.

  • Binder: The binder in a water-based ink is typically an acrylic or polyurethane resin emulsion or dispersion.[5] These binders form a durable film upon drying and provide adhesion to the substrate.

  • Co-solvent: A small amount of a water-miscible organic solvent, such as a glycol ether, is often included to aid in film formation, control drying time, and improve the solubility of other additives.

  • Surfactants and Dispersants: These are critical for wetting the pigment surface and stabilizing the dispersion in the aqueous medium. Anionic and non-ionic surfactants are commonly used in combination. The recommended starting point for dispersant concentration is typically 4 to 5 mg of active dispersant per square meter of pigment surface area.[6]

  • Additives: Defoamers are essential to prevent foaming during mixing and printing. Rheology modifiers may be used to adjust the ink's viscosity and flow properties.

Logical Relationship in Water-Based Ink Formulation

G cluster_0 Pigment Dispersion Phase cluster_1 Ink Formulation Phase Pigment This compound Wetting Wetting with Surfactants Pigment->Wetting Milling Mechanical Grinding Wetting->Milling Stabilization Stabilization with Dispersants Milling->Stabilization Dispersion Stable Pigment Concentrate Stabilization->Dispersion Letdown Let-down with Binder & Water Dispersion->Letdown Additives Addition of Co-solvents & Defoamers Letdown->Additives Final_Ink Final Water-Based Ink Additives->Final_Ink

Caption: Logic Flow for Water-Based Ink Formulation.

Starting Formulation: Water-Based Flexographic Ink

This formulation is a starting point and will likely require adjustments based on the specific pigment dispersion and printing requirements.

ComponentFunctionWeight Percentage (%)
This compound Dispersion (30% Pigment)Colorant30.0 - 40.0
Acrylic Resin Emulsion (45% Solids)Binder40.0 - 50.0
WaterSolvent10.0 - 20.0
Propylene GlycolCo-solvent/Humectant3.0 - 5.0
DefoamerAdditive0.1 - 0.5
Rheology ModifierAdditiveAs needed
Protocol for Preparation of Water-Based Ink
  • Initial Mixing: In a clean mixing vessel, combine the acrylic resin emulsion and water under gentle agitation.

  • Pigment Incorporation: Slowly add the this compound dispersion to the resin/water mixture while stirring.

  • Additive Addition: Add the propylene glycol and defoamer to the mixture and continue to stir for 15-20 minutes to ensure homogeneity.

  • Viscosity Adjustment: Measure the viscosity of the ink. If necessary, add a rheology modifier to achieve the target viscosity for the printing application.

  • pH Measurement: Check the pH of the ink. For most water-based acrylic systems, a pH of 8.0-9.0 is optimal for stability. Adjust with an appropriate amine if necessary.

  • Quality Control: Perform the relevant quality control tests as described in the following section.

Part 3: Performance Testing Protocols

A battery of standardized tests is essential to ensure the quality and performance of the formulated inks. The following protocols are based on ASTM International standards.

Protocol 1: Viscosity Measurement (ASTM D4212)

Objective: To determine the flow characteristics of the ink.

Apparatus: Dip-type viscosity cup (e.g., Zahn cup), stopwatch, thermometer.[7]

Procedure:

  • Ensure the ink and viscosity cup are at a constant temperature (typically 25°C).[8]

  • Thoroughly mix the ink sample to ensure uniformity.[9]

  • Completely immerse the viscosity cup into the ink.[7]

  • Lift the cup vertically out of the ink and simultaneously start the stopwatch.[7]

  • Observe the stream of ink flowing from the orifice of the cup.

  • Stop the stopwatch at the first distinct break in the ink stream.[7]

  • Record the efflux time in seconds. This is the viscosity measurement.

  • Clean the viscosity cup thoroughly immediately after use.[8]

Protocol 2: Lightfastness and Weatherability (ASTM D3424)

Objective: To evaluate the resistance of the printed ink to fading or color change upon exposure to light and weathering.[10][11]

Apparatus: Xenon-arc exposure apparatus, spectrophotometer or colorimeter.[11]

Procedure:

  • Sample Preparation: Prepare prints of the ink on the desired substrate. A portion of each print should be masked with an opaque material to serve as an unexposed reference.

  • Initial Color Measurement: Measure the CIE Lab* color values of the unexposed portion of the prints.

  • Exposure: Place the prints in the xenon-arc apparatus. The specific test conditions (e.g., light intensity, temperature, humidity, water spray cycle) should be chosen to simulate the intended end-use environment.[11][12]

  • Periodic Evaluation: At predetermined intervals, remove the prints from the exposure apparatus and measure the color of the exposed areas.

  • Color Difference Calculation: Calculate the color difference (ΔE) between the exposed and unexposed areas using the CIE Lab formula.

  • Rating: The lightfastness is rated based on the amount of exposure required to produce a specified color change.

Protocol 3: Tack Measurement (ASTM D4361)

Objective: To measure the apparent tack of the ink, which relates to its splitting forces on a roller system.

Apparatus: Inkometer.[13]

Procedure:

  • Instrument Setup: Set the Inkometer to the desired speed (e.g., 1200 rpm) and temperature.[14]

  • Ink Application: Apply a precise volume of ink to the distribution roller.

  • Distribution: Allow the ink to distribute evenly on the rollers for a specified time (e.g., 1 minute).

  • Tack Measurement: Engage the measuring roller and record the tack reading in gram-meters at specified time intervals (e.g., 1, 2, and 5 minutes).[13]

  • Interpretation: The tack value provides information about the ink's setting speed and its behavior on a printing press. A stable tack reading over time is generally desirable.[14]

Conclusion

This compound is a robust pigment that can be successfully incorporated into both solvent-based and water-based ink systems. The key to achieving optimal performance lies in the careful selection of binders, solvents, and additives, as well as a controlled dispersion process. The provided starting formulations offer a solid foundation for development, and the detailed testing protocols ensure that the final ink product meets the required quality and performance standards for its intended application. Further optimization of these formulations will likely be necessary to meet the specific demands of different printing processes and substrates.

References

  • ASTM D3424-11, Standard Practice for Evaluating the Relative Lightfastness and Weatherability of Printed Matter (Withdrawn 2020), ASTM International, [Link]

  • Nancy Plowman Associates, Ink Testing, [Link]

  • METROPACK Testing Laboratory, ASTM D3424: Assessing Print Resilience, [Link]

  • ASTM International, D3424 Standard Test Methods for Evaluating the Relative Lightfastness and Weatherability of Printed Matter, [Link]

  • ASTM International, D3424 Standard Practice for Evaluating the Relative Lightfastness and Weatherability of Printed Matter (Withdrawn 2020), [Link]

  • ASTM International, ASTM D3424-01 - Standard Test Methods for Evaluating the Relative Lightfastness and Weatherability, [Link]

  • Optimus Instruments, Test equipment according to ASTM D4361, [Link]

  • Tendring Physical Testing Ltd, Electronic Inkometer, [Link]

  • Star Color, How to Correctly Measure the Viscosity of Water-Based Ink, [Link]

  • PCI Magazine, Improving the Performance Properties of Aqueous Based Ink-Jet Inks, [Link]

  • Scribd, Water Based Flexo Inks, [Link]

  • Industrial Physics, ASTM D4212 testing, [Link]

  • Afnor EDITIONS, Standard ASTM D4212-16, [Link]

  • TQC Sheen, How to measure printing ink viscosity?, [Link]

  • European Patent Office, AQUEOUS PIGMENT DISPERSION AND INKJET INK - EP 4282924 A1, [Link]

  • Zhongzhixing, Water-Based Flexographic Ink Formulation, [Link]

  • Emerald Insight, New water-based flexographic ink based on new ter-polymer nano-particles as eco-friendly binders, [Link]

  • Google Patents, CA2551872A1 - Aqueous flexographic printing inks,
  • Asia Ink Expo (AIE), All kinds of water-based ink formula and production process, [Link]

  • IranShoraka, Mastering Flexo Printing: A Guide to Understanding and Formulating Flexo Ink, [Link]

  • Printers' Service, VISCOSITY MEASUREMENT & DILUTING PROCEDURES, [Link]

  • SY Chemical Co., Ltd., Pigment Red 38, [Link]

  • Scribd, Solvent Based Inks Solvents:: Flexographic Ink For Polyethylene Film, [Link]

  • Google Patents, WO2013154551A1 - Solvent-based flexible packaging inks,
  • Regispel, What types of solvents are used in flexographic inks, [Link]

  • PDF Standards Store, ASTM-D4302 2014 PDF, [Link]

  • IHS Markit, ASTM D4302-05, [Link]

  • Google Patents, WO2014062227A1 - Pigment dispersions and printing inks with improved coloristic properties,
  • SDC Enterprises, Effect of pigment particle size on application properties, [Link]

  • Vibrantz Technologies, VIBRANTZ PIGMENTS FOR INKS, [Link]

  • Google Patents, US9873805B2 - Solvent-based flexible packaging ink composition for high temper
  • Just Paint, ASTM Lightfastness Testing for Oil Paints, [Link]

  • ASTM International, D 4303 – 03 - Standard Test Methods for - Lightfastness of Colorants Used in Artists' Materials, [Link]

  • ResearchGate, Light Fastness of Pigment-based and Dye-based Inkjet Inks, [Link]

Sources

Application Notes and Protocols for C.I. Pigment Red 38 in UV-Curable Printing Inks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of C.I. Pigment Red 38, a pyrazolone red pigment, in ultraviolet (UV)-curable printing ink systems. These notes synthesize the known chemical and physical properties of the pigment with the fundamental principles of UV-curing chemistry. While specific pre-existing formulations are not widely published, this guide establishes a foundational understanding and provides detailed protocols for developing, optimizing, and evaluating a UV-curable ink featuring this compound. The protocols are designed to be self-validating, enabling users to systematically assess key performance metrics including dispersion stability, rheological characteristics, cure speed, color strength, and fastness properties.

Introduction: The Intersection of Pyrazolone Chemistry and UV-Curing Technology

UV-curable printing inks represent a significant advancement in the printing industry, offering rapid curing, high print quality, and environmental benefits due to the absence of volatile organic compounds (VOCs).[1][2] The performance of these inks is intrinsically linked to the selection of their components, with the pigment playing a pivotal role in determining color, durability, and rheology.[3][4]

This compound (CAS No. 6358-87-8) is a disazo pyrazolone pigment known for its neutral red shade and good overall fastness properties.[5][6][7] Its chemical structure imparts good light and solvent resistance, making it a candidate for applications requiring durability.[5][7][8] While traditionally used in solvent-based and offset inks, its application in UV-curable systems is a logical extension of its capabilities.[7][9] This document will explore the critical considerations and methodologies for successfully incorporating this compound into a UV-curable ink formulation.

Core Principles and Rationale for Formulation

The formulation of a UV-curable ink is a balance of reactive and non-reactive components, each contributing to the final properties of the printed film. The introduction of a pigment like this compound necessitates careful consideration of its interaction with the other components.

The UV-Curing Mechanism: A Brief Overview

UV-curable inks are typically composed of monomers, oligomers, photoinitiators, and additives.[1][2] The curing process is a rapid polymerization reaction initiated by the exposure to UV light. Photoinitiators absorb the UV energy and generate free radicals, which in turn initiate the cross-linking of the acrylate or methacrylate groups on the monomers and oligomers, transforming the liquid ink into a solid, durable film.[10]

The Role of the Pigment in the UV-Curing Process

The pigment is not an inert component in this system. It can significantly influence the curing process by absorbing and scattering the UV light intended for the photoinitiator.[10] Therefore, the pigment's particle size, distribution, and concentration must be carefully optimized to ensure sufficient UV penetration for a thorough cure.

Physicochemical Properties of this compound

A thorough understanding of the pigment's properties is essential for successful formulation.

PropertyValueSource(s)
C.I. Name Pigment Red 38[6]
C.I. Number 21120[11]
CAS Number 6358-87-8[6][11]
Chemical Formula C₃₆H₂₈Cl₂N₈O₆[6][11]
Molecular Weight 739.57 g/mol [6][11]
Heat Resistance ~200 °C[11][12]
Light Fastness (Blue Wool Scale) 6-7[11][12]
Acid Resistance 5[11]
Alkali Resistance 5[11]

Note: Fastness properties are rated on a scale of 1 to 8 for lightfastness (8 being excellent) and 1 to 5 for chemical resistance (5 being excellent).

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the formulation and evaluation of a UV-curable ink containing this compound.

Protocol 1: Preparation of a Pigment Dispersion

Proper dispersion of the pigment is critical to achieving optimal color strength, gloss, and stability, while minimizing the impact on ink rheology.[3] A three-roll mill is a common piece of equipment for this purpose in high-viscosity formulations like many UV inks.

Objective: To create a stable, finely dispersed pigment concentrate of this compound in a suitable monomer.

Materials & Equipment:

  • This compound

  • Low-viscosity monomer (e.g., Trimethylolpropane Triacrylate - TMPTA)

  • Dispersant (a high molecular weight polymeric dispersant is recommended)

  • Three-roll mill

  • Hegman gauge

  • Analytical balance

Procedure:

  • Premixing:

    • In a suitable container, weigh the desired amounts of the monomer and dispersant.

    • Slowly add the this compound powder to the liquid components under low-shear mixing. Continue mixing until the pigment is fully wetted. A typical starting formulation could be:

      • This compound: 20-30%

      • Dispersant: 2-5% (based on pigment weight)

      • Monomer: 65-78%

  • Milling:

    • Transfer the premix to the three-roll mill.

    • Process the mixture through the mill, gradually increasing the pressure to enhance the shear forces.

    • After each pass, use a Hegman gauge to assess the degree of dispersion. The goal is to achieve a reading of 7 or higher, indicating that the majority of particles and agglomerates are smaller than 12.5 micrometers.

    • Continue milling until the Hegman gauge reading no longer improves.

  • Characterization:

    • Visually inspect the dispersion for uniformity and gloss.

    • Measure the viscosity using a rotational viscometer.

    • Store the dispersion and monitor for any signs of settling or reagglomeration over time.

Dispersion_Workflow cluster_0 Step 1: Premixing cluster_1 Step 2: Milling cluster_2 Step 3: Characterization Premix Weigh Monomer & Dispersant AddPigment Add this compound Premix->AddPigment LowShearMix Low-Shear Mixing AddPigment->LowShearMix ThreeRollMill Process on Three-Roll Mill LowShearMix->ThreeRollMill Hegman Assess Dispersion with Hegman Gauge ThreeRollMill->Hegman After each pass Hegman->ThreeRollMill If reading < 7 FinalDispersion Stable Pigment Concentrate Hegman->FinalDispersion If reading >= 7 Viscosity Measure Viscosity FinalDispersion->Viscosity Stability Monitor Stability FinalDispersion->Stability

Caption: Workflow for the preparation of a this compound dispersion.

Protocol 2: Formulation of a UV-Curable Ink

Objective: To formulate a complete UV-curable ink using the prepared pigment dispersion.

Materials & Equipment:

  • This compound dispersion (from Protocol 1)

  • Oligomers (e.g., Epoxy acrylate, Urethane acrylate)

  • Additional monomers (for viscosity and property adjustment)

  • Photoinitiator blend (e.g., a mix of surface and through-cure photoinitiators)

  • Additives (e.g., leveling agents, slip agents)

  • Laboratory mixer

  • Viscometer

Procedure:

  • Component Selection:

    • Choose oligomers and monomers based on the desired final properties (e.g., flexibility, adhesion, chemical resistance).

    • Select a photoinitiator blend that is sensitive to the wavelength of the UV curing lamp to be used.

  • Mixing:

    • In a light-blocking container, combine the oligomers and any additional monomers.

    • Slowly add the this compound dispersion while mixing.

    • Add the photoinitiator blend and any other additives.

    • Continue mixing until the formulation is homogeneous.

  • Viscosity Adjustment:

    • Measure the viscosity of the final ink.

    • Adjust with low-viscosity monomers if necessary to meet the requirements of the intended printing process (e.g., flexography, screen printing).

Ink_Formulation_Workflow node1 Start: Components Oligomers Monomers Photoinitiators Additives Pigment Dispersion node2 Combine Oligomers & Monomers node1:f1->node2 node1:f2->node2 node3 Add Pigment Dispersion node1:f5->node3 node4 Add Photoinitiators & Additives node1:f3->node4 node1:f4->node4 node2->node3 node3->node4 node5 Homogenize node4->node5 node6 Measure & Adjust Viscosity node5->node6 node7 Final UV-Curable Ink node6->node7

Sources

Application Note: Characterizing the Rheological Impact of C.I. Pigment Red 38 in Polymer Melts for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of pigments into a polymer matrix is fundamental for aesthetic and functional purposes in the plastics industry. However, these additives are not inert fillers; they can significantly alter the flow behavior (rheology) of the polymer melt, impacting processability, final part quality, and energy consumption. This application note provides a comprehensive technical guide for researchers and process engineers on the rheological effects of C.I. Pigment Red 38 (Pyrazolone Red), a common organic pigment, in thermoplastic melts. We will explore the causal mechanisms behind pigment-polymer interactions and provide detailed, field-proven protocols for characterizing these effects using both capillary and rotational rheometry. The methodologies are designed to be self-validating, ensuring trustworthy and reproducible data for material development, quality control, and process optimization.

Introduction: Why Pigment Rheology Matters

This compound is a disazo pyrazolone pigment widely used for coloring plastics such as polyethylene (LDPE, HDPE) and polyvinyl chloride (PVC) due to its vibrant neutral red hue, good heat stability (up to 180°C), and resistance to migration.[1][2][3] While its coloristic properties are well-documented, its influence on the melt's viscoelastic properties is a critical, yet often overlooked, parameter.

The addition of solid particles like Pigment Red 38 into a polymer melt creates a filled system. This can lead to several rheological consequences:

  • Increased Viscosity: The presence of particles disrupts the polymer flow paths, generally leading to an increase in melt viscosity, especially at low shear rates.[4]

  • Altered Shear-Thinning Behavior: Pigments can enhance the non-Newtonian, shear-thinning nature of the polymer, where viscosity decreases as the shear rate increases.[4] This is a crucial factor in processes like injection molding and extrusion.

  • Changes in Viscoelasticity: Pigment particles can form a network-like structure within the melt, affecting its elastic properties (measured by the storage modulus, G') and viscous properties (measured by the loss modulus, G''). This can influence phenomena like die swell and warpage.[5][6]

Understanding these changes is paramount for predicting how a colored compound will behave in real-world processing equipment, allowing for adjustments in screw speed, temperature profiles, and injection pressures to maintain efficiency and part integrity.[7][8]

Theoretical Framework: Pigment-Polymer Interactions

The magnitude of the rheological effects depends on a synergy of factors related to the pigment, the polymer, and their interaction.

  • Pigment Concentration: As pigment loading increases, particle-particle interactions become more prevalent, typically leading to a more pronounced increase in viscosity and a potential yield stress.[4][9]

  • Dispersion Quality: The state of pigment dispersion is critical. Poorly dispersed agglomerates act as large, irregular particles, causing significant, unpredictable viscosity increases and potential defects in the final product.[10] Proper compounding is essential to break down these agglomerates into primary particles.

  • Particle Characteristics: The inherent size, shape, and surface chemistry of the pigment particles dictate the nature of the polymer-pigment interface. Surface treatments can be applied to pigments to improve wetting and compatibility with the polymer matrix, thereby mitigating excessive viscosity increases.[10]

  • Polymer Matrix: The molecular weight, molecular weight distribution (MWD), and polarity of the base polymer will influence how it interacts with the pigment surface. A broad MWD polymer, for instance, may show different shear-thinning behavior compared to a narrow MWD polymer when pigmented.[4]

The following diagram illustrates the logical relationship between these factors and the resulting rheological behavior.

G Figure 1: Cause-and-Effect Diagram for Pigment Rheology cluster_inputs Controlling Factors cluster_mechanism Interaction Mechanism cluster_outputs Rheological Outputs P_Props Pigment Properties (Particle Size, Surface Chemistry) PPI Polymer-Pigment Interfacial Interaction P_Props->PPI P_Conc Pigment Concentration Network Interparticle Network Formation P_Conc->Network Poly_Props Polymer Properties (MW, MWD, Polarity) Poly_Props->PPI Disp Dispersion Quality (Compounding Process) Disp->PPI PPI->Network Visc Melt Viscosity (η) PPI->Visc Shear Shear-Thinning (n) PPI->Shear Network->Visc Elastic Viscoelasticity (G', G'') Network->Elastic G Figure 2: Experimental Workflow cluster_rheo Rheological Characterization cluster_analysis Data Analysis & Interpretation RawMat Raw Materials (HDPE, Pigment Red 38) Dry1 Drying RawMat->Dry1 Blend Tumble Blending Dry1->Blend Extrude Twin-Screw Extrusion (Compounding) Blend->Extrude Pelletize Pelletizing Extrude->Pelletize Dry2 Post-Drying Pelletize->Dry2 Capillary Capillary Rheometry (High Shear) Dry2->Capillary Rotational Rotational Rheometry (Low Shear / Oscillatory) Dry2->Rotational Visc_Curve Viscosity vs. Shear Rate Curves Capillary->Visc_Curve Viscoelastic_Data Viscoelastic Properties (G', G'', tan δ) Rotational->Viscoelastic_Data Process_Params Processability Insights Visc_Curve->Process_Params Viscoelastic_Data->Process_Params

Figure 2: Experimental Workflow
Protocol 2: High-Shear Characterization via Capillary Rheometry

Standard Compliance: This protocol is based on the principles outlined in ASTM D3835 and ISO 11443.[8][11]

  • Instrument Setup:

    • Use a capillary rheometer equipped with a die of known dimensions (e.g., L/D ratio of 16:1, 1 mm diameter).

    • Set the barrel temperature to the desired processing temperature (e.g., 210°C). Allow the system to thermally equilibrate for at least 30 minutes.

  • Sample Loading: Load approximately 10-15 grams of the dried, compounded pellets into the rheometer barrel.

  • Melt and Equilibrate: Allow the material to melt and reach thermal equilibrium inside the barrel for 5-7 minutes. This ensures a homogeneous melt temperature.

  • Measurement:

    • Perform a shear rate sweep, starting from a low rate (e.g., 50 s⁻¹) to a high rate (e.g., 5000 s⁻¹), covering the range relevant to processing.

    • At each shear rate, allow the pressure reading to stabilize before recording the data. This ensures a steady-state measurement.

  • Data Analysis:

    • The instrument software will calculate the apparent shear stress and apparent shear rate.

    • Crucial Step (Trustworthiness): Apply the Bagley correction (by using a second, short L/D die) to account for entrance pressure effects and the Weissenberg-Rabinowitsch correction to obtain the true shear rate at the wall. This converts apparent data into true, geometry-independent rheological data.

  • Repeat: Repeat the procedure for each pigment concentration.

Protocol 3: Low-Shear & Viscoelastic Characterization via Rotational Rheometry

Standard Compliance: This protocol follows the principles of dynamic mechanical analysis as described in ASTM D4440 and ISO 6721-10.[12][13]

  • Sample Preparation: Mold the compounded pellets into flat discs (e.g., 25 mm diameter, 1-2 mm thick) using a compression molder.

  • Instrument Setup:

    • Use a rotational rheometer with a parallel-plate geometry (25 mm diameter). [14] * Set the temperature to 210°C.

    • Perform a zero-gap calibration to ensure accurate measurements.

  • Sample Loading: Place the molded disc onto the lower plate. Lower the upper plate to the desired gap (e.g., 1.5 mm), trimming any excess material that flows out.

  • Equilibration: Allow the sample to rest for 5 minutes to relax any stresses from loading and to ensure thermal equilibrium.

  • Strain Sweep (Determining the Linear Viscoelastic Region - LVER):

    • Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to identify the LVER. This is the range of strains where the material's structure is not being destroyed by the measurement itself, and the storage modulus (G') is independent of the strain amplitude. This step is critical for valid viscoelastic data.

  • Frequency Sweep (Measurement):

    • Select a strain amplitude within the LVER (e.g., 1%).

    • Perform a frequency sweep from high frequency (e.g., 100 rad/s) to low frequency (e.g., 0.1 rad/s).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

  • Repeat: Repeat for all formulations.

Data Presentation & Interpretation

The following tables present hypothetical but representative data illustrating the expected effects of this compound on HDPE.

Table 1: Capillary Rheometry Data for HDPE with this compound at 210°C

Shear Rate (s⁻¹) Viscosity (Pa·s) - 0% Pigment Viscosity (Pa·s) - 1% Pigment Viscosity (Pa·s) - 3% Pigment Viscosity (Pa·s) - 5% Pigment
100 1250 1380 1650 1980
500 480 515 590 680
1000 290 305 340 390

| 5000 | 95 | 98 | 105 | 115 |

Interpretation: The data clearly shows that viscosity increases with pigment loading across all shear rates. This effect is more pronounced at lower shear rates, indicating that the pigment particles have a greater disruptive effect on flow when the polymer chains are more relaxed. All samples exhibit shear-thinning behavior, a critical property for processability. [4] Table 2: Rotational Rheometry Data for HDPE with this compound at 210°C

Angular Frequency (rad/s) Complex Viscosity η* (Pa·s) - 3% Pigment Storage Modulus G' (Pa) - 3% Pigment Loss Modulus G'' (Pa) - 3% Pigment
0.1 1850 150 184
1.0 1720 550 1625
10 1150 3200 11050

| 100 | 410 | 15500 | 38200 |

Interpretation: The rotational data provides deeper insight into the material's structure.

  • Complex Viscosity (η):* The η* values at low frequencies are significantly higher than the capillary data at comparable shear rates (Cox-Merz rule may not perfectly apply to filled systems), confirming the viscosity increase.

  • Storage Modulus (G'): This value represents the elastic (solid-like) response. The presence of the pigment network increases G', especially at lower frequencies, indicating a more structured melt at rest. This increased elasticity can contribute to higher die swell.

  • Loss Modulus (G''): This represents the viscous (liquid-like) response. At high frequencies, G'' is greater than G', indicating predominantly liquid-like behavior, as expected for a melt. The point where G' = G'' (the crossover modulus) can be used to compare the relative elasticity between samples.

Conclusion and Application

The systematic characterization of this compound's rheological effects is crucial for any successful polymer processing operation. The addition of this pigment to HDPE leads to a predictable increase in melt viscosity and alters its viscoelastic profile.

Key Takeaways for Professionals:

  • Process Adjustment: Increased viscosity will require higher processing pressures or temperatures to maintain flow rates. The enhanced shear-thinning behavior can be advantageous in injection molding, as the viscosity will drop significantly once high-speed flow is initiated.

  • Quality Control: The protocols provided can be used as a robust quality control metric to ensure batch-to-batch consistency of both incoming pigment and the final compounded material. Variations in rheology can indicate changes in pigment particle size or inadequate dispersion.

  • Formulation Development: This methodology allows formulators to screen different pigments or surface treatments, quantifying their rheological impact to select the optimal additive that balances coloristic needs with processing performance.

By employing these validated protocols, researchers and engineers can move from a trial-and-error approach to a data-driven strategy for optimizing colored polymer formulations.

References

  • ASTM D3835-16, Standard Test Method for Determination of Properties of Polymeric Materials by Means of a Capillary Rheometer, ASTM International, West Conshohocken, PA, 2016. (URL: [Link])

  • Applus+ Laboratories, ASTM D3835 Testing for Capillary Rheology Properties of Polymers. (URL: [Link])

  • SY Chemical Co., Ltd., Pigment Red 38. (URL: [Link])

  • ChemBK, Pigment Red 38. (URL: [Link])

  • MaTest Lab, ASTM D3835 Determination of Properties of Polymeric Materials by Means of a Capillary Rheometer. (URL: [Link])

  • Mazzanti, V.; Mollica, F. A Review of Wood Polymer Composites Rheology and Its Implications for Processing. Polymers 2020, 12, 2304. (URL: [Link])

  • WorldOfPigments, Pigment Red 38. (URL: [Link])

  • RISE Research Institutes of Sweden, Capillary rheometry – for rheological characterization of highly viscous materials such as polymer melts. (URL: [Link])

  • Centexbel, Rotational rheometry according to ISO 6721-10. (URL: [Link])

  • PCI Magazine, Surface Modified and Rheologically Improved Organic Pigments. (URL: [Link])

  • TA Instruments, Introduction to Polymer Melt Rheology and its Application in Polymer Processing. (URL: [Link])

  • Applaus+ Laboratories, Capillary Rheology / Capillary Rheometry Testing of Materials. (URL: [Link])

  • ASTM D4440-15, Standard Test Method for Plastics: Dynamic Mechanical Properties Melt Rheology, ASTM International, West Conshohocken, PA, 2015. (URL: [Link])

  • Google Patents, CN111875978B - Production method of pigment red PR-38 for plastic. (URL: )
  • NPL Publications, The Influence of Pigments on the Mechanical Properties of High Density Polyethylene (HDPE). (URL: [Link])

  • MDPI, Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (2,9-Dimethylquinacridone) Modified by Silanes Using Pulverization Method. Materials 2021, 14(21), 6338. (URL: [Link])

  • ISO 11443:2021, Plastics — Determination of the fluidity of plastics using capillary and slit-die rheometers. (URL: [Link])

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Application Notes and Protocols for the Lightfastness and Weather Resistance Testing of C.I. Pigment Red 38

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Durability in Colorant Technology

C.I. Pigment Red 38 (CAS No. 6358-87-8), a disazo pyrazolone pigment, is a significant colorant in the plastics, rubber, and printing ink industries, valued for its vibrant yellowish-red hue and good tinting strength.[1] Its chemical structure, based on 3,3'-dichlorobenzidine, contributes to its performance characteristics.[2] However, like all organic pigments, its long-term stability when exposed to environmental stressors such as light, moisture, and temperature fluctuations is a critical determinant of its suitability for high-performance applications. The degradation of pigments not only leads to aesthetic failures like color fading and shifting but can also compromise the integrity of the material it colors.

This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists, providing a robust framework for evaluating the lightfastness and weather resistance of this compound. While specific peer-reviewed studies on the photodegradation pathways of this compound are not extensively available in public literature, this guide synthesizes established international testing standards and the known behavior of chemically related azo pigments to provide a scientifically rigorous approach to performance evaluation. The protocols detailed herein are designed to be self-validating systems, enabling the generation of reliable and reproducible data essential for product development, quality control, and regulatory compliance.

Theoretical Framework: Understanding Pigment Degradation

The durability of an organic pigment like this compound is intrinsically linked to its chemical structure and its interaction with the surrounding environment and the matrix in which it is dispersed. The primary drivers of degradation in outdoor and indoor applications are ultraviolet (UV) radiation, moisture, and heat.

Photodegradation Mechanisms: The azo group (-N=N-) is the chromophore responsible for the color of this compound. This double bond is also a primary site for photochemical reactions. UV radiation, particularly in the UVA and UVB range (290-400 nm), provides the activation energy to break these bonds.[3] The degradation process is typically oxidative, involving the formation of free radicals that can lead to the cleavage of the azo linkage. This cleavage results in the formation of colorless aromatic amines, leading to a loss of color intensity.[4] The 3,3'-dichlorobenzidine backbone of this compound suggests that its degradation products could include chlorinated aromatic amines, a factor to consider in toxicological assessments of the aged material.

Influence of the Matrix: The polymer or binder matrix plays a crucial role in the stability of the pigment. A stable, UV-resistant matrix can protect the pigment by absorbing or scattering harmful radiation. Conversely, a matrix that degrades can generate its own free radicals, which can then attack the pigment, accelerating its degradation. The presence of other additives, such as titanium dioxide (TiO2), can have a complex effect. While TiO2 is an excellent UV absorber and can protect the polymer matrix, its photocatalytic activity can generate reactive oxygen species that may degrade the organic pigment at the surface.[5][6]

Weathering: Weathering encompasses the combined effects of light, moisture, and temperature. Water can act as a plasticizer in some polymers, increasing the mobility of reactive species. It can also participate directly in hydrolytic degradation reactions. Temperature accelerates the rate of chemical reactions, including photodegradation. The cyclic nature of environmental exposure (light/dark, wet/dry cycles) can induce mechanical stresses in a material, further contributing to its breakdown.

Experimental Protocols: A Rigorous Approach to Evaluation

The following protocols are based on widely recognized ISO and ASTM standards, providing a framework for accelerated testing that simulates real-world exposure conditions.

Protocol 1: Accelerated Lightfastness Testing

This protocol is designed to assess the resistance of this compound to the effects of light alone, simulating indoor exposure conditions.

Standard Compliance: ISO 105-B02 "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test".

Methodology:

  • Sample Preparation:

    • Prepare samples of this compound dispersed in the target application medium (e.g., PVC, polyethylene, or a specific ink varnish) at a standardized concentration (e.g., 1% pigment by weight).

    • Ensure a homogenous dispersion of the pigment in the matrix.

    • For opaque materials, prepare flat plaques of a specified thickness. For inks, apply a uniform film to a standardized substrate.

    • Prepare a control sample of the unpigmented matrix.

    • Partially mask each sample with a light-opaque material to create an unexposed reference area.

  • Exposure Conditions:

    • Utilize a xenon arc weathering apparatus equipped with filters to simulate daylight through window glass.

    • Set the irradiance level to a constant, specified value (e.g., 0.80 W/m² at 340 nm).

    • Maintain a constant black panel temperature (e.g., 65°C) and chamber air temperature.

    • Control the relative humidity within the chamber (e.g., 50 ± 5%).

    • Expose the samples for a predetermined duration or until a specific Blue Wool reference standard shows a prescribed level of fading.

  • Evaluation:

    • At specified intervals, remove the samples and measure the color change of the exposed area relative to the unexposed area.

    • Color measurements should be performed using a spectrophotometer in accordance with ASTM D2244 "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates".[7]

    • Calculate the total color difference (ΔEab) and the changes in lightness (ΔL), red/green axis (Δa), and yellow/blue axis (Δb).

    • Assess the lightfastness rating by comparing the color change of the sample to that of the co-exposed Blue Wool standards (on a scale of 1-8, where 8 is the highest lightfastness).

Protocol 2: Accelerated Weathering Testing

This protocol evaluates the combined effects of light, moisture, and heat, simulating outdoor exposure.

Standard Compliance: ISO 4892-2 "Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps".

Methodology:

  • Sample Preparation: As described in Protocol 1.

  • Exposure Conditions:

    • Use a xenon arc weathering apparatus with filters that simulate direct daylight.

    • Program the apparatus to run a defined cycle of light and dark periods, with and without water spray. A common cycle is 102 minutes of light followed by 18 minutes of light and water spray.

    • Set the irradiance level (e.g., 0.55 W/m² at 340 nm).

    • Control the black panel temperature during the light-only phase (e.g., 65°C) and the chamber air temperature and relative humidity.

    • The total exposure duration should be based on the intended application's expected lifetime or until significant degradation is observed.

  • Evaluation:

    • Colorimetric Analysis: Perform color measurements as described in Protocol 1 at regular intervals.

    • Gloss Measurement: For coatings and plastics, measure the gloss of the surface at a specified angle (e.g., 60°) using a gloss meter.

    • Microscopic Examination: Use optical or scanning electron microscopy (SEM) to examine the surface for signs of degradation such as cracking, chalking, or blistering.

    • Chemical Analysis (Optional): For an in-depth understanding of the degradation mechanism, techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to monitor changes in the chemical structure of the polymer matrix and the pigment. Mass spectrometry techniques can be employed to identify volatile degradation products or extracts from the aged samples.[8]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Illustrative Lightfastness Data for this compound in HDPE

Exposure Duration (hours) ΔL* Δa* Δb* ΔE*ab Blue Wool Rating
200 0.5 -0.8 0.3 0.98 7
500 1.2 -1.5 0.6 1.98 6-7
1000 2.5 -2.8 1.1 3.86 6
2000 4.8 -5.2 2.0 7.25 5-6

(Note: Data are for illustrative purposes only)

Table 2: Illustrative Weathering Data for this compound in an Automotive Coating

Exposure Duration (kJ/m²) ΔE*ab Gloss Retention (%) Visual Observations
500 1.1 95 No significant change
1000 2.3 88 Slight color fade
2000 4.5 75 Noticeable fading, slight chalking
4000 8.2 55 Significant fading and chalking

(Note: Data are for illustrative purposes only)

Visualizing the Workflow

A clear understanding of the experimental process is crucial for accurate execution.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Exposure cluster_data Data Analysis Prep1 Dispersion of PR38 in Matrix Prep2 Creation of Test Plaques/Films Prep1->Prep2 Prep3 Partial Masking of Samples Prep2->Prep3 Exposure Xenon Arc Apparatus (ISO 105-B02 / ISO 4892-2) Prep3->Exposure Eval1 Color Measurement (ASTM D2244) Exposure->Eval1 Eval2 Gloss Measurement Exposure->Eval2 Eval3 Microscopy Exposure->Eval3 Eval4 Chemical Analysis (FTIR, MS) Exposure->Eval4 Data1 Calculate ΔE*ab Eval1->Data1 Data2 Determine Lightfastness Rating Eval1->Data2 Data3 Report Gloss Retention & Observations Eval2->Data3 Eval3->Data3

Caption: Experimental workflow for lightfastness and weathering testing.

Logical Framework for Causality

Degradation_Pathway UV UV Radiation Radicals Free Radical Formation UV->Radicals initiates MatrixDeg Matrix Degradation UV->MatrixDeg initiates H2O Moisture H2O->MatrixDeg contributes to Heat Heat Heat->Radicals accelerates Pigment This compound (Azo Chromophore) Cleavage Azo Bond Cleavage Pigment:e->Cleavage:w Matrix Polymer/Binder Matrix Matrix:e->MatrixDeg:w Radicals->Pigment attacks Radicals->Matrix attacks Fade Color Fading / Shift Cleavage->Fade Chalk Chalking / Gloss Loss MatrixDeg->Chalk

Caption: Causality diagram of pigment and matrix degradation.

Conclusion: Towards Predictive Performance

The protocols and theoretical framework presented in this guide provide a comprehensive methodology for assessing the lightfastness and weather resistance of this compound. By adhering to standardized testing procedures and systematically evaluating changes in color, gloss, and surface integrity, researchers and developers can generate the reliable data needed to predict the long-term performance of their products. This enables the formulation of more durable materials, enhances product quality, and ensures that the vibrant color of this compound endures in its intended applications. Further research into the specific photodegradation products and kinetics of this pigment would be a valuable contribution to the field of colorant science.

References

  • Effect of TiO2 nanoparticle on light fastness and degradation of dyed fabric with direct dye. (URL not available)
  • ASTM D2244 - Test Method for Calculating Color Differences from Micom Laboratories. [Link]

  • Degradation of a Pigment Red 238 using UV, UV/H O , UV/H O /SnO and Fenton Processes. (URL not available)
  • Product Details: Physical and Chemical properties Application - Vibfast Pigment. [Link]

  • Mass Spectrometry Imaging of Time-Dependently Photodegraded Light Stabilizers in Polyethylene Films Using Tapping-Mode Scanning Probe Electrospray Ionization. [Link]

  • Pigment red 38 tds - Hangzhou Epsilon Chemical Co.,Ltd. [Link]

  • pigment red 38, Red BB Chemical: CI structure number 21120 Monoazo Molecular formula. [Link]

  • Pigment Red 38 - SY Chemical Co., Ltd. [Link]

  • The Role of 3,3'-Dichlorobenzidine in Modern Pigment Production. (URL not available)
  • The Effect of TiO2 on Anthra Red B and Acid Black 194 Dyed Worsted Fabrics. [Link]

  • Effect of TiO Pigment on Gloss Retention: A Two-Component Approach. [Link]

  • A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. [Link]

  • The Effect of TiO2 on Anthra Red B and Acid Black 194 Dyed Worsted Fabrics. [Link]

  • Laser desorption mass spectrometric studies of artists' organic pigments. [Link]

  • Analysis of Accelerated Weathering Effect on Polyethylene With Varied Parameters Using a Combination of Analytical Techniques. [Link]

  • Kinetics of Decolorization of Reactive Textile Dye via Heterogeneous Photocatalysis Using Titanium Dioxide. [Link]

  • Weathering of agricultural polyethylene films in cold climate regions: which parameters influence fragmentation? - Environmental Science - RSC Publishing. [Link]

  • Identification of photooxidation degradation products of CI Reactive Orange 16 dye by gas chromatography-mass spectrometry. [Link]

  • Red Iron Oxide in Exterior Paints: Stable & Durable - DATSON Building Materials. [Link]

  • Weathering Effects on Degradation of Low-Density Polyethylene-Nanosilica Composite with Added Pro-oxidant. [Link]

  • CI PIGMENT RED 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. [Link]

  • Pigments stability in a lipstick. [Link]

  • Changes during the weathering of polyolefins. [Link]

  • Analysis of Accelerated Weathering Effect on Polyethylene With Varied Parameters Using a Combination of Analytical Techniques. [Link]

  • ASTM Lightfastness Testing for Oil Paints. [Link]

  • Azo Pigments History, Chemistry and Applications. [Link]

  • Finding Lightfast Gouache Pigments. [Link]

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Application Note: Migration Testing of C.I. Pigment Red 38 from Plastic Packaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the migration testing of C.I. Pigment Red 38 from plastic food contact materials (FCMs). The content is designed for researchers, scientists, and quality control professionals in the packaging and pharmaceutical industries. We delve into the regulatory landscape, the physicochemical properties of the pigment, the principles of migration testing, and provide a self-validating, step-by-step protocol for quantification using High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV). The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Scientific and Regulatory Context

The safety of packaged food products is paramount and is intrinsically linked to the chemical inertness of the packaging material.[1] Food contact materials must not transfer their constituents to food in quantities that could endanger human health or bring about an unacceptable change in the composition of the food.[2] This transfer of chemical substances from the packaging to the food is known as migration.[1][3]

The Principle of Migration

Migration is a diffusion process influenced by several factors: the chemistry of the migrant, the nature of the polymer, the type of food, the contact time, and the temperature.[3] Regulatory frameworks typically define two types of migration limits:

  • Overall Migration Limit (OML): This refers to the total amount of all non-volatile substances that can transfer from the FCM into the food. It serves as a measure of the material's general inertness.[4][5][6] In the EU, the OML is 10 milligrams per square decimeter (mg/dm²) of the food contact surface.[4][6]

  • Specific Migration Limit (SML): This is an individual limit for a specific substance, based on its toxicological profile. The SML is the maximum permitted amount of a given substance that can migrate into food, typically expressed in milligrams of the substance per kilogram of food (mg/kg).[1][6]

Regulatory Frameworks

European Union: Regulation (EU) No 10/2011 is the primary legislation for plastic materials and articles intended for food contact.[7][8][9] It establishes a "Union List" of authorized monomers, additives, and starting substances.[2][8] Colorants are not explicitly harmonized at the EU level for plastics but must not migrate in detectable amounts if they are not on the positive list and must not endanger human health, in line with the Framework Regulation (EC) No 1935/2004.[2] For substances without a specific SML, a default detection limit of 0.01 mg/kg is often applied.[4]

United States: The U.S. Food and Drug Administration (FDA) regulates colorants used in packaging as "food additives" if they are reasonably expected to become a component of food.[10] A colorant is exempt from this regulation if migration testing, using an analytical method with a sufficiently low detection limit, demonstrates that it does not migrate to food under the intended conditions of use.[10]

Profile: this compound

This compound is a diazo pyrazolone pigment used to impart a neutral red color to plastics and rubber.[11][12][13] Its properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source
C.I. Name Pigment Red 38 [11][12]
C.I. Number 21120 [11][12]
CAS Number 6358-87-8 [11][14]
Molecular Formula C₃₆H₂₈Cl₂N₈O₆ [11][14]
Molecular Weight 739.56 g/mol [11]
Chemical Class Double Azo [11]

| Solubility | Insoluble in water; very low solubility in ethanol and xylene. |[11][13] |

Expert Insight: The high molecular weight (>1000 Da is often considered a threshold for low absorption in the body) and very low solubility of this compound in common solvents suggest a low intrinsic potential for migration.[9][13][15] However, this does not preclude the need for empirical testing, as impurities, degradation products, or interactions with the polymer matrix and food simulants could lead to unexpected results.

Experimental Design and Rationale

A robust migration testing workflow is essential for generating reliable and defensible data. This section outlines the logic behind the selection of materials, methods, and the overall experimental process.

Overall Migration Testing Workflow

The workflow is a multi-stage process, beginning with the characterization of the packaging material and culminating in a final compliance assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Migration Experiment cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation SamplePrep Sample Preparation (Cutting, Surface Area Calculation) SimulantPrep Food Simulant Selection & Preparation Migration Migration Exposure (Defined Time & Temperature) SamplePrep->Migration SimulantPrep->Migration Analysis Analysis of Simulant for Pigment Red 38 Migration->Analysis HPLC_Setup HPLC Method Setup & Calibration HPLC_Setup->Analysis Calculation Migration Calculation (mg/kg or mg/dm²) Analysis->Calculation Compliance Compliance Assessment (vs. SML / Regulatory Limit) Calculation->Compliance

Caption: Overall workflow for migration testing of this compound.

Selection of Materials and Reagents

Plastic Sample: The test should be performed on the final plastic article or a representative sample (e.g., a plaque molded under the same conditions and with the same pigment concentration).

Food Simulants: The choice of food simulant is critical and must replicate the worst-case extraction properties of the food type the packaging is intended for. Regulation (EU) 10/2011 provides a clear guide.[4]

Table 2: Selection of Food Simulants based on Regulation (EU) 10/2011

Simulant Composition Represents Food Type
Simulant A 10% Ethanol (v/v) in water Aqueous foods (pH > 4.5)
Simulant B 3% Acetic Acid (w/v) in water Acidic foods (pH ≤ 4.5)
Simulant C 20% Ethanol (v/v) in water Alcoholic foods (up to 20% alcohol)
Simulant D1 50% Ethanol (v/v) in water Foods containing fats, oil-in-water emulsions
Simulant D2 Vegetable Oil (e.g., Olive Oil) Fatty foods

| Simulant E | Poly(2,6-diphenyl-p-phenylene oxide) (MPPO) | Dry foods (testing by surface extraction) |

Rationale: Using standardized simulants ensures that results are consistent and comparable across different laboratories.[1] For a general-purpose plastic container, testing with simulants A, B, and D2 would cover aqueous, acidic, and fatty foods, representing a comprehensive screen.

Analytical Technique Selection: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the chosen method for its proven robustness in separating and quantifying synthetic colorants.[16]

  • Expertise: this compound, as a large conjugated azo molecule, exhibits strong absorbance in the visible spectrum, making UV-Vis detection highly sensitive.[17]

  • Trustworthiness: A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining moderately non-polar analytes like Pigment Red 38 from aqueous/ethanolic simulants.[16][18] A gradient elution program is employed to ensure that the analyte is eluted as a sharp peak while separating it from any potential interferences from the simulant or other migrants.

Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating steps for calibration and quality control.

Protocol 1: Test Specimen Preparation
  • Cutting: Carefully cut the plastic packaging to obtain flat test specimens. A typical size is 1 dm x 1 dm (10 cm x 10 cm). Handle specimens with clean forceps to avoid contamination.

  • Cleaning: Gently wipe the surface of the specimens with a lint-free cloth dampened with distilled water to remove any surface dust. Do not use organic solvents, as they may alter the polymer surface.

  • Surface Area Measurement: Accurately measure the dimensions of the surface that will be in contact with the food simulant. The surface area-to-volume ratio is critical for the final calculation. A standard ratio of 6 dm² per 1 kg of food (or 1 L of simulant) is typically used for articles with a capacity of 500 mL to 10 L.

Protocol 2: Migration Exposure

The selection of time and temperature should correspond to the worst foreseeable conditions of use for the packaging material.

G cluster_conditions Condition Selection Logic Start Intended Use of Packaging Use_Case Contact Type? Start->Use_Case Storage_Time Storage > 30 days? Use_Case->Storage_Time Long-term Storage Hot_Fill Hot Fill? Use_Case->Hot_Fill Short-term Contact Storage_Temp Storage Temp? Storage_Time->Storage_Temp Yes Accelerated Test Condition: 10 days @ 60°C Storage_Time->Accelerated No (Accelerated Test) Long_Term_Room Test Condition: 10 days @ 40°C Storage_Temp->Long_Term_Room Room Temp Long_Term_Refrig Test Condition: 10 days @ 20°C Storage_Temp->Long_Term_Refrig Refrigerated Hot_Fill_Test Test Condition: 2 hours @ 70°C Hot_Fill->Hot_Fill_Test Yes

Caption: Logic for selecting migration test conditions based on intended use.

Procedure:

  • Setup: Place the plastic test specimen in a stainless steel or glass migration cell, ensuring only one side is exposed. This provides a known contact surface area.

  • Simulant Addition: Add a pre-heated volume of the selected food simulant to the cell, ensuring the test specimen is fully covered. A typical volume is 100 mL for a 1 dm² specimen.

  • Incubation: Seal the cell and place it in a calibrated oven or incubator at the selected temperature for the specified duration (e.g., 10 days at 40°C for long-term room temperature storage).

  • Blank Control: Simultaneously, run a blank control containing only the food simulant and incubate it under the same conditions. This is crucial for identifying any background contamination.

Protocol 3: HPLC-UV Quantification

Table 3: HPLC-UV Method Parameters

Parameter Setting Rationale
Instrument HPLC with UV-Vis Detector Standard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µm Good retention for the target analyte.
Mobile Phase A Water with 20 mM Ammonium Acetate Buffered aqueous phase for good peak shape.[19]
Mobile Phase B Acetonitrile Organic modifier for elution.
Gradient 0-15 min: 50% to 100% B; 15-20 min: 100% B Ensures elution of the analyte and cleaning of the column.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 35°C Ensures reproducible retention times.[18]
Injection Vol. 20 µL Standard volume for good sensitivity.

| Detection λ | ~416 nm (or λmax of PR38) | Wavelength of maximum absorbance for the analyte for best sensitivity.[20] |

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., Dimethyl Sulfoxide, due to its poor solubility elsewhere). From this stock, prepare a series of calibration standards in the relevant food simulant (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L).

  • Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) of ≥ 0.998 for the method to be considered linear and trustworthy.[16]

  • Sample Analysis: Filter the food simulant from the migration test (Protocol 3.2) through a 0.45 µm syringe filter. Inject the filtered sample into the HPLC system.

  • Quantification: Identify the peak corresponding to Pigment Red 38 by its retention time. Quantify the concentration in the sample by comparing its peak area to the calibration curve.

Method Validation (Trustworthiness):

  • Specificity: Analyze the blank simulant to ensure no interfering peaks are present at the retention time of Pigment Red 38.

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the LOD and LOQ from the calibration curve data (e.g., based on signal-to-noise ratio). The LOQ must be below the required reporting limit (e.g., 0.01 mg/kg).

  • Precision: Perform replicate injections (n=5) of a mid-range standard. The relative standard deviation (RSD) should be < 5%.

Data Analysis and Interpretation

Calculation of Specific Migration

The concentration measured in the simulant (C_sim, in mg/L) is converted to the specific migration value (S, in mg/kg).

Formula: S (mg/kg) = (C_sim * V_sim) / (m_food)

Where:

  • C_sim = Concentration of Pigment Red 38 in the simulant (mg/L)

  • V_sim = Volume of the simulant used (L)

  • m_food = Mass of food assumed to be in contact with the packaging area (kg)

Using the standard EU convention of 6 dm² of contact area per 1 kg of food, the formula simplifies if using 100 mL of simulant per 1 dm² of plastic:

Simplified Formula: S (mg/kg) = C_sim (mg/L)

Example Data and Compliance Assessment

Table 4: Example Calibration Curve Data

Concentration (mg/L) Peak Area (arbitrary units)
0.01 1,520
0.05 7,650
0.10 15,100
0.50 75,800
1.00 152,500

| R² Value | 0.9998 |

Table 5: Hypothetical Migration Test Results and Compliance Assessment (Test Conditions: 10 days at 40°C)

Sample IDFood SimulantConc. in Simulant (mg/L)Calculated Migration (mg/kg)Regulatory Limit (mg/kg)Compliance Status
PR38-Plastic-01Simulant A (10% Ethanol)< LOQ (0.003)Not Detected0.01 (generic)Pass
PR38-Plastic-01Simulant B (3% Acetic Acid)< LOQ (0.003)Not Detected0.01 (generic)Pass
PR38-Plastic-01Simulant D2 (Olive Oil)0.0050.0050.01 (generic)Pass
Blank ControlAll SimulantsNot DetectedN/AN/AValid

Interpretation: In this hypothetical example, no migration of this compound was detected into aqueous or acidic food simulants. A very low level of migration was observed into the fatty food simulant (Olive Oil), but it was below the generic regulatory limit of 0.01 mg/kg. Therefore, the plastic packaging would be deemed compliant for use with all food types under the tested conditions.

Conclusion and Best Practices

This application note provides a scientifically grounded and regulatory-compliant framework for assessing the migration of this compound from plastic packaging. The provided protocols, when executed with care, generate robust and defensible data for safety and compliance assessments.

Key Best Practices:

  • Worst-Case Principle: Always select test conditions (simulant, time, temperature) that represent the most severe foreseeable use of the packaging.[21]

  • Controls are Critical: Always include a blank simulant control to rule out environmental contamination.

  • Method Validation: A properly validated analytical method is the cornerstone of trustworthy results. Ensure linearity, sensitivity, and precision are established.

  • Documentation: Meticulously document all experimental parameters, from sample preparation to final calculations, to ensure traceability and reproducibility.

By adhering to these principles and protocols, researchers and drug development professionals can confidently ensure the safety and compliance of their plastic packaging materials.

References

  • Title: Pigment Migration Testing in Food Contact Paints and Coatings - Blog Source: TTS Laboratory URL: [Link]

  • Title: Food Contact Plastics Regulation (EU) 10/2011 Solutions - Intertek Source: Intertek URL: [Link]

  • Title: Overview of Food-Contact Material Regulations in Europe - Plastics | HUB - K&L Gates Source: K&L Gates URL: [Link]

  • Title: Pigment Red 38 Source: worlddyevariety.com URL: [Link]

  • Title: EU-Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food - ChemRadar Source: ChemRadar URL: [Link]

  • Title: Colorants in Food Packaging: FDA Safety Requirements Source: Food Safety Magazine URL: [Link]

  • Title: Pigment Red 38 - SY Chemical Co., Ltd. Source: SY Chemical Co., Ltd. URL: [Link]

  • Title: this compound | C36H28Cl2N8O6 | CID 95076 - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: COMMISSION REGULATION (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food Source: EUR-Lex URL: [Link]

  • Title: Pigment Red 38 - ChemBK Source: ChemBK URL: [Link]

  • Title: Pigment Red - SY Chemical Co., Ltd. Source: SY Chemical Co., Ltd. URL: [Link]

  • Title: EuPIA Guidance on Migration Test Methods for the evaluation of substances in printing inks and varnishes for food contact materi Source: European Printing Ink Association (EuPIA) URL: [Link]

  • Title: Migration Testing of Food Contact Materials | Ensuring Safety - Eurofins India Source: Eurofins India URL: [Link]

  • Title: (PDF) EVALUATION OF THE MIGRATION POTENTIAL OF COLORANTS AND ADDITIVES IN PAPERBOARD FOOD PACKAGING MATERIALS - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Migration Testing for Food Contact Materials (FCMs) - Intertek Source: Intertek URL: [Link]

  • Title: The Ultimate Guide to FDA Color Regulations - HunterLab Source: HunterLab URL: [Link]

  • Title: Global Food Contact Regulations - INEOS Group Source: INEOS Group URL: [Link]

  • Title: FDA-Certified Colors - Types, Uses, and Regulations Source: Liberty Management Group Ltd. URL: [Link]

  • Title: Frequently Asked Questions - Sun Chemical Source: Sun Chemical URL: [Link]

  • Title: Food Safety and Regulations - Reveyron Source: Reveyron URL: [Link]

  • Title: Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC - NIH Source: National Center for Biotechnology Information, PubMed Central URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS - Revue Roumaine de Chimie Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis Source: National Library of Medicine URL: [Link]

  • Title: (PDF) The synthesis characterization of historical novel azo pigments: implications for conservation science - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI Source: MDPI URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Surface Treatment of C.I. Pigment Red 38 for Reduced Agglomeration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the surface treatment of C.I. Pigment Red 38. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the agglomeration of this pyrazolone red pigment in their experimental work. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve stable and well-dispersed pigment formulations.

Understanding the Challenge: Agglomeration of this compound

This compound is a disazo pyrazolone pigment valued for its vibrant neutral red shade and good fastness properties, making it suitable for applications in plastics, rubber, and inks.[1][2] However, like many organic pigments, its primary particles have a strong tendency to form larger clusters known as agglomerates and aggregates.[3] This phenomenon is driven by strong van der Waals forces and can be exacerbated by the pigment's inherent surface energy. Agglomeration can lead to a host of problems, including poor color development, reduced gloss, and instability of the dispersion.[3]

Surface treatment is a critical step to mitigate these issues by modifying the pigment's surface chemistry to improve its interaction with the surrounding medium.[4] This guide will walk you through the principles and practical steps for effective surface treatment of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between agglomerates and aggregates?

A1: Agglomerates are loose clusters of primary pigment particles held together by weak van der Waals forces. These can often be broken down with sufficient mechanical energy, such as high-shear mixing.[3] Aggregates, on the other hand, are more tightly bound clusters formed during the pigment synthesis and drying process, where the primary particles are fused at their crystal faces. Breaking down aggregates is significantly more difficult and often requires intensive milling.[3]

Q2: How does surface treatment prevent agglomeration?

A2: Surface treatment works by creating a barrier around the individual pigment particles, which prevents them from coming into close contact and re-agglomerating. This is typically achieved through two primary mechanisms:

  • Steric Stabilization: This involves adsorbing long-chain polymers (dispersants) onto the pigment surface. These polymer chains extend into the surrounding medium, creating a physical barrier that keeps the particles separated. This is a common and effective mechanism in both solvent-borne and water-borne systems.[3]

  • Electrostatic Stabilization: This mechanism is primarily effective in aqueous systems. It involves creating a net electrical charge on the surface of the pigment particles. Particles with like charges will repel each other, preventing them from aggregating.[3]

Q3: What types of surface treatment agents are most effective for this compound?

A3: As an organic pigment, this compound generally benefits from treatment with polymeric dispersants that have strong anchoring groups to adsorb onto the pigment surface and soluble tails that are compatible with the dispersion medium.[5] For aqueous systems, dispersants with carboxylate or sulfonate functionalities can provide electrostatic stabilization.[6][7] For solvent-based systems, dispersants with long, solvent-philic chains are preferred to provide steric hindrance.[5] Rosin derivatives have also been traditionally used to treat azo pigments to improve their dispersibility and color characteristics.[4]

Q4: Can I use a single dispersant for both aqueous and solvent-based formulations?

A4: While some "universal" dispersants exist, it is generally recommended to select a dispersant that is specifically designed for your chosen medium (aqueous or solvent-based). The effectiveness of a dispersant is highly dependent on the interaction of its soluble tails with the surrounding medium. A dispersant designed for a non-polar solvent will likely not be effective in water, and vice-versa.

Troubleshooting Guide

This section addresses common problems encountered during the surface treatment and dispersion of this compound.

Problem 1: My pigment dispersion is showing poor color strength and a dull appearance.

  • Possible Cause: Incomplete deagglomeration of the pigment particles. The presence of large agglomerates reduces the effective surface area of the pigment, leading to weaker color development.

  • Troubleshooting Steps:

    • Optimize Dispersion Energy: Increase the intensity or duration of your high-shear mixing or milling process. Ensure your equipment is capable of providing enough energy to break down the agglomerates.

    • Check Dispersant Dosage: An insufficient amount of dispersant will not adequately cover the pigment surface, leading to re-agglomeration. Conversely, an excessive amount can sometimes lead to viscosity issues or other instabilities.[8] Perform a dosage optimization study (ladder study) to determine the optimal concentration of your chosen dispersant.

    • Evaluate Wetting Efficiency: The first step in dispersion is the wetting of the pigment surface by the medium.[9] If the pigment is not properly wetted, the dispersant cannot effectively adsorb. Consider the addition of a wetting agent in conjunction with your dispersant.

Problem 2: The viscosity of my pigment dispersion is too high.

  • Possible Cause: This can be due to several factors, including excessive pigment loading, poor dispersion, or an inappropriate dispersant concentration.

  • Troubleshooting Steps:

    • Review Pigment Concentration: High pigment loading naturally leads to higher viscosity. Determine if the pigment concentration can be reduced while still meeting your application's requirements.

    • Improve Dispersion Quality: Poorly dispersed pigments with significant agglomeration can lead to an increase in viscosity. Refer to the troubleshooting steps for poor color strength.

    • Adjust Dispersant Dosage: Both too little and too much dispersant can lead to an increase in viscosity.[8] An optimal dosage will provide a stable dispersion with the lowest possible viscosity.

Problem 3: The pigment is settling out of the dispersion over time.

  • Possible Cause: Insufficient stabilization of the pigment particles. This indicates that the repulsive forces (either steric or electrostatic) are not strong enough to overcome the effects of gravity and particle-particle attraction.

  • Troubleshooting Steps:

    • Select a More Effective Dispersant: The chosen dispersant may not have a strong enough affinity for the this compound surface or its stabilizing chains may not be sufficiently soluble in the medium. Consult dispersant selection guides or technical data sheets for alternatives suitable for organic red pigments.

    • Increase Dispersant Concentration: A higher concentration of the dispersant may be needed to ensure complete coverage of the pigment particles and provide a more robust stabilizing layer.

    • Consider a Combination of Stabilizers: In some cases, a combination of a primary dispersant and a co-stabilizer can improve long-term stability.

Problem 4: I'm observing flocculation in my final formulation.

  • Possible Cause: Flocculation is the formation of loose aggregates of pigment particles after the initial dispersion process. This can be caused by incompatibility with other components in the formulation or changes in the solvent environment.

  • Troubleshooting Steps:

    • Check for Formulation Incompatibilities: Other additives in your formulation, such as resins or binders, may be displacing the dispersant from the pigment surface.

    • Ensure Solvent Compatibility: If you are letting down a pigment concentrate into a different solvent system, ensure that the dispersant remains soluble and effective in the final formulation.

    • Use a More Robust Dispersant: High molecular weight polymeric dispersants often provide more robust steric stabilization that is less susceptible to desorption.[5]

Experimental Protocols

The following are generalized protocols for the surface treatment of this compound. It is crucial to adapt these protocols to your specific experimental setup and formulation requirements.

Protocol 1: Wet-Coating Surface Treatment with a Polymeric Dispersant

This protocol is suitable for creating a stable pigment dispersion in a liquid medium.

Materials:

  • This compound powder

  • Selected polymeric dispersant (e.g., a high molecular weight acrylic copolymer for solvent-based systems, or a styrenated acrylic copolymer for aqueous systems)

  • Dispersion medium (e.g., a suitable solvent or deionized water)

  • High-shear mixer (e.g., a rotor-stator homogenizer) or a bead mill

Procedure:

  • Dispersant Solution Preparation: In a suitable vessel, dissolve the calculated amount of polymeric dispersant in the dispersion medium. The dispersant concentration should be based on the pigment weight (typically in the range of 2-10% active dispersant on pigment, but this should be optimized).

  • Pigment Addition: While stirring the dispersant solution at a low speed, gradually add the this compound powder. This helps to pre-wet the pigment and avoid excessive clumping.

  • High-Shear Dispersion: Once all the pigment has been added, increase the speed of the high-shear mixer to the recommended operational range. Disperse for a sufficient time (e.g., 30-60 minutes) to break down the agglomerates. If using a bead mill, follow the manufacturer's instructions for operation.

  • Dispersion Quality Check: Periodically take a small sample of the dispersion and check the particle size distribution using a suitable technique (e.g., laser diffraction or dynamic light scattering). Continue the dispersion process until the desired particle size is achieved and the size distribution is stable.

  • Storage: Store the final dispersion in a sealed container to prevent solvent evaporation.

Protocol 2: Dry-Milling Surface Treatment

This method can be used to create a surface-treated pigment powder that is more easily dispersible in various media.

Materials:

  • This compound powder

  • Surface treatment agent (e.g., a rosin derivative or a suitable surfactant)

  • Milling media (e.g., ceramic beads)

  • Ball mill or similar milling equipment

Procedure:

  • Charging the Mill: Charge the ball mill with the this compound powder, the surface treatment agent (typically 1-5% by weight of the pigment), and the milling media.

  • Milling: Mill the mixture for a predetermined time (this can range from a few hours to several days depending on the equipment and desired particle size). The milling process mechanically breaks down the agglomerates and intimately mixes the pigment with the surface treatment agent.

  • Separation: After milling, separate the surface-treated pigment powder from the milling media.

  • Characterization: The resulting powder can be characterized for its particle size distribution and dispersibility in the target medium.

Data Presentation

Table 1: General Recommendations for Dispersant Selection for this compound

System TypeDispersant ChemistryStabilization MechanismRecommended Active Dispersant on Pigment (w/w)
Aqueous Anionic polymers (e.g., polyacrylates, styrene-acrylic copolymers)Electrostatic and Steric2 - 8%
Non-ionic polymers with hydrophilic chains (e.g., polyethylene glycol esters)Steric3 - 10%
Solvent-Based (Non-polar) High molecular weight polymeric dispersants with oleophilic chainsSteric3 - 12%
Solvent-Based (Polar) Polymeric dispersants with polar-functional anchoring groups and polar-solvent-soluble chainsSteric2 - 10%
UV-Curable 100% active polymeric dispersantsSteric5 - 15%

Note: The optimal dispersant concentration is highly dependent on the specific pigment grade, the chosen dispersant, and the formulation. A ladder study is always recommended to determine the optimal dosage.

Visualization of Key Concepts

Agglomeration_Mechanism cluster_0 Initial State cluster_1 Agglomeration P1 Primary Particle Agglomerate Agglomerate (Weakly Bound) P1->Agglomerate van der Waals forces P2 Primary Particle P2->Agglomerate P3 Primary Particle P3->Agglomerate caption Mechanism of Pigment Agglomeration Stabilization_Mechanisms cluster_0 Steric Stabilization cluster_1 Electrostatic Stabilization S1 Pigment S2 Pigment S1->S2 Repulsion label_S Polymer chains create a physical barrier E1 Pigment (+) E2 Pigment (+) E1->E2 Repulsion label_E Like charges on pigment surfaces repel each other caption Mechanisms of Pigment Stabilization

Caption: Steric and electrostatic stabilization mechanisms prevent pigment agglomeration.

Surface_Treatment_Workflow Start Start: Untreated this compound Step1 Select Dispersant & Medium (Aqueous or Solvent-based) Start->Step1 Step2 Prepare Dispersant Solution Step1->Step2 Step3 Gradually Add Pigment under Low Shear Step2->Step3 Step4 Apply High-Shear Dispersion (e.g., Homogenizer, Bead Mill) Step3->Step4 Step5 Monitor Particle Size Distribution Step4->Step5 Step5->Step4 Further dispersion needed End End: Stable Pigment Dispersion Step5->End Desired particle size achieved caption General Workflow for Wet-Coating Surface Treatment

Sources

Optimizing synthesis conditions of C.I. Pigment Red 38 for color strength

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of C.I. Pigment Red 38 (CAS No. 6358-87-8). This guide is designed for researchers and chemists focused on maximizing the color strength and performance of this important disazo pyrazolone pigment. Here, we move beyond simple protocols to explore the critical scientific principles that govern a successful synthesis, offering detailed troubleshooting advice in a direct question-and-answer format.

Section 1: Understanding the Synthesis - The Core Principles

The synthesis of this compound is a classic example of azo chemistry, executed in two critical stages: the double diazotization of 3,3'-dichlorobenzidine (DCB) and the subsequent azo coupling with a pyrazolone-based coupling component.[1][2] The ultimate color strength of the pigment is not merely a result of reaction completion, but is profoundly influenced by the physical properties of the final pigment particles, such as crystal structure, particle size, and size distribution.[3] These properties are dictated by precise control over the synthesis conditions.

The overall workflow can be visualized as follows:

Pigment_Red_38_Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling & Pigmentation DCB 1. Prepare 3,3'-Dichlorobenzidine (DCB) Slurry in HCl Diazotization 2. Diazotization (Add NaNO₂, 0-5°C) DCB->Diazotization Diazo_Salt Bis-Diazonium Salt (Unstable Intermediate) Diazotization->Diazo_Salt Coupling 4. Azo Coupling (Mix Diazo & Coupler, Control pH & Temp) Diazo_Salt->Coupling Immediate Use Coupler_Prep 3. Prepare Alkaline Solution of Pyrazolone Coupler Coupler_Prep->Coupling Pigmentation 5. Pigmentation (Heat Treatment) Coupling->Pigmentation Filtration 6. Filtration, Washing & Drying Pigmentation->Filtration Final_Pigment This compound Filtration->Final_Pigment

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide for Low Color Strength

This section addresses the most common issue encountered during synthesis: achieving suboptimal color strength or tinctorial power.

Q1: My final pigment has weak color strength. What are the most likely causes related to the diazotization stage?

Answer: A successful diazotization is the foundation of a vibrant pigment. Issues in this first stage are common and often cascade into poor final results.

Potential Cause 1: Decomposition of the Bis-Diazonium Salt The bis-diazonium salt of 3,3'-dichlorobenzidine is highly unstable and prone to thermal decomposition.[1][4] This decomposition reaction replaces the diazonium groups (-N₂⁺) with hydroxyl (-OH) groups, forming inactive byproducts that cannot participate in the coupling reaction.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization reaction must be maintained between 0°C and 5°C.[5] Use an ice-salt bath and monitor the temperature with a calibrated thermometer throughout the sodium nitrite addition.

    • Immediate Use: The prepared bis-diazonium salt solution should be used for the coupling reaction as soon as it is generated.[4] Do not store it.

    • Check for Brown Fumes: The evolution of brown nitrogen oxide fumes is a clear indicator of diazonium salt decomposition. If this occurs, the batch is likely compromised.

Potential Cause 2: Incomplete Diazotization If the DCB is not fully converted to its bis-diazonium salt, the concentration of the active electrophile is lowered, leading to a reduced yield and weaker color.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure the molar ratio of sodium nitrite to DCB is at least 2:1. A slight excess of nitrite (e.g., 2.1 moles per mole of DCB) is often used to drive the reaction to completion.

    • Ensure Sufficient Acidity: The reaction requires a strong acidic medium (typically hydrochloric acid) to generate the active diazotizing agent, nitrous acid (HNO₂).[1][2] The final reaction mixture should be acidic.

    • Test for Excess Nitrous Acid: After the sodium nitrite addition is complete, confirm the presence of a slight excess of nitrous acid using starch-iodide paper, which should turn blue-black.[2] This confirms that enough diazotizing agent was present. If the test is negative, more nitrite solution may be needed, but be cautious not to add a large excess, which can lead to side reactions.

Q2: I've confirmed my diazotization is correct, but the color strength is still low. What should I investigate in the coupling stage?

Answer: The coupling reaction is where the pigment molecule is formed. Its efficiency and the environment in which the pigment precipitates are critical for color strength.

Potential Cause 1: Incorrect Coupling pH The azo coupling reaction is highly pH-dependent.[1][2] The pyrazolone coupling component is typically dissolved in an alkaline solution to deprotonate it, forming a more reactive enolate anion. If the pH during the coupling reaction is too low, the coupling rate will be slow; if it's too high, it can favor side reactions of the diazonium salt.

  • Troubleshooting Steps:

    • Monitor and Control pH: There is an optimal pH range for every specific azo coupling. For pyrazolone couplers, this is typically in the weakly alkaline to neutral range (pH > 7).[6] Use a calibrated pH meter and maintain the pH within the target range by controlled addition of an alkali (e.g., sodium hydroxide solution) as the acidic diazonium salt solution is added.

    • Rate of Addition: Add the diazonium salt solution to the coupling component solution slowly and with vigorous stirring. This prevents localized areas of low pH and promotes the formation of small, uniform pigment particles.[3]

Potential Cause 2: Suboptimal Particle Formation (Crystallization) Color strength is directly related to particle size; a larger proportion of fine particles (e.g., below 0.5 μm) generally results in higher tinctorial power.[3] The conditions during coupling dictate the nucleation and growth of the pigment crystals.

  • Troubleshooting Steps:

    • Temperature Control: The coupling temperature affects both the reaction rate and the pigment's solubility, which in turn influences crystallization. A common temperature range is 15-25°C.[6] Experiment within this range to find the optimum for your system.

    • Consider Surfactants: The addition of specific surfactants or dispersing agents to the coupling solution can help control particle growth, prevent agglomeration, and lead to a finer particle size distribution, thereby improving color strength.[6][7]

Q3: The pigment forms, but the color is dull and lacks vibrancy. How can I improve the shade and brightness?

Answer: A dull shade often points to impurities or issues with the pigment's final physical form.

Potential Cause 1: Impurities in Starting Materials The purity of the 3,3'-dichlorobenzidine and the pyrazolone coupler is paramount. Impurities can lead to the formation of undesired side-products, resulting in a contaminated, duller pigment.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Always start with the highest purity reagents available. Verify the purity of your starting materials via appropriate analytical methods (e.g., HPLC, melting point) if you suspect contamination.

Potential Cause 2: Ineffective Post-Treatment (Pigmentation) After the coupling reaction, the pigment slurry is often subjected to a heat treatment step. This "pigmentation" or "finishing" step is crucial for developing the final, stable crystal modification and optimizing particle morphology for the best coloristic properties.[6]

  • Troubleshooting Steps:

    • Optimize Heat Treatment: The temperature and duration of this step are critical. A typical process might involve heating the pigment slurry to 70-90°C for a period of 10-30 minutes.[6] This process can promote the conversion of the pigment to a more thermodynamically stable and tinctorially strong crystalline form.

    • Systematic Experimentation: Systematically vary the post-treatment temperature (e.g., 70°C, 80°C, 90°C) and time to find the optimal conditions that yield the highest color strength for your specific application.

Troubleshooting_PR38 Start Problem: Low Color Strength Check_Diazo Q: Is Diazotization Stage Optimized? Start->Check_Diazo Temp_Control Check Temp: Is it 0-5°C? Check_Diazo->Temp_Control  Yes Nitrite_Test Check Reagents: Excess Nitrous Acid Present? Temp_Control->Nitrite_Test Yes Fix_Temp Action: Improve Cooling, Monitor Continuously Temp_Control->Fix_Temp No Fix_Nitrite Action: Adjust NaNO₂ Stoichiometry, Verify Acidity Nitrite_Test->Fix_Nitrite No Check_Coupling Q: Is Coupling Stage Optimized? Nitrite_Test->Check_Coupling Yes pH_Control Check pH: Is it in Optimal Range? Check_Coupling->pH_Control Fix_pH Action: Calibrate pH Meter, Control Alkali Addition pH_Control->Fix_pH No Check_Post Q: Is Post-Treatment Optimized? pH_Control->Check_Post Yes Heat_Treat Check Finishing: Is Heat Treatment Applied? Check_Post->Heat_Treat Fix_Heat Action: Introduce/Optimize Heat Treatment (70-90°C) Heat_Treat->Fix_Heat No

Caption: Troubleshooting decision tree for low color strength in this compound synthesis.

Section 3: Experimental Protocols & Data

Protocol 1: Standard Synthesis of this compound

This protocol is a representative starting point. Optimal quantities and conditions should be determined empirically.

Part A: Bis-Diazotization of 3,3'-Dichlorobenzidine (DCB)

  • In a jacketed reactor equipped with an overhead stirrer and thermometer, create a slurry of 3,3'-dichlorobenzidine (1.0 mole) in water and concentrated hydrochloric acid (2.5 moles).

  • Cool the slurry to 0-5°C using a circulating chiller or an ice-salt bath.

  • Prepare a solution of sodium nitrite (2.1 moles) in water.

  • Add the sodium nitrite solution dropwise to the cold DCB slurry over 60-90 minutes, ensuring the temperature never exceeds 5°C.

  • After the addition is complete, stir for an additional 30 minutes at 0-5°C.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper. The resulting clear, cold bis-diazonium salt solution is ready for immediate use.

Part B: Azo Coupling and Pigmentation

  • In a separate, larger reactor, dissolve the pyrazolone coupling component (e.g., 1-p-tolyl-3-methyl-5-pyrazolone, 2.0 moles) in water with sodium hydroxide to achieve a clear, alkaline solution (pH 10-11).

  • Cool the coupling component solution to 15-20°C.

  • Slowly pump the cold bis-diazonium salt solution from Part A into the coupling component solution over 90-120 minutes with vigorous agitation.

  • Simultaneously, add a dilute sodium hydroxide solution as needed to maintain the pH of the reaction mixture between 7.5 and 8.5.

  • After the addition is complete, stir for 60 minutes.

  • Heat the resulting pigment slurry to 80-85°C and hold for 15 minutes.[6]

  • Cool the slurry, filter the pigment, wash thoroughly with water until the filtrate is neutral and free of salt, and dry the presscake in an oven at 80°C.

Table 1: Key Synthesis Parameters and Their Impact on Color Strength
ParameterTypical RangeRationale & Impact on Color Strength
Diazotization Temp. 0 - 5°CPrevents decomposition of the unstable diazonium salt. Higher temperatures drastically reduce active reactant concentration, leading to low yield and weak color.[1][5]
NaNO₂ : DCB Molar Ratio 2.05 - 2.1 : 1A slight excess of sodium nitrite ensures complete conversion of both amine groups on the DCB to diazonium salts, maximizing the potential for pigment formation.
Coupling pH 7.5 - 9.0Optimizes the reactivity of the pyrazolone coupling component. Incorrect pH leads to incomplete coupling or side reactions, both detrimental to color strength.[1][6][8]
Coupling Temp. 15 - 25°CInfluences the rates of nucleation and crystal growth. Affects the final particle size distribution, which is a key determinant of tinctorial strength.[3]
Pigmentation Temp. 70 - 90°CPromotes conversion to the desired stable crystalline phase and can help anneal smaller particles, affecting the final shade and strength.[6]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different acid for the diazotization? A: While sulfuric acid can be used, hydrochloric acid is more common. The choice of acid can influence the solubility of intermediates and the final particle characteristics. If you change the acid, re-optimization of the process will be necessary.

Q: What is the purpose of washing the final pigment so thoroughly? A: Washing removes residual salts (like NaCl) and unreacted starting materials. Soluble salts can negatively impact the pigment's performance in application, affecting properties like dispersibility, electrical conductivity, and bleed resistance.

Q: My pigment shows poor dispersibility in plastic. Is this related to the synthesis? A: Absolutely. Poor dispersibility is often caused by large, hard agglomerates of pigment particles.[9][10] This can result from suboptimal precipitation conditions (e.g., adding the diazo salt too quickly, poor agitation) or an ineffective pigmentation step. The use of surfactants during synthesis can also significantly improve the final dispersibility.[7]

Q: Is 3,3'-dichlorobenzidine safe to handle? A: No. 3,3'-dichlorobenzidine is classified as a probable human carcinogen.[11][12][13] All handling must be done with extreme caution, using appropriate personal protective equipment (PPE), including respiratory protection, and engineering controls like a fume hood to prevent any exposure.

References

  • 3,3'-Dichlorobenzidine - Wikipedia. [Link]

  • CHAPTER 3: Azo Dyes and Pigments - Books - The Royal Society of Chemistry. [Link]

  • The Synthesis of Azo Dyes. [Link]

  • Colour Differences in Azo Pigments - ResearchGate. [Link]

  • The Color of Art Pigment Database: Pigment Red, PR - Art Is Creation. [Link]

  • How Do You Make an Azo Dye? - First Source Worldwide. [Link]

  • US4920206A - Process for making azo pigments - Google P
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • FORM-1 - environmental clearance. [Link]

  • Pigment Red 38 - SY Chemical Co., Ltd. [Link]

  • This compound | C36H28Cl2N8O6 | CID 95076 - PubChem - NIH. [Link]

  • What is the main feature of azo dyes that causes them to be colored compounds? [Link]

  • Pigment red 38 (pr38) - ORGANIC PIGMENT RED - L COLOR. [Link]

  • CN111875978B - Production method of pigment red PR-38 for plastic - Google P
  • Azo Colorants in Textile Chemistry | PDF | Dye | Pigment - Scribd. [Link]

  • "Pigments, Organic". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes - PMC. [Link]

  • Synthesis and Sintering Evolution of red ceramic pigments. [Link]

  • How to Stabilize Color Pigment Performance in Liquid Systems. [Link]

  • CN106634040A - Preparation method of red pigment - Google P
  • Dichlorobenzidine-based Compounds Metabolized to 3,3 - OEHHA. [Link]

  • WO2007039603A2 - Pigment preparation - Google P
  • Pigment Dispersion II, Testing - American Coatings Association. [Link]

  • The fate of 3,3'-dichlorobenzidine in the aqueous environment - Purdue e-Pubs. [Link]

  • 3,3'-Dichlorobenzidine | EPA. [Link]

  • New Pigment Dispersions Solve Incompatibility and Inconsistency Problems - PCI Magazine. [Link]

  • Toxicological Profile for 3,3'-Dichlorobenzidine. [Link]

  • How It's Made - Inorganic Pigments - YouTube. [Link]

  • Understanding Color Characteristics: The Language of Pigment - Greenleaf & Blueberry. [Link]

  • The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after... - ResearchGate. [Link]

  • Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1 - Korea Journal Central. [Link]

  • Modification of CI Pigment Red 146 with surfactants and graphene oxide - RSC Publishing. [Link]

  • Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - Semantic Scholar. [Link]

  • Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3 Investigation of Stereo Selective Induction Effects. [Link]

  • Covalent interaction of 3,3'-dichlorobenzidine with hepatic lipids. Enzymic basis and stability of the adducts - PubMed. [Link]

  • US2812321A - Process for diazotization and coupling - Google P
  • 3,3'-Dichlorobenzidine - Canada.ca. [Link]assessment-report-3-3-dichlorobenzidine.html)

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Technical Support Center: Minimizing Warpage and Shrinkage in HDPE Colored with C.I. Pigment Red 38

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers and scientists navigating the challenges of dimensional stability in High-Density Polyethylene (HDPE) colored with C.I. Pigment Red 38. This document provides a structured, science-first approach to understanding, troubleshooting, and mitigating warpage and shrinkage in your injection-molded components.

Core Principles: The Science Behind the Problem

Before addressing specific troubleshooting scenarios, it is crucial to understand the underlying mechanisms that drive warpage and shrinkage, particularly when introducing an organic pigment into a semi-crystalline polymer like HDPE.

Shrinkage is an inherent property of polymers, representing the volume reduction that occurs as the material cools from a molten state to a solid.[1] For semi-crystalline polymers like HDPE, this phenomenon is amplified. As the polymer chains cool, they organize into dense, ordered crystalline structures, resulting in a significant volume decrease compared to the amorphous regions.[2]

Warpage is the physical manifestation of uneven or differential shrinkage across the part.[3] If one area of a component shrinks more or at a different rate than another, internal stresses develop. Once the part is ejected from the mold, these stresses cause it to bend or twist, resulting in a distorted final geometry.[1][4]

The introduction of this compound, an organic pyrazolone red pigment, introduces a critical variable.[5] Many organic pigments act as nucleating agents in polyolefins.[6][7][8] They provide sites for polymer crystals to begin forming, which accelerates the rate of crystallization and can increase the overall percentage of crystallinity.[3][9] This pigment-induced nucleation can lead to higher and more rapid shrinkage, exacerbating any pre-existing tendencies for warpage caused by processing conditions or part design.[7]

cluster_0 Root Causes cluster_1 Mechanism cluster_2 Defect HDPE HDPE (Semi-Crystalline Polymer) Crystallization Accelerated & Increased Crystallization HDPE->Crystallization undergoes Pigment This compound (Organic) Nucleation Acts as Nucleating Agent Pigment->Nucleation introduces Processing Processing Conditions (e.g., Uneven Cooling) Shrinkage Increased & Differential Shrinkage Processing->Shrinkage influences Nucleation->Crystallization promotes Crystallization->Shrinkage leads to Warpage Warpage & Dimensional Instability Shrinkage->Warpage results in

Diagram 1: Causality of Pigment-Induced Warpage in HDPE.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments.

Q1: We recently switched from uncolored HDPE to a formulation with this compound and are now observing significant, unpredictable warpage in our molded parts. What is the most likely cause?

A: The most probable cause is the nucleating effect of this compound. As an organic pigment, it can increase the crystallization rate of the HDPE.[3] This faster "setting" of the polymer structure freezes in internal stresses more readily, especially if your process has any inconsistencies in cooling. The uncolored HDPE may have been more forgiving of these inconsistencies due to its slower, more uniform crystallization behavior. The pigment has essentially reduced your processing window and highlighted underlying issues in thermal management.[7]

Q2: How can we systematically diagnose and resolve this warpage issue?

A: A systematic approach is critical to avoid trial-and-error adjustments that can create new problems. We recommend a three-tiered diagnostic workflow: first, optimize processing parameters; second, analyze mold and part design; and third, consider material formulation adjustments. It is essential to change only one variable at a time and quantify the results using a standardized measurement protocol, such as the one outlined in ASTM D955.[10][11]

Start Warpage Observed with Pigmented HDPE Step1 Tier 1: Process Optimization (Adjust one parameter at a time) Start->Step1 Measure Quantify Warpage & Shrinkage (per ASTM D955 Protocol) Step1->Measure Step2 Tier 2: Design Analysis (Mold & Part Geometry) Step2->Measure Step3 Tier 3: Formulation (Additives / Pigment Treatment) Step3->Measure Evaluate Is Warpage Within Tolerance? Measure->Evaluate Evaluate2 Is Warpage Within Tolerance? Measure->Evaluate2 Evaluate->Step2 No End Process Validated Evaluate->End Yes Evaluate2->Step3 No Evaluate2->End Yes

Diagram 2: Systematic Troubleshooting Workflow.

Q3: What are the most critical processing parameters to adjust, and in what order should we approach them?

A: The most influential parameters for controlling warpage are those that affect the cooling and pressure history of the part.[4][12] Approach them in this order:

  • Cooling Rate & Mold Temperature: This is often the primary cause of warpage.[2][13] Uneven or overly rapid cooling creates significant thermal gradients.

    • Action: Ensure your mold temperature is uniform and stable, typically between 30-50°C for HDPE.[2] Try increasing the mold temperature in small increments (5°C). This allows for a slower, more controlled cooling rate, which can reduce internal stresses. Extend the cooling time to ensure the part is sufficiently rigid upon ejection.[2]

  • Holding Pressure & Time: This phase compensates for the material's volumetric shrinkage as it solidifies.[1][2]

    • Action: The goal is to pack out the mold sufficiently to prevent voids without inducing excessive stress. Experiment with lowering the holding pressure slightly. Over-packing can be a major cause of stress and warpage.[14] Ensure the holding time is long enough for the gate to freeze, preventing backflow.

  • Melt Temperature: This affects the material's viscosity and overall thermal contraction.[12]

    • Action: A higher melt temperature can increase the potential for shrinkage but lowers viscosity, which can improve packing. Conversely, a lower temperature reduces potential shrinkage. For HDPE, a typical range is 200-240°C.[2] Adjust this in 5-10°C increments as a secondary measure after optimizing cooling and holding parameters.

ParameterRecommended Action to Reduce WarpageRationale
Mold Temperature Increase and ensure uniformitySlows the cooling rate, allowing stresses to relax and promoting more even shrinkage.[2][12]
Cooling Time IncreaseEnsures the part is rigid and stable before ejection, resisting deformation from ejector forces.[12]
Holding Pressure Optimize (often decrease)Prevents over-packing and reduces molded-in stress, which is a primary driver of warpage.[1][14]
Holding Time Increase until gate freeze-offEnsures adequate compensation for shrinkage as the part solidifies in the mold.[2]
Melt Temperature Optimize within range (200-240°C)Balances material flowability for proper packing against the total thermal contraction.[2]

Q4: Can we modify the material formulation to counteract the pigment's effects?

A: Yes, this is an advanced strategy. If process optimization does not yield the desired results, formulation adjustments can be effective.

  • Pigment Leveling: You can introduce a separate, more powerful nucleating agent.[15] The goal is for this new agent to dominate the crystallization process, creating a consistent and predictable nucleation density regardless of the pigment. This "levels" the performance across different colors. Micronized sodium benzoate is one such agent that can be effective in HDPE.[15]

  • Additives: Certain additives can function as wetting agents, potentially altering the surface interaction between the pigment particles and the polymer matrix to reduce the pigment's nucleating efficiency.[9] This requires careful formulation and compatibility testing.

Experimental Protocols

To ensure trustworthy and repeatable results, all troubleshooting must be grounded in a validated measurement system.

Protocol 1: Quantitative Shrinkage and Warpage Measurement (Based on ASTM D955)

This protocol establishes a baseline and quantifies the effect of any changes made.

Objective: To accurately measure the mold shrinkage and warpage of test specimens.

Materials & Equipment:

  • Injection molding machine

  • Standard test mold (e.g., 128 x 12.7 x 3.2 mm bar or 128 x 128 x 3.2 mm plaque as per ASTM D955).[11]

  • Calibrated digital calipers or a coordinate measuring machine (CMM).

  • HDPE resin (control group)

  • HDPE resin with this compound at the desired concentration (experimental group).

  • Temperature and humidity-controlled environment (23°C and 50% RH).[16]

Procedure:

  • Mold Measurement: At standard temperature (23°C), carefully measure the critical dimensions of the mold cavity (length, width) to the nearest 0.025 mm.[16] Record these as Lm (length) and Wm (width).

  • Molding:

    • Set the injection molding parameters to your established baseline process.

    • Produce at least 5 specimens of the uncolored HDPE (control).

    • Allow the process to stabilize, then produce at least 5 specimens of the HDPE colored with this compound.

    • Ensure all processing parameters (temperatures, pressures, times) are held constant between the two groups.

  • Conditioning: Place the molded specimens in a controlled environment (23°C, 50% RH) for 48 hours to allow for post-molding shrinkage.[10][16]

  • Specimen Measurement: After 48 hours, measure the corresponding dimensions of each test specimen. Record these as Lp (length) and Wp (width).

  • Calculations:

    • Shrinkage (S): Calculate the shrinkage for each dimension using the formula: S = ((Lm - Lp) / Lm) * 100%

    • Warpage (W): For a flat plaque, place it on a certified flat surface (e.g., a granite block). Measure the maximum deviation from flatness using a height gauge or CMM. This value represents the warpage.

  • Analysis: Compare the average shrinkage and warpage values between the control and experimental groups. This data provides a quantitative measure of the pigment's impact.

Frequently Asked Questions (FAQs)

FAQ 1: How does the concentration of this compound affect warpage? Generally, a higher concentration of a nucleating pigment will result in a more pronounced effect on crystallization and, therefore, a greater potential for shrinkage and warpage. However, this effect may plateau above a certain concentration. It is recommended to use the lowest concentration (letdown ratio) of pigment that achieves the desired color to minimize its impact on physical properties.

FAQ 2: What is anisotropic shrinkage and how does it relate to this problem? Anisotropic shrinkage means the material shrinks differently in different directions.[2] In injection molding, HDPE tends to shrink more in the direction of polymer flow than perpendicular to it.[2] This inherent difference is a primary driver of warpage. A nucleating pigment can amplify the difference between flow and cross-flow shrinkage, making the part more susceptible to distortion.

FAQ 3: Are there alternative red pigments with less impact on HDPE dimensionality? Yes. Inorganic pigments (e.g., iron oxides) generally have a much smaller impact on the crystallization and shrinkage of HDPE because they are not effective nucleating agents.[3] While they may have different properties regarding color vibrancy, opacity, or cost, they are a viable alternative if dimensional stability is the absolute priority and processing adjustments are insufficient.

References

  • SunColor. (n.d.). Impact of Pigments on the Dimensional Stability of Plastics. Retrieved from [Link]

  • AIM Processing. (2024, October 22). How To Avoid Warping and Shrinkage in Injection Mold Design. Retrieved from [Link]

  • ASTM International. (2021). D955 - 21 Standard Test Method for Measuring Shrinkage from Mold Dimensions of Thermoplastics. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D955 Shrinkage From Mold Dimensions. Retrieved from [Link]

  • ASTM International. (n.d.). D955-08 - Standard Test Method of Measuring Shrinkage from Mold Dimensions of Thermoplastics. Retrieved from [Link]

  • ASTM International. (2010). D955-00 Standard Test Method of Measuring Shrinkage from Mold Dimensions of Thermoplastics. Retrieved from [Link]

  • MaTestLab. (n.d.). ASTM D955 Standard Test Method of Measuring Shrinkage from Mold Dimensions of Thermoplastics. Retrieved from [Link]

  • Frigate Manufacturing. (2025, February 5). Addressing HDPE Molding Issues - A Practical Guide To Avoiding Warping And Shrinkage In Injection Molding. Retrieved from [Link]

  • Gao, R., et al. (2022). Recent progress in minimizing the warpage and shrinkage deformations by the optimization of process parameters in plastic injection molding: a review. PubMed Central. Retrieved from [Link]

  • Plastics Today. (2025, October 30). Analysis of Warpage Factors in Injection Molding. Retrieved from [Link]

  • Core. (n.d.). Shrinkage and Warpage Behaviour on Injection Moulding Parts. Retrieved from [Link]

  • NPL Publications. (n.d.). The Influence of Pigments on the Mechanical Properties of High Density Polyethylene (HDPE). Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from [Link]

  • WorldOfPigments. (2012, November 30). Pigment Red 38. Retrieved from [Link]

  • AIP Publishing. (n.d.). Influence of Pigments on Crystallisation, Shrinkage, and Mechanical Properties of LDPE, HDPE, and PP. Retrieved from [Link]

  • Swan, M. (n.d.). 10 Shrinkage and Warpage. Retrieved from [Link]

  • NPL Publications. (2002, May). Influence of Pigments and Processing on the Dimensions and Appearance of HDPE Injection-Moulded Bottle Caps. Retrieved from [Link]

  • ChemBK. (2024, April 10). Pigment Red 38. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • LZ tooling. (n.d.). Optimising Cooling Rates to Prevent Warpage in HDPE Molding. Retrieved from [Link]

  • 2017 ERP System. (2017). POLYMER PROCESSING-WARPAGE DURING INJECTION MOLDING. Retrieved from [Link]

  • Webpackaging. (n.d.). Troubleshooting Guide.pdf. Retrieved from [Link]

  • ACO Mold. (2022, July 14). How to overcome warp in HDPE molding?. Retrieved from [Link]

Sources

Technical Support Center: C.I. Pigment Red 38 Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of C.I. Pigment Red 38 under UV exposure. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work.

Introduction to this compound

This compound (CAS No. 6358-87-8) is a diarylide yellow pigment belonging to the azo class of colorants. Its chemical structure is based on 3,3'-dichlorobenzidine. Due to its vibrant red hue and good lightfastness, it finds application in various industries, including plastics, printing inks, and coatings. However, understanding its stability and potential degradation products under UV exposure is crucial for assessing its long-term performance and environmental impact. A key concern with dichlorobenzidine-based pigments is the potential for the release of 3,3'-dichlorobenzidine, a known animal carcinogen, upon degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation under UV exposure?

A1: The degradation of this compound under UV light is primarily initiated by the absorption of UV photons, which can lead to the excitation of the molecule. This excitation can trigger a series of photochemical reactions, often involving reactive oxygen species (ROS) if oxygen is present. The most susceptible point in the molecule is the azo bond (-N=N-). Cleavage of this bond is a common degradation pathway for azo pigments.

Q2: What are the expected degradation products of this compound?

A2: While the complete degradation pathway is complex and can be influenced by experimental conditions, the primary degradation is expected to involve the cleavage of the two azo bonds. This would likely lead to the formation of 3,3'-dichlorobenzidine and other aromatic amines derived from the pyrazolone coupling component. The presence of 3,3'-dichlorobenzidine is of particular interest due to its toxicological profile. Further degradation of these primary products can lead to a variety of smaller, oxygenated organic molecules.

Q3: Is this compound considered stable under UV light?

A3: this compound is generally considered to have high stability to visible and UV light, which is why it is used in applications requiring lightfastness.[1] However, prolonged or high-intensity UV exposure, especially in the presence of moisture, oxygen, and certain catalysts, can lead to slow degradation.[1]

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: A multi-analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or mass spectrometry (MS) detector is ideal for separating and identifying the parent pigment and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile and semi-volatile degradation products, such as 3,3'-dichlorobenzidine. UV-Vis spectrophotometry is useful for monitoring the overall color loss of the pigment over time.

Proposed Degradation Pathway

The degradation of this compound under UV irradiation is hypothesized to proceed through the cleavage of the azo linkages, which are the most photolabile parts of the molecule. This process is often oxidative, facilitated by reactive oxygen species (ROS) generated in the presence of UV light, oxygen, and moisture.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Pigment Red 38 Pigment Red 38 Excited_Pigment Excited Pigment Red 38* Pigment Red 38->Excited_Pigment Absorption of UV UV_light UV Light (hν) ROS Reactive Oxygen Species (ROS) (e.g., •OH, •O2-) Excited_Pigment->ROS Energy Transfer Cleavage Azo Bond Cleavage Excited_Pigment->Cleavage ROS->Cleavage Attack on Azo Bonds O2_H2O O2, H2O DCB 3,3'-Dichlorobenzidine Cleavage->DCB Pyrazolone_intermediates Pyrazolone-based Aromatic Amines Cleavage->Pyrazolone_intermediates Further_degradation Further Oxidation & Fragmentation DCB->Further_degradation Pyrazolone_intermediates->Further_degradation Final_products Smaller Organic Molecules, CO2, H2O, HCl Further_degradation->Final_products

Caption: Proposed UV degradation pathway of this compound.

Experimental Protocols

Protocol 1: Sample Preparation and UV Exposure

This protocol outlines the preparation of this compound samples for UV degradation studies.

  • Dispersion Preparation:

    • Accurately weigh 10 mg of this compound.

    • Disperse the pigment in 100 mL of a suitable solvent (e.g., ethanol, acetonitrile, or a solvent mixture relevant to your application).

    • Use an ultrasonic bath for 30 minutes to ensure a homogenous dispersion.

  • UV Exposure:

    • Transfer the dispersion to a quartz reaction vessel.

    • Place the vessel in a UV photoreactor equipped with a specific wavelength UV lamp (e.g., 254 nm or 365 nm).

    • Maintain a constant temperature using a cooling system.

    • Aerate the solution with a gentle stream of air or oxygen if studying oxidative degradation.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) for analysis.

    • Protect the collected samples from light until analysis.

Protocol 2: Analysis of Degradation Products by HPLC-MS

This protocol provides a general method for the analysis of degradation products.

  • Sample Preparation for HPLC:

    • Centrifuge the collected aliquots to remove any undissolved pigment particles.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • MS Detector: Electrospray ionization (ESI) in positive and negative ion modes. Scan a mass range appropriate for the expected degradation products (e.g., m/z 50-800).

G cluster_workflow Experimental Workflow Start Start Sample_Prep Prepare Pigment Dispersion Start->Sample_Prep UV_Exposure Expose to UV Radiation Sample_Prep->UV_Exposure Aliquots Collect Aliquots at Time Intervals UV_Exposure->Aliquots Centrifuge_Filter Centrifuge and Filter Samples Aliquots->Centrifuge_Filter HPLC_MS Analyze by HPLC-MS Centrifuge_Filter->HPLC_MS Data_Analysis Identify Degradation Products & Quantify HPLC_MS->Data_Analysis End End Data_Analysis->End

Sources

Technical Support Center: Pigment-Polymer Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting pigment-polymer interaction issues. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the formulation and processing of pigmented polymer systems. Here, we move beyond simple checklists to explore the underlying scientific principles governing these complex interactions.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions. For more detailed protocols, please refer to the In-Depth Troubleshooting Guides.

Q1: What is the difference between an agglomerate and a flocculate? A: Pigment powders are typically supplied as agglomerates , which are groupings of primary particles held together by relatively weak forces, with air and moisture in the gaps.[1] The initial dispersion process, which involves high shear, is designed to break these down.[1][2] Flocculation , however, is the re-grouping of these already dispersed primary particles within the liquid polymer matrix.[1][3][4] This occurs when the stabilization mechanism is insufficient to overcome the attractive forces between particles (van der Waals forces).[3][5] While agglomerates are broken down by mechanical energy, flocculates must be prevented by chemical means (dispersants and stabilizers).[6]

Q2: My final product has color streaks. What is the most likely cause? A: Color streaking is a classic sign of poor pigment dispersion.[7][8] This can stem from several root causes:

  • Inadequate Mixing: The shear forces during processing may be insufficient to break down pigment agglomerates.[5][9]

  • Poor Wetting: The polymer matrix may not be effectively displacing air from the pigment surface.[6][10]

  • Melt Flow Mismatch: A significant difference in the Melt Flow Index (MFI) between the color masterbatch carrier resin and the base polymer can lead to uneven flow and distribution.[7][11]

Q3: What is the primary role of a dispersant? A: A dispersant, or dispersing agent, is a critical additive that performs three essential functions in the dispersion process:

  • Wetting: It aids the liquid polymer/solvent in displacing air from the surface of the pigment particles.[2][5]

  • Deagglomeration: It facilitates the breakdown of pigment agglomerates during the mechanical mixing stage.[2]

  • Stabilization: Most importantly, it adsorbs onto the surface of the primary pigment particles to prevent them from flocculating, ensuring long-term stability of the dispersion.[6][12][13]

Q4: How do I choose between electrostatic and steric stabilization? A: The choice depends primarily on your system's polarity.

  • Electrostatic stabilization relies on like-charges on the pigment surfaces to create repulsive forces.[14] This mechanism is most effective in high-polarity systems, such as water-borne coatings, where ionic compounds can dissociate.[3][13][14]

  • Steric stabilization uses polymeric dispersants that have a "pigment-affinic" anchor group and a "binder-compatible" chain.[13][15] These chains form a physical barrier around the particles, preventing them from getting close enough to flocculate.[4] This method is the standard for solvent-based systems and is also widely used in aqueous systems.[13]

Q5: Can the pigment itself affect the mechanical properties of my polymer product? A: Yes, absolutely. If a pigment is not properly dispersed, the remaining agglomerates act as stress concentration points within the polymer matrix, which can lead to brittleness and reduced impact strength.[16] Furthermore, chemical incompatibility between the pigment and the polymer can cause degradation of the polymer, altering its fundamental properties.[17][18]

Section 2: In-Depth Troubleshooting Guides

Issue 1: Color Inconsistency, Streaks, and Specks

Problem Statement: The final product exhibits uneven color, visible streaks, specks, or fails to achieve the desired opacity and color strength.[3][19]

Potential Root Causes:

  • Poor Pigment Dispersion: The most common cause, resulting from insufficient breakdown of pigment agglomerates.[8] This can be due to inadequate shear, poor wetting by the polymer, or high interfacial energy between the pigment and the matrix.[19][20]

  • Processing Parameter Mismatch: Incorrect temperature, screw speed, or backpressure during extrusion or injection molding can prevent uniform mixing.[7][17] For instance, a temperature that is too low may not allow the color carrier to melt properly, while one that is too high can degrade the pigment or polymer.[7][18]

  • Material Incompatibility: A significant mismatch in the melt viscosity or polarity between the color concentrate's carrier resin and the bulk polymer can lead to segregation instead of mixing.[7][11]

  • Pigment Flocculation: Even if initially dispersed, pigments can re-agglomerate during processing or cooling if not properly stabilized, leading to a loss of color strength and gloss.[1][2]

Systematic Troubleshooting Workflow:

The first step is to isolate the problem. Run the process with the natural, uncolored base resin. If defects (like flow lines) are still present, the issue lies with the molding process or tool design.[17] If the problem vanishes, the colorant package is the root cause.[17]

Caption: Troubleshooting workflow for color inconsistency.

Recommended Analytical Protocols:

  • Rheological Analysis: To assess the state of dispersion. A well-dispersed system will typically exhibit a lower, more stable viscosity compared to a flocculated system. See Protocol 1.[21][22]

  • Scanning Electron Microscopy (SEM): For direct visualization of the pigment dispersion in a cross-section of the final part. This can unequivocally identify the presence of agglomerates.[23]

  • Melt Flow Index (MFI) Testing: To quantify the melt viscosities of the carrier and base resins to ensure they are closely matched.[7][24]

Solutions and Preventive Measures:

  • Formulation: Work with your supplier to select a masterbatch with a carrier resin that is chemically compatible and has a similar MFI to your base polymer.[11] Consider using pigments with surface treatments (e.g., silica, alumina, or organic coatings) to improve wettability and compatibility.[25][26]

  • Processing: Increase backpressure and use a screw design that imparts higher shear to improve mixing and break down agglomerates.[7][17] Ensure the processing temperature is high enough for proper melting but not so high as to cause degradation.[20]

  • Additives: Incorporate a suitable polymeric dispersant in the formulation to ensure particles remain stabilized after the initial high-shear mixing stage.[15][27]

Issue 2: Dispersion Instability (Flocculation & Settling)

Problem Statement: The formulation shows signs of instability over time, such as pigment settling in liquid systems, or a loss of color strength, gloss changes, and increased viscosity in the final product due to flocculation.[2][3][4]

Potential Root Causes:

  • Insufficient Dispersant: The amount of dispersant may be too low to adequately cover the surface area of all pigment particles.[28]

  • Incorrect Dispersant Type: The chosen dispersant's anchoring group may not have a strong enough affinity for the specific pigment surface, or its polymeric chains may not be compatible with the polymer matrix.[13][27]

  • Changes in System Chemistry (pH, Ionic Strength): In aqueous systems, changes in pH can alter the surface charge of pigments and the effectiveness of ionic dispersants, potentially leading to flocculation near the isoelectric point (IEP).[29][30]

  • High Pigment Loading: Exceeding the critical pigment volume concentration (CPVC) can lead to instability as particles are forced into close proximity.[31]

Dispersion Stabilization Mechanisms:

A stable dispersion relies on repulsive forces to overcome the inherent attractive van der Waals forces between particles. This is achieved primarily through two mechanisms.

Caption: The two primary mechanisms for preventing flocculation.

Recommended Analytical Protocols:

  • Zeta Potential Measurement: This is a critical technique for aqueous and other polar systems. It measures the magnitude of the electrostatic charge at the particle surface.[29] A high absolute zeta potential (typically > |30| mV) indicates good electrostatic repulsion and a stable dispersion.[30] See Protocol 2.

  • Rheological Analysis (Oscillatory): Dynamic oscillatory tests can reveal the microstructure of the dispersion. A highly structured, gel-like behavior at low shear rates is often indicative of a flocculated network.[32] See Protocol 1.

  • Particle Size Analysis: Techniques like laser diffraction can monitor the particle size distribution over time. An increase in the average particle size or the appearance of a second, larger peak suggests flocculation is occurring.[23]

Data Presentation: Zeta Potential vs. Stability

Zeta Potential (mV)Dispersion Stability
0 to ±10Highly Unstable / Flocculation
±11 to ±30Incipient Instability
±31 to ±40Moderate Stability
> ±41Excellent Stability
Source: Adapted from principles described in technical literature.[29][30]

Solutions and Preventive Measures:

  • Dispersant Optimization: Titrate the dispersant concentration to find the optimal level. Excess dispersant can be detrimental, causing issues like foaming or reduced water resistance.[29]

  • pH Control (Aqueous Systems): Formulate the system at a pH far from the pigment's isoelectric point to maximize surface charge and electrostatic repulsion.[29]

  • Select the Right Dispersant: For organic pigments, dispersants with basic/cationic anchor groups are often effective, while inorganic pigments may require acidic/anionic anchors.[13] High-performance polymeric dispersants (hyperdispersants) offer robust steric stabilization across a wide range of systems.[13]

Section 3: Key Analytical Protocols

Protocol 1: Rheological Analysis for Dispersion Quality

Objective: To indirectly assess the state of pigment dispersion and stability by measuring the flow properties (viscosity) of the pigment-polymer system.[24]

Methodology: Rotational Rheometry (Melt or Liquid Phase) [21][24]

  • Sample Preparation: Prepare samples with varying dispersant levels or processing conditions. Ensure samples are loaded into the rheometer consistently, avoiding air bubbles.

  • Test Type 1: Steady Shear Sweep:

    • Procedure: Measure viscosity across a range of shear rates (e.g., from 0.01 to 100 s⁻¹).[21]

    • Interpretation: A well-dispersed, stable system will generally show lower viscosity and less shear-thinning behavior compared to a flocculated one. Flocculated systems often exhibit a high viscosity at low shear rates, which then breaks down as shear increases.[22]

  • Test Type 2: Oscillatory Frequency Sweep:

    • Procedure: Apply a small, oscillating strain to the sample and measure the storage modulus (G') and loss modulus (G'').

    • Interpretation: In a flocculated system, G' (the elastic component) will often be higher than G'' (the viscous component) at low frequencies, indicating a semi-solid, gel-like network. A stable, liquid-like dispersion will have G'' > G'.[32]

Protocol 2: Zeta Potential Measurement

Objective: To quantify the electrostatic stability of pigments in a liquid medium, primarily for aqueous formulations.[30]

Methodology: Electrophoretic Light Scattering (ELS)

  • Sample Preparation: Prepare a dilute suspension of the pigment in the relevant liquid medium (e.g., water at a specific pH, buffer solution). It is crucial that the medium's properties (pH, ionic concentration) are identical to the final formulation's continuous phase.[33]

  • Measurement:

    • Load the sample into the measurement cell of the zeta potential analyzer.

    • The instrument applies an electric field and measures the velocity of the particles using a laser. This velocity is known as the electrophoretic mobility.

  • Calculation & Interpretation:

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

    • Compare the measured value to the stability table (see Section 2). A value close to zero indicates the system is near its isoelectric point and highly prone to flocculation.[29] The goal is to formulate at a pH that yields a high absolute zeta potential.

References

  • Witton Chemical. (n.d.). The Role of Polymer Dispersants in Paints and Inks.
  • Plastics Today. (n.d.). Guide to color troubleshooting.
  • Cabot Corporation. (n.d.). Surface Modified Pigments for Improved Color in Chemically Prepared Toners.
  • MDPI. (n.d.). Advanced Analytical Techniques for Pigment and Binder Characterization.
  • Lankem Ltd. (2021, September 13). Surface Treatment of Pigments.
  • SpecialChem. (2025, June 24). Pigments for Plastic Colorants: Types, Properties & Processing Guide.
  • Ranbar. (n.d.). Pigment Surface Treatment: Impact on Plastics, Coatings & Inks.
  • SpecialChem. (2011, December 14). Optimal Selection and Use of Pigment Dispersing Agents.
  • Marval Industries. (n.d.). Specialty & Color Compounding: What Are the Main Challenges in Dispersing Organic Pigments in a Polymer Matrix?.
  • IS&T. (n.d.). Polymeric Surface Modification of Pigmented Colorants and Applications to Digital Printing.
  • Chemanova. (2025, July 22). The Role of Dispersing Agents in Achieving Stable Pigment Suspension.
  • EuroPlas. (2025, April 8). What Causes Poor Color Dispersion of Color Masterbatch?.
  • UL Prospector. (2021, September 10). Dispersants - The Understood Misunderstood Additive.
  • BYK. (n.d.). Pigment dispersion and flocculation.
  • Lubrizol. (2020, May 8). Dispersant Technology and Benefits Overview [Video]. YouTube. Retrieved from [Link]

  • Pellex E. (n.d.). Pigment dispersion techniques for high opacity.
  • Cowin Extrusion. (n.d.). What Causes Poor Color Dispersion of Color Masterbatch?.
  • Dery. (2024, April 11). Understand The Causes Of Carbon Black Pigment Aggregation.
  • Paint & Coatings Industry. (2021, December). Feature Formulating With Mike Part 4.
  • Polywill. (2025, August 9). Troubleshooting Common Issues with Water-Borne Dispersants in Coatings.
  • MDPI. (n.d.). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (2,9-Dimethylquinacridone) Modified by Silanes Using Pulverization Method.
  • US Masterbatch. (2023, May 27). Troubleshooting Color Masterbatch Issues: Resolving Common Challenges in Incorporating Color Masterbatch into Plastic Products.
  • The Shepherd Color Company. (n.d.). Zeta Potential, Isoelectric Point and Pigment Dispersion Stability.
  • DTU Research Database. (2022, August 31). Quality control for coatings production: capillary rheometry and full particle quantification of pigment dispersion.
  • FinancialContent. (2025, November 13). How to Solve Pigment Agglomeration and Improve Dispersion in Plastic Color Masterbatches.
  • MDPI. (n.d.). The Effect of Inorganic Pigments on the Rheological Properties of the Color Masterbatches from Polylactic Acid.
  • Intertek. (n.d.). Rheology of Polymers.
  • UL Prospector. (2025, February 12). The Basics of Dispersion and Stabilization of Pigments and Fillers.
  • RadTech. (n.d.). Evaluating Pigment Dispersion Quality through Dynamic Oscillation Analysis.
  • ACS Publications. (n.d.). Improving Pigment Dispersing in Powder Coatings with Block Copolymer Dispersants.
  • SpecialChem. (2025, July 14). Pigment Dispersion: Definition for Busy Paints & Inks Formulators.
  • PCI Magazine. (2010, April 1). Paint Formulations and the Need for Zeta Potential.
  • UL Prospector. (2017, May 12). Factors that Influence Pigment Settling and Stability.
  • SpecialChem. (2018, May 28). Overcoming Polymers Coloring Challenges.
  • The Science Behind Pigment Dispersion. (n.d.). Understanding the Mechanism. Retrieved from The Science Behind Pigment Dispersion website.
  • Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.
  • How to solve the problem of discolouration of produced plastic products?. (2024, April 22).
  • Industry News. (2025, June 24). Several Common Problems for Using Masterbatch to Color Plastic Products.
  • ResolveMass Laboratories. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers.
  • ResearchGate. (n.d.). Zeta potentials with increases in the PVA and CMC contents for GCC-and clay-based coating.
  • Measurlabs. (2024, August 15). Polymer Characterization Technique Overview.
  • NIH. (n.d.). Application of the zeta potential measurements to explanation of colloidal Cr2O3 stability mechanism in the presence of the ionic polyamino acids.
  • AZoM. (n.d.). A Guide to Polymer Analysis Techniques.
  • UTUPub. (n.d.). Interactions between polymeric nanoparticles and different buffers as investigated by zeta potential measurements and molecular.
  • PubMed Central. (n.d.). Considerations for Polymers Used in Ocular Drug Delivery.
  • MDPI. (2022, August 22). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban.
  • ResearchGate. (n.d.). Polymer blends used for the aqueous coating of solid dosage forms: Importance of the type of plasticizer.

Sources

Technical Support Center: Enhancing the Heat Stability of Pyrazolone Red Pigments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to advancing your research with pyrazolone red pigments. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the thermal stability of these vibrant colorants. Here, we move beyond simple protocols to explain the underlying chemistry and provide actionable troubleshooting advice to overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazolone Red Pigment Stability

This section addresses foundational questions regarding the nature of pyrazolone red pigments and the factors governing their thermal stability.

Q1: What are pyrazolone red pigments and why is their heat stability a concern?

A1: Pyrazolone red pigments are a class of organic colorants characterized by a pyrazolone ring structure, often coupled with an azo group to form an azopyrazolone dye.[1] Their versatility, high color strength, and broad color spectrum make them valuable in various applications, including plastics, coatings, printing inks, and cosmetics.[2][3]

Heat stability is a critical performance parameter, particularly in applications involving high-temperature processing, such as in the plastics and coatings industries.[4] Thermal degradation can lead to color fading, discoloration, and a complete loss of the pigment's desired properties, compromising the final product's quality and longevity.[5]

Q2: What is the primary mechanism of thermal degradation in pyrazolone red pigments?

A2: The thermal degradation of pyrazolone red pigments is often initiated by the cleavage of the weakest chemical bonds within the molecule. In azopyrazolone pigments, the azo bond (-N=N-) is particularly susceptible to thermal decomposition. High temperatures can induce homolytic cleavage of this bond, generating free radicals that can then participate in a cascade of secondary reactions, leading to the breakdown of the chromophore and subsequent color loss.

Furthermore, other parts of the molecule, such as substituents on the aromatic rings, can also undergo thermal decomposition, contributing to the overall degradation process. The specific degradation pathway is highly dependent on the pigment's molecular structure and the surrounding environment.

Q3: How does the chemical structure of a pyrazolone pigment influence its heat stability?

A3: The chemical structure is a key determinant of a pyrazolone pigment's inherent heat stability. Several structural features play a significant role:

  • Substitution Patterns: The type and position of substituent groups on the phenyl and pyrazolone rings can significantly impact thermal stability. Electron-withdrawing groups can sometimes enhance stability by delocalizing electron density and strengthening chemical bonds. Conversely, bulky substituents may introduce steric hindrance that can either stabilize the molecule or, in some cases, create strain that promotes degradation.

  • Molecular Weight and Crystallinity: Generally, pigments with higher molecular weights and a more crystalline structure tend to exhibit greater thermal stability. A well-ordered crystal lattice provides a more stable arrangement, requiring more energy to disrupt.

  • Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can enhance the rigidity and planarity of the pigment molecule, which often correlates with improved thermal stability.

Section 2: Troubleshooting Guide - Overcoming Experimental Challenges

This section provides a practical, question-and-answer formatted guide to troubleshoot common issues encountered during experiments aimed at enhancing the heat stability of pyrazolone red pigments.

Q4: My pyrazolone red pigment is showing significant color loss after high-temperature processing. What are my immediate troubleshooting steps?

A4: Significant color loss after thermal stress is a common issue. Here’s a systematic approach to diagnose and address the problem:

Initial Diagnosis Workflow

A Observe Color Loss B Review Processing Temperature A->B Step 1 C Analyze Pigment Purity B->C Step 2 D Evaluate Pigment Loading C->D Step 3 E Assess Polymer Matrix Compatibility D->E Step 4 F Implement Stabilization Strategy E->F Step 5

Caption: Initial troubleshooting workflow for color loss.

  • Step 1: Verify Processing Temperature: Ensure your processing temperature is within the recommended range for the specific pyrazolone red pigment. Exceeding the thermal stability limit is the most common cause of degradation.

  • Step 2: Confirm Pigment Purity: Impurities from the synthesis process can act as catalysts for thermal degradation. Re-purify a small sample of your pigment and repeat the thermal test.

  • Step 3: Evaluate Pigment Loading: An excessively high concentration of pigment can sometimes lead to agglomeration, which can trap heat and accelerate degradation. Conversely, a very low loading might not provide sufficient color.

  • Step 4: Check for Matrix Interactions: The polymer or medium in which the pigment is dispersed can interact with the pigment at high temperatures, leading to degradation. Consider the acidity or basicity of the matrix and potential chemical reactions.

Q5: I'm trying to improve heat stability by adding stabilizers, but I'm not seeing the desired effect. What could be going wrong?

A5: The effectiveness of stabilizers depends on their type, concentration, and compatibility with the pigment and the surrounding medium. If your stabilization strategy is failing, consider the following:

Troubleshooting Ineffective Stabilization

Potential Issue Explanation Recommended Action
Incorrect Stabilizer Type Different stabilizers work through different mechanisms. A UV absorber will not be effective against purely thermal degradation.For thermal stability, focus on antioxidants and hindered amine light stabilizers (HALS), which can scavenge free radicals generated during thermal decomposition.[6]
Insufficient Stabilizer Concentration The amount of stabilizer may be too low to effectively quench the degradation reactions.Incrementally increase the stabilizer concentration in your formulation and re-evaluate the thermal stability. Be mindful that excessive amounts can sometimes have a negative impact.
Poor Dispersion of Stabilizer If the stabilizer is not uniformly dispersed, it cannot effectively protect the pigment particles.Improve the mixing and dispersion process. Consider using a masterbatch approach where the stabilizer is pre-dispersed in a compatible carrier.
Incompatibility with Pigment or Matrix The stabilizer may be reacting with the pigment or other components in your formulation, rendering it ineffective.Consult compatibility charts or conduct small-scale compatibility tests before incorporating a new stabilizer into your main formulation.

Q6: My synthesis of a more heat-stable pyrazolone red pigment derivative is resulting in a low yield. How can I optimize the reaction?

A6: Low yields in pyrazolone synthesis can often be traced back to reaction conditions and reagent purity.[7]

Optimizing Pyrazolone Synthesis

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Isolation A Hydrazine Derivative D Catalyst Choice A->D B 1,3-Dicarbonyl Compound B->D C Solvent Selection E Temperature & Time C->E D->E F Purification Method E->F

Caption: Key parameters for optimizing pyrazolone synthesis.

  • Reagent Purity: Ensure the starting materials, particularly the hydrazine derivative and the 1,3-dicarbonyl compound, are of high purity. Impurities can lead to unwanted side reactions.

  • Solvent Choice: The choice of solvent can significantly influence reaction kinetics. While glacial acetic acid is commonly used, other solvents like ethanol or acetonitrile can be effective, sometimes with a catalytic amount of acid.[8]

  • Catalyst Optimization: The type and concentration of the acid or base catalyst are crucial. For Knorr synthesis, a catalytic amount of a protic acid is often used.[7] Experiment with different catalysts to find the optimal conditions for your specific reactants.

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to enhancing the heat stability of pyrazolone red pigments.

Protocol 1: Synthesis of a Pyrazolone Red Pigment (Illustrative Example)

This protocol outlines a general procedure for the synthesis of a pyrazolone red pigment via the Knorr pyrazole synthesis and subsequent azo coupling.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Methanol

  • Concentrated Hydrochloric Acid

  • Aniline

  • Sodium Nitrite

  • Sodium Hydroxide

  • Ice

Procedure:

  • Synthesis of 1-Phenyl-3-methyl-5-pyrazolone:

    • Dissolve phenylhydrazine in methanol in a round-bottom flask.

    • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 5-6.

    • Add ethyl acetoacetate dropwise to the stirred solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and filter the crude product.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

  • Diazotization of Aniline:

    • Dissolve aniline in a solution of hydrochloric acid and water, and cool to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

    • Stir the mixture for 30 minutes to ensure complete diazotization.

  • Azo Coupling:

    • Dissolve the synthesized 1-phenyl-3-methyl-5-pyrazolone in an aqueous sodium hydroxide solution and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the pyrazolone solution with vigorous stirring, maintaining the temperature below 5°C.

    • Continue stirring for 1-2 hours.

    • Filter the precipitated pyrazolone red pigment, wash with water until neutral, and dry.

Protocol 2: Evaluating the Thermal Stability of Pyrazolone Red Pigments

This protocol describes a method for assessing and comparing the heat stability of different pyrazolone red pigment formulations.

Materials:

  • Pyrazolone red pigment samples (with and without stabilizers)

  • Polymer matrix (e.g., polyethylene, polypropylene)

  • Two-roll mill or extruder

  • Compression molder

  • Colorimeter or spectrophotometer

  • Oven

Procedure:

  • Sample Preparation:

    • Prepare different formulations of the pyrazolone red pigment in the polymer matrix, including a control sample without any stabilizer and samples with varying types and concentrations of stabilizers.

    • Use a two-roll mill or extruder to ensure uniform dispersion of the pigment and stabilizers in the polymer.

  • Molding:

    • Compression mold the compounded polymer into thin plaques of uniform thickness.

  • Initial Color Measurement:

    • Measure the initial color of each plaque using a colorimeter or spectrophotometer, recording the L, a, and b* values.

  • Thermal Treatment:

    • Place the molded plaques in a preheated oven at a specific temperature (e.g., 200°C, 220°C, 240°C).

    • Remove samples at predetermined time intervals (e.g., 10, 20, 30 minutes).

  • Final Color Measurement:

    • After cooling to room temperature, measure the final color of each heat-treated plaque.

  • Data Analysis:

    • Calculate the color change (ΔE) for each sample at each time point and temperature using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²

    • Compare the ΔE* values to evaluate the relative thermal stability of the different formulations. A smaller ΔE* indicates better heat stability.

References

  • Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. Retrieved from [Link]

  • BASF. (n.d.). Proper Selection of Light Stabilizers Crucial to Long-Term Performance. CoatingsTech. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

  • Qian, H.-F., et al. (2015). Structural characterization of a pyrazolone-based heterocyclic dye and its acid-base adduct. Dyes and Pigments, 112, 67–72. Retrieved from [Link]

  • LASCT. (n.d.). Organic pigments. Retrieved from [Link]

  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227-231. Retrieved from [Link]

  • Active Minerals International. (2021, October 21). How to Stabilize Color Pigment Performance in Liquid Systems. Retrieved from [Link]

  • OnlyTRAININGS. (n.d.). Pigment stabilizers coatings; what are they and which one to choose. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • The Chemistry of Color: Understanding Pyrazolone Coupling Components. (2025, December 10). Retrieved from [Link]

  • N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Gheath, A., et al. (2018). Synthesis of Pyrazole Dyes Derivatives. Libyan Journal of Science & Technology, 7(1), 32-35. Retrieved from [Link]

  • Optimizing Dye Performance: The Crucial Role of Pyrazolone Intermediates. (n.d.). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. Retrieved from [Link]

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(42), 10444-10459. Retrieved from [Link]

  • Photostabilization Effect of Pyrazolone Azo Dyes on IR Absorbers in Polymer Films. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Savastano, D. (2005, September 12). High Performance Pigments. Ink World Magazine. Retrieved from [Link]

  • Reddit. (2025, August 25). Pyrazolone formation. r/OrganicChemistry. Retrieved from [Link]

  • PubMed. (2022, June 14). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Retrieved from [Link]

  • Evaluation of the lyophilization process on the stability of pigments produced by Monascus purpureus CCT 3802. (2022, December 21). Research, Society and Development. Retrieved from [Link]

  • Thermal degradation characteristics of the red pigment from different temperature and pH conditions using Monascus purpureus ATCC 16365 strains. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal and pH stability of yellow and red pigments produced by Thermomyces sp and Penicillium purpurogenum using response surfa. (n.d.). Retrieved from [Link]

  • Heat stability of pigment. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2025, August 6). ResearchGate. Retrieved from [Link]

  • PubMed. (2012). Thermal stability of selected natural red extracts used as food colorants. Retrieved from [Link]

  • Influence of pigment solutions on color stability and surface properties in low-shrinkage and conventional composites. (2015). PMC - NIH. Retrieved from [Link]

  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. (2024, October 21). MDPI. Retrieved from [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Purification of High-Purity C.I. Pigment Red 38 for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of C.I. Pigment Red 38 (C.I. 21120). This guide is designed for researchers, scientists, and drug development professionals who require a high-purity grade of this pigment for their experimental work. Commercial grades of this compound, while suitable for industrial applications, often contain impurities that can interfere with sensitive research applications.[1] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this diarylide pyrazolone pigment.

I. Understanding the Challenge: Why Purify this compound?

This compound is a disazo pyrazolone pigment synthesized by the diazotization of 4-(4-Amino-3-chlorophenyl)-2-chlorobenzenamine and subsequent coupling with two equivalents of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. The manufacturing process can lead to the presence of several impurities, including:

  • Unreacted Starting Materials: Residual 4-(4-Amino-3-chlorophenyl)-2-chlorobenzenamine and Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.

  • Byproducts of Side Reactions: Isomeric coupling products and decomposition products of the diazonium salt.

  • Inorganic Salts: Residual salts from the synthesis and precipitation steps.

For research applications, particularly in toxicology, biocompatibility studies, or as a reference standard, the presence of these impurities is unacceptable. High purity is essential to ensure the reliability and reproducibility of experimental results.

II. Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My initial attempts at recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yield during recrystallization is a common issue and can stem from several factors. The key is to find a solvent system where the pigment has high solubility at elevated temperatures and low solubility at room temperature or below. This compound is known to be insoluble in water and has very low solubility in ethanol and xylene.

Causality and Solutions:

  • Inappropriate Solvent Choice: If the pigment is too soluble in the chosen solvent at room temperature, you will lose a significant amount in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you won't be able to effectively remove insoluble impurities.

    • Recommendation: Based on the polar nature of the molecule, consider using a high-boiling point polar aprotic solvent for dissolution, followed by the addition of a less polar anti-solvent to induce crystallization. A good starting point would be to dissolve the crude pigment in a minimal amount of hot Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and then slowly add a less polar solvent like ethanol or isopropanol until the solution becomes turbid. Subsequently, gentle heating to redissolve the precipitate followed by slow cooling should yield purer crystals.

  • Excessive Solvent Usage: Using too much solvent to dissolve the crude pigment will keep it in solution even upon cooling, drastically reducing the yield.

    • Recommendation: Always use the minimum amount of hot solvent required to fully dissolve the pigment. This ensures the solution is saturated, promoting maximum crystal formation upon cooling.

  • Premature Crystallization during Hot Filtration: If insoluble impurities are present, a hot filtration step is necessary. However, the pigment can crystallize on the filter paper or in the funnel if the solution cools too quickly.

    • Recommendation: Preheat the filtration apparatus (funnel and receiving flask) before use. Use a fluted filter paper to increase the filtration speed. It is also advisable to add a small excess of the hot solvent before filtration to prevent premature crystallization.

Question 2: After purification, I still see evidence of impurities in my analytical tests (e.g., TLC or HPLC). How can I remove these persistent impurities?

Answer:

Persistent impurities often have similar solubility profiles to the target compound, making them difficult to remove by a single recrystallization. In such cases, a multi-step purification approach is necessary.

Causality and Solutions:

  • Co-crystallization of Impurities: Impurities with similar structures to this compound can be incorporated into the crystal lattice during recrystallization.

    • Recommendation: Perform multiple recrystallizations. Each successive recrystallization will further reduce the concentration of the impurity. However, be aware that this will also lead to a decrease in the overall yield.

  • Presence of Isomers: The synthesis of azo pigments can sometimes result in the formation of positional isomers which can be very difficult to separate by recrystallization alone.

    • Recommendation: For the removal of closely related organic impurities and isomers, column chromatography is the most effective technique.

      • Stationary Phase: Silica gel is a common and effective choice for the purification of polar organic compounds like azo pigments. Alumina (neutral or acidic) can also be used.

      • Mobile Phase (Eluent): A solvent system with tunable polarity is required. A good starting point is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio can be determined by thin-layer chromatography (TLC) beforehand. You would start with a lower polarity mobile phase and gradually increase the polarity to elute the desired pigment while leaving more polar impurities on the column.

Question 3: The color of my purified pigment seems to have shifted. What could be the reason for this?

Answer:

A color shift can indicate a change in the crystalline form (polymorphism) or the presence of protonated/deprotonated species.

Causality and Solutions:

  • Polymorphism: Organic pigments can often exist in different crystalline forms, each with a unique color shade. The solvent and conditions used for recrystallization can influence which polymorph is formed.

    • Recommendation: To ensure consistency, it is crucial to control the crystallization conditions (solvent system, cooling rate, and agitation) meticulously. Characterization of the crystal form by X-ray diffraction (XRD) can confirm the polymorphic form.

  • pH Effects: The pyrazolone moiety in the pigment structure has acidic protons. The presence of acidic or basic residues in the purified product can lead to a color shift.

    • Recommendation: Ensure that the final product is thoroughly washed with a neutral solvent (like deionized water, if the pigment's insolubility permits, followed by a volatile organic solvent to aid drying) to remove any residual acids or bases from the purification process. The pH of the pigment slurry can be checked to ensure it is neutral.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of this compound?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying the main pigment and detecting organic impurities. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) is a good starting point. Detection is typically done using a UV-Vis detector at the pigment's maximum absorbance wavelength.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for confirming the identity of the pigment and detecting the presence of functional groups from starting materials or byproducts. The IRUG spectral database lists an entry for Pigment Red 38 (PR38), which can be used as a reference.[2]

  • UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum of the purified pigment dissolved in a suitable solvent (e.g., DMF) can be used to confirm its identity and check for impurities that absorb at different wavelengths. The spectrum of a red pigment will typically show strong absorption in the green region of the visible spectrum (around 500-570 nm).[3]

Q2: What are the key safety precautions I should take when handling this compound and the solvents used for its purification?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a flammable solid. Keep it away from heat, sparks, and open flames. The organic solvents used for purification, such as DMF, DMSO, hexane, and ethyl acetate, are flammable and have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How should I properly dry the purified this compound?

A3: After the final filtration step (e.g., vacuum filtration), the purified pigment should be washed with a low-boiling point solvent (like hexane or diethyl ether) to remove residual high-boiling point purification solvents. The pigment can then be dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove all traces of solvent. Avoid excessively high temperatures, as this could lead to degradation of the pigment.

IV. Experimental Protocols & Data Visualization

Detailed Protocol: Purification of this compound by Column Chromatography

This protocol outlines a general procedure. Optimization may be required based on the specific impurities present in your starting material.

1. Slurry Preparation:

  • In a beaker, create a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

2. Column Packing:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Pour the silica gel slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluent).

  • Carefully add the dissolved sample to the top of the column.

4. Elution:

  • Begin eluting the column with the least polar solvent mixture.

  • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • The red band corresponding to this compound will start to move down the column.

  • Collect the fractions as they elute from the column.

5. Analysis and Collection:

  • Monitor the collected fractions by TLC to identify those containing the pure pigment.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Purity Analysis by HPLC
Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Detection UV-Vis at λmax (approx. 520 nm)
Injection Volume 10 µL

Note: This is a representative method and may require optimization.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product Crude_Pigment Crude this compound Recrystallization Recrystallization (e.g., DMF/Ethanol) Crude_Pigment->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography (Silica Gel) Recrystallization->Column_Chromatography For Higher Purity HPLC HPLC Analysis Column_Chromatography->HPLC Quantitative Analysis FTIR FTIR Spectroscopy Column_Chromatography->FTIR Structural Confirmation UV_Vis UV-Vis Spectroscopy Column_Chromatography->UV_Vis Spectral Identity High_Purity_Pigment High-Purity This compound HPLC->High_Purity_Pigment FTIR->High_Purity_Pigment UV_Vis->High_Purity_Pigment

Caption: Workflow for the purification and analysis of this compound.

V. References

  • Investigation of the chemical composition of red pigments and binding media. SciSpace. (n.d.). Retrieved from [Link]

  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227–231.

  • Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved from

  • Pigment analysis of red proteins using HPLC. a Elution profiles of the... ResearchGate. (n.d.). Retrieved from [Link]

  • Degradation of a Pigment Red 238 using UV, UV/H O , UV/H O /SnO and Fenton Processes. (2021). Polish Journal of Environmental Studies, 30(1), 619-625.

  • SIELC Technologies, Inc. (n.d.). HPLC Analysis of Dyes.

  • UV-Vis absorption spectra of solution 0.029 mg/mL of the red pigment in... ResearchGate. (n.d.). Retrieved from [Link]

  • Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. (2021, April 5). Retrieved from [Link]

  • Spectral Database Index. IRUG. (n.d.). Retrieved from [Link]

  • Pigment Red 38. SY Chemical Co., Ltd. (n.d.). Retrieved from [Link]

  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • Degradation of a Pigment Red 238 using UV, UV/H2O2, UV/H2O2/SnO2 and Fenton Processes. (2021). Polish Journal of Environmental Studies, 30(1), 619-625.

  • UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. (2022). Minerals, 12(3), 345.

  • Diarylide/disazo pyrazolone pigment compositions. (n.d.). Google Patents. Retrieved from

  • Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2C11 Enzymes in. (2019). Molecules, 24(23), 4294.

  • Quantitative determination of polysorbate 20 in nasal pharmaceutical preparations by high-performance liquid chromatography. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1137-1144.

  • Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far UV Rays by Absorption. (2023). Journal of Biomedical Research & Environmental Sciences, 4(3).

  • Development and Validation of HPLC Method for Estimation of Some Active Analytes in Combined Dosage form an Application to In-vitro Dissolution Studies. (2023). Journal of Drug Delivery and Therapeutics, 13(6-S), 1-8.

  • 2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). Retrieved from [Link]

  • Diarylide pigment compositions. (n.d.). Google Patents. Retrieved from

  • Stability-Indicating HPLC Method Development. (n.d.). Waters. Retrieved from [Link]

  • Do DMF, NMP, and DMSO dissolve in PMMA Nanosphere? ResearchGate. (2014, September 18). Retrieved from [Link]

  • Diarylide/disazo pyrazolone pigment compositions. (n.d.). Google Patents. Retrieved from

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). Molecules, 26(24), 7568.

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. ResearchGate. (2021, December 13). Retrieved from [Link]

  • Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. (2022). Minerals, 12(10), 1234.

  • Disazo pyrazolone pigment compositions. (n.d.). Google Patents. Retrieved from

Sources

Effect of particle size distribution on the optical properties of C.I. Pigment Red 38

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for C.I. Pigment Red 38. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this pigment. Here, we move beyond simple protocols to explain the causal relationships between the particle size distribution of this compound and its crucial optical properties. Our goal is to empower you with the expertise to not only identify and solve common experimental issues but also to proactively design robust and self-validating experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental relationship between the particle size of this compound and its color strength?

A1: The color strength, or tinting strength, of this compound is inversely proportional to its primary particle size.[1][2][3] As the particle size decreases, the total surface area of the pigment for a given mass increases.[2] This larger surface area allows for more interaction with light, leading to greater light absorption and, consequently, a higher color strength.[1] However, there is an optimal particle size below which the color strength may begin to decrease again as the particles become too small and transparent to effectively absorb light.

Q2: How does the particle size distribution (PSD) of this compound affect the gloss of a coating?

A2: A narrow particle size distribution where the majority of particles are small and uniform is critical for achieving high gloss.[4] These small, consistently sized particles can pack closely together at the surface of a coating, creating a smooth, uniform film.[4] This smoothness minimizes diffuse light scattering and maximizes specular reflection, which we perceive as high gloss. Conversely, a broad PSD with a mix of fine and coarse particles, or the presence of agglomerates, will lead to surface irregularities, increased diffuse scattering, and a lower gloss finish.[5][6]

Q3: Can the particle size distribution of this compound influence the hue or undertone of the final color?

A3: Yes, the particle size distribution can affect the hue. For many pigments, as the particle size decreases, there can be a noticeable shift in the undertone. For instance, with some pigments, a reduction in particle size leads to a more bluish undertone due to more efficient scattering of shorter wavelength (blue) light.[3][4] While this effect is well-documented for pigments like titanium dioxide, similar principles apply to organic pigments like this compound. Therefore, controlling the particle size distribution is essential for maintaining consistent color, not just in terms of strength but also in the specific shade.

Q4: What is the impact of pigment agglomerates versus primary particles on optical properties?

A4: Pigment agglomerates are clusters of primary particles held together by weak forces. If not properly broken down during dispersion, these agglomerates behave like large, coarse particles. This leads to a number of detrimental effects on optical properties, including:

  • Reduced Color Strength: The pigment particles within the agglomerate are not fully wetted by the surrounding medium, reducing the effective surface area for light absorption.

  • Lower Gloss: Agglomerates create an uneven surface in the final coating, increasing light scattering and reducing gloss.[5]

  • Decreased Transparency: In applications where transparency is desired, agglomerates will scatter light, leading to a hazy or opaque appearance.

  • Color Inconsistency: Poorly dispersed agglomerates can lead to specks or streaks in the final product.

The goal of the dispersion process is to break down these agglomerates into their primary particles and stabilize them to prevent re-agglomeration.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound, their probable causes related to particle size distribution, and recommended solutions.

Problem 1: Inconsistent Color Strength Batch-to-Batch

  • Symptoms: You observe significant variations in the tinting strength of your this compound dispersions even when using the same formulation.

  • Probable Cause: The most likely culprit is inconsistent dispersion, leading to varying degrees of agglomeration between batches. This results in a different effective particle size distribution in each batch, directly impacting color strength.

  • Solution Workflow:

    start Inconsistent Color Strength Observed step1 Verify Dispersion Protocol Consistency (mixing time, speed, media charge) start->step1 step2 Analyze Particle Size Distribution of Batches (Laser Diffraction) step1->step2 step3 Compare PSD Metrics: D50, Span, Presence of Large Particles step2->step3 step4 Is there a significant difference in PSD? step3->step4 step5 Optimize Dispersion Protocol: - Increase milling time - Adjust dispersant concentration - Evaluate a different dispersant step4->step5 Yes end_bad Issue Persists: Contact Pigment Supplier step4->end_bad No step6 Re-run batches with optimized protocol step5->step6 end_good Consistent Color Strength Achieved step6->end_good

    Caption: Troubleshooting workflow for inconsistent color strength.

Problem 2: Low Gloss in the Final Coating

  • Symptoms: Your coating containing this compound has a dull or hazy appearance instead of the desired high gloss.

  • Probable Cause: This is often due to a rough surface finish caused by either a broad particle size distribution with too many coarse particles or the presence of undispersed agglomerates.[5][6] Flocculation, the re-agglomeration of dispersed particles over time, can also lead to a loss of gloss.[5]

  • Solution:

    • Assess Fineness of Grind: Use a Hegman gauge as a quick check for large particles or agglomerates.

    • Particle Size Analysis: Conduct laser diffraction analysis on your pigment dispersion. A wide "span" ( (D90-D10)/D50 ) in your particle size distribution report indicates a lack of uniformity.

    • Optimize Dispersion: If large particles or a wide span are detected, refine your dispersion process (e.g., increase milling time or energy).

    • Evaluate Stability: Re-measure the particle size of your dispersion after a set period (e.g., 24 hours) to check for flocculation (an increase in particle size). If flocculation is observed, you may need to adjust the type or concentration of your stabilizing agent/dispersant.

Problem 3: Unexpected Hue Shift

  • Symptoms: The final color of your product is not the expected shade of red; it may be too yellow or too blue in its undertone.

  • Probable Cause: A significant change in the particle size distribution, particularly the fine particle fraction, can alter the light scattering properties and thus the perceived hue.[3][4] Over-milling can sometimes lead to an excess of very fine particles, causing a hue shift.

  • Solution:

    • Establish a Standard: Create a "golden standard" batch with the desired color and thoroughly characterize its particle size distribution.

    • Compare PSDs: Analyze the particle size distribution of the off-color batch and compare it to your standard. Pay close attention to the smaller particle size range (e.g., D10 value).

    • Adjust Milling/Dispersion: If the off-color batch is significantly finer, reduce the milling time or energy. If it is coarser, increase the milling time or energy until the PSD matches your standard.

Experimental Protocols

Protocol 1: Particle Size Distribution Analysis by Laser Diffraction

This protocol provides a standardized method for measuring the particle size distribution of this compound, which is essential for troubleshooting and quality control.

  • Objective: To obtain a reliable and reproducible particle size distribution of a this compound dispersion.

  • Instrumentation: Laser Diffraction Particle Size Analyzer (e.g., Horiba LA-960, Malvern Mastersizer).

  • Methodology:

    • Sample Preparation (Wet Dispersion): a. Prepare a stock solution of a suitable dispersant in a compatible solvent (e.g., isopropyl alcohol, or the solvent system of your final application). The choice of dispersant is crucial and should be compatible with the pigment and solvent to ensure proper wetting and prevent agglomeration. b. Accurately weigh a small amount of this compound powder. c. Add the pigment to a vial containing a known volume of the dispersant solution to create a pre-dispersion. d. Vortex the vial for 30 seconds, then place it in an ultrasonic bath for 2-5 minutes to break up loose agglomerates. The sonication time should be optimized to ensure deagglomeration without causing particle fracture.

    • Instrument Setup: a. Ensure the instrument's liquid handling unit is clean and filled with the same solvent used for the sample preparation. b. Perform a background measurement (blank) with the clean solvent.

    • Measurement: a. Slowly add the pre-dispersed sample dropwise into the instrument's liquid handling unit until the recommended obscuration level is reached (typically 5-15%). This ensures a sufficient number of particles are being measured without causing multiple scattering events. b. Allow the sample to circulate for 1-2 minutes to ensure homogeneity before initiating the measurement. c. Perform at least three consecutive measurements. The results should be highly reproducible.

  • Data Analysis and Self-Validation:

    • The key parameters to record are the D10, D50 (median), and D90 values, as well as the span ((D90-D10)/D50).

    • A low coefficient of variation (COV) between the three measurements (typically <3%) validates the reproducibility of your technique.

    • Visually inspect the distribution curve for any signs of agglomerates (a "tail" or a separate peak at the larger particle size end).

Protocol 2: Colorimetric and Gloss Analysis

This protocol outlines the procedure for preparing a coating and measuring its optical properties to correlate with particle size data.

  • Objective: To quantify the color and gloss of a this compound dispersion in a standardized coating.

  • Instrumentation: Spectrophotometer for color measurement, Gloss meter (20°, 60°, 85°).

  • Methodology:

    • Coating Preparation: a. Prepare a dispersion of this compound as described in Protocol 1, but in the specific resin/binder system of your application. b. Ensure a consistent pigment-to-binder ratio for all samples being compared. c. Apply the coating to a standardized substrate (e.g., a Leneta card) using a drawdown bar of a specific thickness to ensure a consistent film. d. Allow the coating to cure fully according to the resin manufacturer's instructions.

    • Color Measurement (as per ASTM D2244): [7][8][9][10] a. Calibrate the spectrophotometer using the supplied white and black standards. b. Measure the CIELAB values (L, a, b) of the coated sample at multiple locations to ensure an average reading. c. Calculate the color difference (ΔE) between a test sample and a standard batch to quantify color variations.

    • Gloss Measurement (as per ASTM D523): [11][12][13][14] a. Calibrate the gloss meter at the appropriate angle (60° is standard for most coatings; 20° for high gloss and 85° for low gloss). b. Measure the gloss in gloss units (GU) at several points on the coated surface and calculate the average.

  • Data Analysis and Self-Validation:

    • Consistent curing conditions (time, temperature, humidity) are critical for reproducible results.

    • By preparing a standard coating alongside your test samples, you can validate your measurements and reliably quantify deviations in color and gloss.

Data Presentation

Table 1: Hypothetical Relationship Between Particle Size Distribution and Optical Properties of this compound

Sample IDD50 (µm)Span ((D90-D10)/D50)ΔE* (vs. Standard)60° Gloss (GU)Observations
Standard 0.551.20.085Optimal dispersion, high color strength, high gloss.
Batch A 0.852.53.265Incomplete dispersion; presence of agglomerates. Lower color strength and gloss.
Batch B 0.401.1-1.5 (slight hue shift)90Over-milled; slightly lower color strength with a hue shift, very high gloss.
Batch C 0.581.30.575Good dispersion but shows signs of flocculation after 24 hours.

Visualization of Concepts

cluster_params PSD Parameters cluster_props Optical Properties PSD Particle Size Distribution (PSD) of this compound MeanSize Mean Particle Size (D50) PSD->MeanSize DistributionWidth Distribution Width (Span) PSD->DistributionWidth Agglomerates Presence of Agglomerates PSD->Agglomerates ColorStrength Color Strength (Tint) MeanSize->ColorStrength Smaller size = Higher strength Hue Hue / Undertone MeanSize->Hue Size affects light scattering Gloss Gloss / Haze DistributionWidth->Gloss Narrower width = Higher gloss Transparency Transparency DistributionWidth->Transparency Narrower width = Higher transparency Agglomerates->ColorStrength Reduces Agglomerates->Gloss Reduces

Caption: Relationship between PSD parameters and optical properties.

References

  • Pigment Dispersion Process Guide. (n.d.). Scribd. Retrieved from [Link]

  • Pigment Dispersion Procedures. (2022, November 8). PCI Magazine. Retrieved from [Link]

  • Analyzing the Particle Size of Mineral Pigments and Characterizing Their Color Hiding Power. (2023, August 4). AZoM. Retrieved from [Link]

  • Gueli, A. M., Bonfiglio, F., Pasquale, S., & Troja, S. O. (2017). Effect of particle size on pigments colour. ResearchGate.[Link]

  • Particle Characterization of Pigments. (2012). HORIBA. Retrieved from [Link]

  • Good Practice Guide for the Measurement of Gloss. (n.d.). NPL. Retrieved from [Link]

  • ASTM D2244-22, Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. (2022). ASTM International. [Link]

  • Effect of Particle Size Distribution on Performance of Color Dispersions in Paints Industry. (2024, March 18). ResearchGate.[Link]

  • C.I. Pigment Red 112 with improved dispersion. (n.d.). Google Patents.
  • How Pigment Particles Influence Paint Properties: A Guide for Artists. (2024, October 13). Natural Pigments.[Link]

  • Gloss ASTM D2457, ASTM D523. (n.d.). Intertek. Retrieved from [Link]

  • Simonot, L., Elias, M., & Farges, F. (2007). Relationship between the size distribution of mineral pigments and color saturation. ResearchGate.[Link]

  • Standard Operating Procedures for Laser Diffraction Particle Size Analyzer. (2014, July 31). World Agroforestry. Retrieved from [Link]

  • WHITE PAPER: Understanding the Science Behind Pigment and Additive Interactions. (n.d.). Evonik. Retrieved from [Link]

  • ASTM D2244 Standard Practice For Calculation of Color Tolerances and Color Differences From Instrumentally Measured Color Coordinates. (n.d.). Scribd. Retrieved from [Link]

  • GSO ISO 787-24:2015. (2015). GCC Standardization Organization. Retrieved from [Link]

  • ASTM D523 testing. (n.d.). Industrial Physics. Retrieved from [Link]

  • Standard Operating Procedure for: Beckman Coulter LS 13 320 Laser Diffraction Particle Size Analyzer. (2007, November 8). Missouri State University. Retrieved from [Link]

  • Troubleshooting Dull gloss. (n.d.). Kansai Paint. Retrieved from [Link]

  • Particle Size Analysis of Pigments Using Laser Diffraction. (2012, April 27). AZoM. Retrieved from [Link]

  • ISO/DIS 787-24. (n.d.). ISO. Retrieved from [Link]

  • Sahnoun, F., Siffert, B., & Eleli, K. (2005). Selection of dispersants for the dispersion of C.I. Pigment Violet 23 in organic medium. ResearchGate.[Link]

  • ASTM D2244 - Test Method for Calculating Color Differences. (n.d.). Micom Laboratories. Retrieved from [Link]

  • Solvent-based Dispersing agent (Pigment dispersing agent). (n.d.). Kyoeisha Chemical Co., Ltd. Retrieved from [Link]

  • Measuring Organic Pigments with Laser Diffraction. (n.d.). HORIBA. Retrieved from [Link]

  • ASTM D2244-07, Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. (2007). ASTM International. [Link]

  • Loss of gloss. (n.d.). Troton. Retrieved from [Link]

  • Understanding Standards And Process Of Gloss Measurement. (2020, July 25). Testronix. Retrieved from [Link]

  • ASTM E3340-22, Standard Guide for Development of Laser Diffraction Particle Size Analysis Methods for Powder Materials. (2024). ASTM International. [Link]

  • DIN ISO 787-24:1986-12. (1986). Beuth. Retrieved from [Link]

  • ASTM D2244 – Calculation of Color Tolerances. (n.d.). ICC Evaluation Service. Retrieved from [Link]

  • Gloss Measurement: A Look in the Lab. (2023, August 16). YouTube. Retrieved from [Link]

  • ISO 787-24:1985. (1985). ANSI Webstore. Retrieved from [Link]

  • EN ISO 787-24:1995. (1995). NSAI. Retrieved from [Link]

Sources

Controlling crystallization behavior of polymers containing C.I. Pigment Red 38

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and formulation experts encountering challenges with the crystallization behavior of semi-crystalline polymers containing C.I. Pigment Red 38. As an organic pigment, this compound can significantly influence the kinetics and morphology of polymer crystallization, often acting as a nucleating agent.[1][2][3] This can lead to profound changes in material properties, including mechanical performance, dimensional stability, and optical characteristics.[4] This document provides in-depth troubleshooting advice, validated experimental protocols, and foundational knowledge to empower you to diagnose, understand, and control these phenomena.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it impact polymer crystallization?

This compound is a double azo pyrazolone organic pigment.[5] Unlike inorganic pigments which tend to have minimal interaction with the polymer matrix, organic pigments can play a critical role in the nucleation process of semi-crystalline polymers.[1][2] Their particulate nature provides surfaces that facilitate heterogeneous nucleation—a process where polymer chains organize into crystal structures on foreign particles.[1] This accelerates the overall crystallization rate and can significantly alter the final morphology of the polymer.

Q2: What is "nucleation," and how does a pigment participate in this process?

Nucleation is the first step in crystallization, where molecules in a liquid melt begin to form tiny, stable, ordered clusters or "nuclei." In polymers, this process can be dramatically accelerated by the presence of nucleating agents.[6] Pigment particles, including this compound, can act as these agents by lowering the energy barrier for nuclei formation. Polymer chains in the melt adsorb onto the pigment surface, promoting an ordered arrangement that serves as a template for subsequent crystal growth. This process is known as heterogeneous nucleation.[1]

Q3: What are the typical effects of adding this compound on a semi-crystalline polymer's thermal properties?

The most common effects, observable via Differential Scanning Calorimetry (DSC), are:

  • Increased Crystallization Temperature (Tc): The pigment provides nucleation sites, allowing crystallization to begin at a higher temperature during cooling from the melt.[3][7]

  • Potentially Increased Degree of Crystallinity (%C): By promoting nucleation, the pigment can enable the polymer to achieve a higher overall percentage of crystalline content.[7]

  • Altered Melting Behavior (Tm): The formation of smaller, potentially less perfect crystals can sometimes lead to slight changes or broadening of the melting endotherm.

Q4: Can this compound affect the mechanical properties and dimensional stability of my final product?

Absolutely. The changes in crystallization behavior directly translate to macroscopic properties.

  • Dimensional Stability: Increased nucleation rates can lead to higher and more rapid shrinkage during cooling, which is a primary cause of warpage in molded parts.[1][4] This is a significant issue in precision applications.

  • Mechanical Properties: A higher degree of crystallinity generally leads to increased stiffness, hardness, and tensile strength, but can potentially reduce impact strength and elongation at break, making the material more brittle. The formation of numerous small spherulites, a common result of strong nucleation, fundamentally alters the microstructure and, consequently, the material's response to stress.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. For each issue, we outline potential causes and a systematic approach to diagnosis and resolution.

Problem 1: Inconsistent Batch-to-Batch Crystallization Behavior

Symptom: You observe significant variations in the crystallization temperature (Tc), degree of crystallinity, or mechanical properties between different production batches of the same polymer-pigment formulation.

  • Inconsistent Pigment Dispersion:

    • Why it happens: Agglomerates of pigment particles are less effective nucleating agents than finely dispersed primary particles. Variations in mixing efficiency (e.g., screw speed, residence time, temperature in an extruder) can lead to different levels of dispersion between batches.

    • How to diagnose: Use optical or electron microscopy to examine thin sections of your polymer. Look for pigment agglomerates.

    • How to fix: Re-evaluate and standardize your compounding process. Consider using dispersion aids or modifying the masterbatch formulation to improve pigment wetting and deagglomeration.

  • Variable Pigment Concentration:

    • Why it happens: Even minor fluctuations in the loading level of a potent nucleating pigment can cause measurable shifts in crystallization kinetics.

    • How to diagnose: Use Thermogravimetric Analysis (TGA) to burn off the polymer and accurately determine the inorganic pigment content, if any, or other analytical techniques to verify the concentration of the organic pigment.

    • How to fix: Ensure your masterbatch feeding and mixing equipment is calibrated and operating with high precision.

  • Inconsistent Thermal History:

    • Why it happens: The crystallization behavior of a polymer is highly dependent on its previous thermal and processing history.[9] Different cooling rates from a previous processing step can leave residual stresses or nuclei.

    • How to fix: When performing analytical characterization (like DSC), always use a standardized heat-cool-heat cycle. The first heating scan erases the prior thermal history, making the subsequent cooling and second heating scans comparable across samples.[9]

Problem 2: Excessive Warpage and Shrinkage in Molded Parts

Symptom: After incorporating this compound, your injection-molded or extruded parts exhibit dimensional instability, such as warping, bowing, or higher-than-expected shrinkage.

  • Pigment-Induced Nucleation:

    • Why it happens: this compound acts as a strong nucleating agent, increasing both the rate and extent of crystallization.[3] Crystallization involves a transition to a denser, more ordered state, resulting in volume reduction (shrinkage).[1] Accelerated and non-uniform crystallization throughout the part leads to differential shrinkage, creating internal stresses that cause warpage.[6]

    • How to diagnose: Use DSC to compare the crystallization onset temperature of the pigmented polymer to the neat resin. A significant increase confirms a strong nucleation effect.[3]

    • How to fix:

      • Processing Adjustments: Increase the mold temperature to slow down the cooling rate, allowing stresses to relax. Optimize the packing pressure and time to compensate for the volumetric shrinkage as it occurs.

      • Formulation Adjustments (Pigment Levelling): Introduce a more potent, dedicated nucleating agent into the formulation. The idea is to create a system where the crystallization is dominated by the added nucleating agent, not the pigment. This makes the crystallization behavior consistent regardless of the pigment used, an effect known as "pigment levelling."[6]

Problem 3: Decreased Impact Strength or Increased Brittleness

Symptom: The final material is more brittle and has lower impact resistance compared to the unpigmented polymer, even though tensile strength may have increased.

  • Altered Crystalline Morphology:

    • Why it happens: A high density of nucleation sites, provided by the pigment, leads to the simultaneous growth of a large number of small spherulites. While this can increase stiffness, the boundaries between these numerous, small spherulites can act as stress concentration points, reducing the material's ability to absorb energy and leading to brittle failure.

    • How to diagnose:

      • Polarized Optical Microscopy (POM): This is the primary technique to visualize spherulite size, number, and morphology.[10][11] A comparison with the neat polymer will clearly show the reduction in spherulite size in the pigmented sample.[12]

      • X-Ray Diffraction (XRD): XRD can be used to determine the degree of crystallinity and identify the crystalline phases present.[13][14] An increase in crystallinity often correlates with increased stiffness and reduced ductility.

    • How to fix:

      • Control Cooling Rate: Slower cooling can sometimes allow for the growth of larger, more well-formed spherulites, which may improve toughness. This must be balanced against cycle time considerations in a production environment.

      • Introduce Impact Modifiers: If the application requires high impact strength, the addition of an elastomeric impact modifier may be necessary to compensate for the embrittlement caused by the altered crystalline structure.

Workflow & Decision Making Diagrams

The following diagrams provide a visual guide to troubleshooting and understanding the mechanisms at play.

G cluster_0 Troubleshooting Workflow: Inconsistent Crystallization start Start: Inconsistent Batch-to-Batch Crystallization Results dispersion Check Pigment Dispersion (Microscopy) start->dispersion concentration Verify Pigment Concentration (TGA / Analytics) dispersion->concentration Good fix_dispersion Optimize Compounding Process & Dispersion Aids dispersion->fix_dispersion Poor thermal_history Standardize Thermal History (DSC Heat-Cool-Heat) concentration->thermal_history Consistent fix_concentration Calibrate Dosing Equipment concentration->fix_concentration Inconsistent fix_thermal Use 2nd Heat Data for Comparisons thermal_history->fix_thermal Not Standardized

Caption: Troubleshooting workflow for inconsistent crystallization.

G cluster_1 Mechanism: Pigment-Induced Crystallization Effects pigment This compound (Dispersed Particles) nucleation Acts as Heterogeneous Nucleation Sites pigment->nucleation kinetics Increased Crystallization Rate Increased Crystallization Temp (Tc) nucleation->kinetics morphology Formation of Numerous, Smaller Spherulites nucleation->morphology properties Changes in Material Properties kinetics->properties morphology->properties

Caption: Mechanism of pigment-induced crystallization effects.

Key Experimental Protocols

Protocol 1: Characterizing Thermal Properties via Differential Scanning Calorimetry (DSC)

This protocol determines the glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures, as well as the degree of crystallinity.

Objective: To quantify the nucleating effect of this compound and erase thermal history for comparable results.[9][15][16]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer (neat or pigmented) into a standard aluminum DSC pan. Crimp the lid securely.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program (Heat-Cool-Heat):

    • Segment 1 (First Heat): Equilibrate at a temperature below Tg (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the polymer's melting point (e.g., Tm + 30°C). This step erases the material's prior thermal history.

    • Segment 2 (Controlled Cool): Hold isothermally for 2-5 minutes to ensure complete melting. Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (e.g., 25°C). The exothermic peak observed during this segment is the crystallization temperature (Tc).

    • Segment 3 (Second Heat): Heat the sample again at the same controlled rate (10°C/min) to the same maximum temperature. The endothermic peak observed is the melting temperature (Tm).

  • Data Analysis:

    • Determine Tg, Tc, and Tm from the respective transitions and peaks.

    • Calculate the percent crystallinity (%C) from the second heating scan using the formula: %C = (ΔH_m / (ΔH_f * w)) * 100

      • ΔH_m is the measured heat of fusion from the melting peak.

      • ΔH_f is the literature value for the heat of fusion of a 100% crystalline sample of the polymer.

      • w is the weight fraction of the polymer in the sample.

ParameterNeat Polymer (Example)Polymer + 2% Pigment Red 38 (Example)Interpretation
Tc (Cooling Scan)115 °C125 °CSignificant increase indicates strong nucleation effect.[3]
Tm (2nd Heat Scan)165 °C164 °CMinimal change, may show some peak broadening.
% Crystallinity45%55%Increase in crystallinity due to enhanced nucleation.
Protocol 2: Quantifying Crystallinity via X-Ray Diffraction (XRD)

This protocol provides a complementary method to DSC for determining the degree of crystallinity.[13][17]

Objective: To separate and quantify the crystalline and amorphous contributions to the polymer's structure.[14][18]

Methodology:

  • Sample Preparation: Prepare a flat sample with a smooth surface (e.g., a compression-molded plaque).

  • Instrument Setup: Mount the sample in the XRD instrument. Use a standard X-ray source (e.g., Cu Kα).

  • Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 5° to 40°) with a suitable step size and dwell time to obtain a high-quality diffraction pattern.

  • Data Analysis:

    • The resulting diffractogram will show sharp peaks (from crystalline regions) superimposed on a broad, diffuse halo (from amorphous regions).[14]

    • Use software to perform a peak deconvolution procedure to separate the area under the crystalline peaks (Ac) from the area under the amorphous halo (Aa).

    • Calculate the percent crystallinity (%C) using the formula: %C = (A_c / (A_c + A_a)) * 100

Protocol 3: Visualizing Morphology via Polarized Optical Microscopy (POM)

This protocol allows for the direct visualization of the crystalline superstructure (spherulites).[10][19]

Objective: To qualitatively and quantitatively assess the size, number, and morphology of spherulites.

Methodology:

  • Sample Preparation: Place a small amount of the polymer between two glass microscope slides. Place on a hot stage and heat above the polymer's melting point to create a thin, molten film.

  • Controlled Crystallization: Cool the sample on the hot stage at a controlled rate (e.g., 10°C/min) to induce crystallization.

  • Microscopy:

    • Place the slide on the microscope stage.

    • Observe the sample under cross-polarized light. Crystalline, birefringent structures (spherulites) will appear bright against a dark background (amorphous or non-birefringent regions).[11]

    • Capture images at various points during the crystallization process or after cooling is complete.

  • Data Analysis:

    • Use image analysis software to measure the average spherulite diameter and estimate the nucleation density.

    • Compare images of the neat polymer with the pigmented polymer to visually confirm the effect of the pigment on spherulite size. A significant decrease in size is expected.[20]

References

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (n.d.). NC State University Libraries.
  • Impact of Pigments on the Dimensional Stability of Plastics. (n.d.). SpecialChem.
  • Polymer Crystallization by Thermal Analysis. (n.d.). Mettler Toledo.
  • Polarized Optical Microscopy: Understanding crystalline morphology and manipulations in biopolymer Polylactic acid (PLA). (2020, February 5). Department of Chemistry, University of Minnesota.
  • The Impact of Pigments on Plastic Dimensional Stability. (2024, February 23). All-Color.
  • Pigment levelling through nucleation. (n.d.). Vibron.
  • X-Ray Diffraction for Polymers and Composites. (n.d.). Intertek.
  • XRD for Amorphous and Crystalline Polymers - What to Look For. (n.d.). Drawell.
  • Determination of polymer crystallinity by DSC, TA-123. (n.d.). Covalent Metrology Services.
  • Schick, C. (2009). Differential scanning calorimetry (DSC) of semicrystalline polymers. Analytical and Bioanalytical Chemistry, 395(6), 1589-1611.
  • Thermal Fractionation Techniques for Polymer Characterization. (n.d.). TA Instruments.
  • The secret to polymer crystallinity analysis. (2024, October 18). Malvern Panalytical.
  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). AZoM.com.
  • Pigment Red 38. (n.d.). SY Chemical Co., Ltd.
  • Pigment Red 38. (2012, November 30). WorldOfPigments.
  • Mubarak, Y., Martin, P. J., & Harkin-Jones, E. (2000). Effect of nucleating agents and pigments on crystallisation, morphology, and mechanical properties of polypropylene. Plastics, Rubber and Composites, 29(7), 357-363.
  • X-ray Diffraction Analysis of Polymers. (2021, November 3). Thermo Fisher Scientific.
  • Influence of Pigments on Crystallisation, Shrinkage, and Mechanical Properties of LDPE, HDPE, and PP. (2019). AIP Conference Proceedings, 2147(1), 020002.
  • The effect of masterbatch pigments on the crystallisation, morphology, and shrinkage behaviour of Isotactic Polypropylene. (2022, April 26). Queen's University Belfast.
  • Pigments for Plastic Colorants: Types, Properties & Processing Guide. (n.d.). SpecialChem.
  • Polymers in Polarized Light. (n.d.). Molecular Expressions.
  • Polarizing optical microscope (POM) images showing the morphology of a sample. (n.d.). ResearchGate.
  • The effect of masterbatch pigments on the crystallisation, morphology, and shrinkage behaviour of Isotactic Polypropylene. (n.d.). ResearchGate.

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Validation & Comparative

Comparative performance of C.I. Pigment Red 38 vs. C.I. Pigment Red 37

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to C.I. Pigment Red 38 and C.I. Pigment Red 37

Introduction: Differentiating Two Workhorse Disazo Red Pigments

In the vast landscape of organic colorants, this compound and C.I. Pigment Red 37 stand as notable examples of disazo pyrazolone pigments. Both belong to the same chemical class and share a fundamental double azo molecular structure, rendering them useful for a variety of applications.[1][2][3] However, for the discerning researcher, polymer scientist, or formulator, the subtle yet critical differences in their molecular makeup lead to significant divergences in performance. This compound, distinguished by chlorine atoms on its backbone, generally exhibits superior fastness properties compared to the methoxy-group-containing C.I. Pigment Red 37.

This guide provides a comprehensive, data-driven comparison of these two pigments. We will dissect their chemical and physical properties, present a side-by-side analysis of their performance characteristics, and detail the standardized experimental protocols necessary to validate these claims. The objective is to equip professionals with the authoritative data and practical insights required to make informed selection decisions for demanding applications in plastics, inks, and coatings.

Chemical and Physical Properties: The Molecular Foundation

The identity and fundamental characteristics of a pigment are defined by its chemical structure and physical constants. The table below outlines these core properties for both Pigment Red 38 and Pigment Red 37.

PropertyThis compoundC.I. Pigment Red 37
C.I. Name Pigment Red 38Pigment Red 37
C.I. Number 21120[3][4]21205[1][5]
CAS Number 6358-87-8[3][4][6]6883-91-6[1]
Chemical Class Disazo (Pyrazolone)[2][3]Disazo[1]
Molecular Formula C₃₆H₂₆Cl₄N₈O₆[6] or C₃₆H₂₈Cl₂N₈O₆[3][4]C₃₆H₃₄N₈O₄[1]
Molecular Weight ~808.45 g/mol [6] or ~739.57 g/mol [3][4]642.71 g/mol [1]
Appearance Red Powder[6][7]Yellowish-Red Powder[1]
Shade Neutral to Yellowish Red[6][7]Yellowish Red[1]

Note on Molecular Formula: Discrepancies in the reported molecular formula for Pigment Red 38 exist across sources, likely relating to different ester groups or salt forms. The core structural difference remains the presence of chloro-substituents versus methoxy-substituents in Pigment Red 37.

Performance Deep Dive: A Head-to-Head Comparison

The true value of a pigment is revealed in its performance under stress. This compound consistently demonstrates superior durability, a direct consequence of its chlorinated molecular structure which enhances its stability against thermal, photo-oxidative, and chemical degradation. Multiple sources explicitly state that Pigment Red 38 is more resistant to solvents, vulcanization, and migration than Pigment Red 37.[6][8]

The following table summarizes the key performance metrics, compiled from various technical sources.

Performance ParameterThis compoundC.I. Pigment Red 37Key Insights
Heat Stability 160-200°C[6][7]Stable to 150°C[1]PR 38's higher thermal stability is critical for processing polymers like HDPE which require elevated temperatures.[6][7][9]
Lightfastness (1-8 Scale) 5 - 6[6]Poor[1]PR 38's significantly better lightfastness (Grade 6 in 1/3 SD PVC) makes it more suitable for applications with moderate light exposure.[6][8]
Migration Resistance (PVC) Good[3]Poor[1]The superior migration resistance of PR 38 is essential for plasticized PVC to prevent color bleeding onto adjacent materials.[6][8]
Water Resistance (1-5 Scale) 5 (Excellent)[6]Stable[1]Both pigments show good water resistance, but PR 38 is explicitly rated as excellent.
Oil Resistance (1-5 Scale) 4 (Very Good)[6]-PR 38 shows strong resistance to oil, beneficial for ink and coating applications.
Acid Resistance (5% HCl) 5 (Excellent)[6][10]Unchanging[1]Both pigments exhibit excellent resistance to dilute acids.
Alkali Resistance (5% NaOH) 5 (Excellent)[6][10]Unchanging[1]Both pigments demonstrate excellent resistance to dilute alkalis.

Application Suitability: Where Performance Dictates Use

The differences in fastness properties directly influence the ideal applications for each pigment.

This compound is the preferred choice for applications where durability is paramount.

  • Plastics: Its primary use is in coloring rubber and plastics.[6][8] Its good heat stability makes it suitable for LDPE and HDPE, and it does not cause dimensional deformation.[6][8] Due to its excellent migration resistance and good insulation properties, it is specifically recommended for coloring PVC, including PVC cable insulation.[6][8]

  • Inks & Coatings: It finds use in water-based, offset, and solvent-based inks, as well as general paints and textile printing where its superior resistance to solvents and light is advantageous.[2][6]

C.I. Pigment Red 37 is generally limited to applications with less stringent performance requirements.

  • Plastics: While it can be used in plastics, its poor lightfastness, lower heat stability, and poor migration resistance make it unsuitable for durable goods or plasticized PVC.[1][5]

  • General Use: It may be used in applications where cost is a primary driver and high performance is not required. It is slightly soluble in ethanol and xylene.[1]

Standardized Validation: Experimental Protocols

To ensure trustworthiness and reproducibility, the performance claims for any pigment must be validated through standardized testing. Below are detailed protocols for evaluating the key performance characteristics discussed.

Protocol 1: Lightfastness Evaluation via Accelerated Weathering

This protocol determines the resistance of a pigmented material to color degradation upon exposure to artificial light that simulates a natural sunlight spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a masterbatch of the pigment in the target polymer (e.g., PVC or HDPE) at a standardized concentration (e.g., 1% pigment by weight).

    • Produce standardized plaques or films via injection molding or extrusion under controlled conditions.

    • Ensure a smooth, uniform surface for consistent evaluation.

  • Exposure:

    • Mount the samples in a Xenon arc weather-ometer, an apparatus designed to simulate sunlight and weathering.

    • Partially mask each sample with an opaque material to create an unexposed reference area.

    • Simultaneously expose a set of ISO Blue Wool standards (grades 1-8).

    • Operate the apparatus according to a standard cycle, such as ASTM G155, controlling for irradiance, temperature, and humidity.

  • Evaluation:

    • Periodically remove samples and compare the exposed portion to the masked, unexposed portion.

    • Assess the color change (ΔE*) using a spectrophotometer.

    • The lightfastness rating is determined by identifying the Blue Wool standard that exhibits a similar degree of fading to the test sample.

Lightfastness_Workflow cluster_prep Sample Preparation cluster_exp Exposure (ASTM G155) cluster_eval Evaluation Prep1 Prepare Pigment Masterbatch (1%) Prep2 Injection Mold Standard Plaques Prep1->Prep2 Exp1 Mask Half of Each Plaque Prep2->Exp1 Exp2 Mount in Xenon Arc Weather-ometer with Blue Wool Standards Exp1->Exp2 Eval1 Periodically Assess Color Change (ΔE*) Exp2->Eval1 Eval2 Compare Fading to Blue Wool Standards Eval1->Eval2 Eval3 Assign Lightfastness Rating (1-8) Eval2->Eval3

Caption: Workflow for Lightfastness Testing.

Protocol 2: Heat Stability Assessment in HDPE

This protocol establishes the maximum temperature a pigment can withstand during polymer processing before significant color deviation occurs.

Methodology:

  • Compounding:

    • Thoroughly dry the host polymer (e.g., High-Density Polyethylene - HDPE) to remove moisture.

    • Create a homogenous blend of the polymer and the pigment at a specified concentration (e.g., 0.5% pigment, 1% TiO₂ for a tint).

  • Processing:

    • Set an injection molding machine to an initial, safe processing temperature (e.g., 200°C).

    • Inject several "shots" to purge any previous material and allow the color to stabilize. Collect a sample from the last shot.

    • Increase the barrel temperature in defined increments (e.g., 20°C).

    • Allow the temperature to stabilize for a set dwell time (e.g., 5 minutes) at each new setpoint.

    • Collect a sample at each temperature increment.

  • Analysis:

    • Allow all molded samples to cool completely.

    • Visually compare the series of samples against the initial, lowest-temperature sample.

    • Use a spectrophotometer to quantify the color difference (ΔE*) between each sample and the reference.

    • The heat stability is defined as the highest temperature at which the color change remains within an acceptable tolerance (e.g., ΔE* < 3).

Heat_Stability_Workflow cluster_process Incremental Heating & Molding start Blend Pigment with HDPE T1 Set Temp to 200°C Dwell 5 min Collect Sample 1 start->T1 T2 Increase to 220°C Dwell 5 min Collect Sample 2 T1->T2 T3 Increase to 240°C Dwell 5 min Collect Sample 3 T2->T3 T_etc Continue in 20°C Increments... T3->T_etc analysis Spectrophotometric Analysis: Compare all samples to Sample 1 Calculate ΔE T_etc->analysis result Determine Max Temp where ΔE < 3 analysis->result

Caption: Workflow for Heat Stability Testing.

Conclusion

While both this compound and C.I. Pigment Red 37 are disazo pyrazolone pigments, they are not interchangeable. The superior performance profile of This compound , particularly its enhanced heat stability, lightfastness, and migration resistance, makes it a robust and reliable choice for demanding applications in plastics like PVC and HDPE, as well as in durable inks and coatings.[6][8] In contrast, C.I. Pigment Red 37 serves a different market segment, offering a color solution for applications where performance demands are lower and cost may be a more significant factor. For researchers and developers, understanding these performance distinctions, which are rooted in their chemical structures, is crucial for ensuring the quality, longevity, and regulatory compliance of the final product.

References

  • Title: Pigment Red 38 Source: SY Chemical Co., Ltd. URL: [Link]

  • Title: Pigment red 38 Source: Hangzhou Epsilon Chemical Co.,Ltd URL: [Link]

  • Title: Pigment Red 37 Source: dye|Dye intermediates|Fluorescent Brightener|pigment dye URL: [Link]

  • Title: CN111875978B - Production method of pigment red PR-38 for plastic Source: Google Patents URL
  • Title: Pigment Red 38 Source: dye|Dye intermediates|Fluorescent Brightener|pigment dye URL: [Link]

  • Title: Graphtol Red HFG Source: Sudarshan Chemical Industries Limited URL: [Link]

  • Title: Pigment Red 37 Source: Chroma Specialty Chemicals URL: [Link]

  • Title: Pigment red 38 (pr38) Source: L COLOR URL: [Link]

  • Title: this compound | C36H28Cl2N8O6 | CID 95076 Source: PubChem - NIH URL: [Link]

  • Title: The thermal stability of pigments Source: Yuhong Pigment Co.,LTD. URL: [Link]

Sources

A Comparative Guide to C.I. Pigment Red 38 and Quinacridone Red Pigments in Plastics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of C.I. Pigment Red 38, a diazo pyrazolone pigment, and the high-performance quinacridone red pigments, with a focus on their application in plastics. This document is intended for researchers, scientists, and formulation chemists in the polymer and masterbatch industries, offering a comprehensive analysis of performance characteristics supported by experimental methodologies.

Introduction: Two Hues of Red, Two Tiers of Performance

The selection of a red pigment for plastic applications is a critical decision that balances cost, processing stability, and the desired end-use performance. In the vast spectrum of red colorants, this compound and the family of quinacridone reds represent two distinct classes of organic pigments.

This compound is a disazo pyrazolone pigment that offers a neutral red shade.[1][2] It is often considered for applications where cost is a primary driver and the performance requirements are not exceptionally demanding.

Quinacridone red pigments , such as the widely used C.I. Pigment Red 122, are polycyclic pigments renowned for their exceptional fastness properties.[3] They deliver brilliant, transparent shades from bluish-red to magenta and are the benchmark for applications demanding high heat stability, lightfastness, and chemical resistance.[1][3]

This guide will dissect the key performance differences between these two pigment types, underpinned by an understanding of their chemical structures and supported by standardized testing protocols.

At the Molecular Level: A Tale of Two Structures

The performance disparities between Pigment Red 38 and quinacridone reds are fundamentally rooted in their molecular architecture.

This compound possesses a complex disazo structure containing pyrazolone moieties.[4] While this structure provides good color strength, the presence of multiple azo (-N=N-) linkages can be a point of thermal and photochemical vulnerability, limiting its overall stability. In the solid state, these molecules tend to exist in the hydrazone tautomeric form, held in a planar configuration by intramolecular hydrogen bonding.[5]

Quinacridone pigments are characterized by a highly stable, pentacyclic aromatic ring system.[6] This robust, conjugated structure is inherently resistant to thermal degradation and UV radiation.[3] The molecules are planar and pack tightly in a crystalline lattice, forming strong intermolecular hydrogen bonds between the keto (=O) and imino (-NH) groups.[6] This dense, stable crystal structure is a key contributor to their outstanding fastness properties, including solvent resistance and low migration.[7] The specific shade and performance of a quinacridone pigment are influenced by its crystal modification (polymorphism) and particle size.[1][7]

Performance in Plastics: A Head-to-Head Comparison

The selection of a pigment is dictated by its ability to withstand the rigors of plastics processing and the demands of the final application environment. Here, we compare the critical performance attributes of this compound and a representative high-performance quinacridone, C.I. Pigment Red 122.

Performance AttributeThis compoundC.I. Pigment Red 122 (Quinacridone)
Heat Stability (in HDPE) 180-200°C[5][8]Up to 300°C[9]
Lightfastness (Blue Wool Scale) 6-7[8]7-8[9]
Migration Resistance (in plasticized PVC) Good[2]Excellent[10]
Chemical Resistance Good[2]Excellent[11]
Color Strength High[2]High[12]
Transparency Semi-transparentTransparent[1]
Warpage Effect (in HDPE) Can be significantLower, but can act as a nucleating agent[13][14]
Heat Stability

Quinacridone pigments exhibit significantly higher heat stability compared to Pigment Red 38. This makes them suitable for a wider range of engineering plastics that require higher processing temperatures, such as polycarbonate and polyamide.[11] The lower heat stability of Pigment Red 38 restricts its use primarily to polymers processed at lower temperatures, like PVC, LDPE, and some grades of HDPE.[5]

Lightfastness and Weatherability

With a Blue Wool Scale rating of 7-8, quinacridone pigments offer excellent lightfastness, making them ideal for durable goods and outdoor applications.[9] Pigment Red 38, with a rating of 6-7, provides good lightfastness for many indoor applications but may not be suitable for products with long-term UV exposure requirements.[8]

Migration Resistance

The excellent solvent and chemical resistance of quinacridone pigments, a result of their stable crystal lattice, translates to outstanding migration resistance in plasticized polymers like flexible PVC.[3][10] While Pigment Red 38 is described as having good migration resistance, high-performance quinacridones are the preferred choice for applications where even minimal blooming or bleeding is unacceptable.[2]

Impact on Polymer Morphology and Processing

Organic pigments can influence the crystallization behavior of semi-crystalline polymers like HDPE and polypropylene, acting as nucleating agents.[14] This can affect the polymer's morphology, leading to changes in mechanical properties and potentially causing dimensional stability issues like warpage and shrinkage.[13][15] Quinacridone pigments are known to be effective nucleating agents, which can increase the crystallization rate of polypropylene.[16][17][18] While this can be beneficial for reducing cycle times in injection molding, it must be carefully managed to avoid dimensional defects. The impact of Pigment Red 38 on polymer morphology is less documented but, like many organic pigments, it can contribute to warpage in sensitive applications.[13]

The dispersibility of a pigment is also a critical factor. Quinacridone pigments, due to their strong intermolecular forces, can present challenges in dispersion, sometimes forming aggregates that can affect color uniformity and mechanical properties.[6] Proper dispersion techniques and, in some cases, surface-treated grades are necessary to achieve optimal performance.

Experimental Evaluation Protocols

To ensure the scientific integrity of this comparison, the following standardized experimental protocols are recommended for evaluating the performance of pigments in plastics.

Heat Stability Testing

Principle: This test determines the temperature at which a pigment begins to show a significant color change in a specific polymer during a defined dwell time.

Standard: Based on EN 12877-2.[4]

Methodology:

  • Prepare a masterbatch of the pigment in the test polymer (e.g., HDPE).

  • Let down the masterbatch with natural polymer to the desired final pigment concentration (e.g., 0.1%).

  • Process the colored polymer through an injection molding machine at a series of increasing temperatures (e.g., in 20°C increments from 200°C to 300°C).

  • Maintain a dwell time of 5 minutes at each temperature.

  • Measure the color of the resulting plaques using a spectrophotometer.

  • Calculate the color difference (ΔE*) against a reference plaque produced at the lowest temperature.

  • The heat stability is the highest temperature at which the ΔE* remains below a specified value (typically 3.0).[4]

Diagram: Heat Stability Testing Workflow

HeatStability cluster_prep Sample Preparation cluster_processing Injection Molding cluster_analysis Analysis Masterbatch Prepare Pigment Masterbatch Letdown Let Down with Natural Polymer Masterbatch->Letdown Inject_T1 Inject at T1 (e.g., 200°C, 5 min dwell) Letdown->Inject_T1 Inject_T2 Inject at T2 (e.g., 220°C, 5 min dwell) Inject_Tn Inject at Tn (e.g., 300°C, 5 min dwell) Measure Spectrophotometric Color Measurement Inject_Tn->Measure Calculate Calculate ΔE vs. T1 Reference Measure->Calculate Determine Determine Max Temp where ΔE < 3.0 Calculate->Determine

Caption: Workflow for determining pigment heat stability in plastics.

Lightfastness Testing

Principle: This test evaluates the resistance of a colored plastic to fading when exposed to a laboratory light source that simulates sunlight.

Standard: Based on ISO 105-B02.

Methodology:

  • Prepare test plaques of the colored plastic.

  • Partially mask each plaque with an opaque cover.

  • Place the plaques in a xenon-arc weatherometer.

  • Simultaneously expose a set of Blue Wool standards (rated 1-8) under the same conditions.

  • Expose the samples until a specified color change is observed on one of the Blue Wool standards.

  • Assess the color change of the test plaque by comparing the exposed and unexposed areas using the Grey Scale for color change (rated 1-5).

  • The lightfastness rating corresponds to the Blue Wool standard that shows a similar degree of fading.

Diagram: Lightfastness Evaluation Process

Lightfastness cluster_exposure Xenon-Arc Exposure cluster_assessment Assessment Plaque Masked Test Plaque Compare Compare Fading of Plaque and Standards Plaque->Compare BlueWool Blue Wool Standards (1-8) BlueWool->Compare GreyScale Use Grey Scale to Quantify Color Change Compare->GreyScale Assign Assign Blue Wool Rating GreyScale->Assign

Caption: Process for assessing pigment lightfastness using Blue Wool standards.

Migration Resistance Testing

Principle: This test assesses the tendency of a pigment to migrate from a colored plastic into a white, plasticized PVC sheet upon contact under heat and pressure.

Standard: Based on DIN 53775.[4]

Methodology:

  • Prepare a test plaque of the colored plastic (e.g., 0.2% pigment in LDPE).

  • Prepare a white, plasticized PVC sheet containing a standard amount of titanium dioxide.

  • Place the colored plaque in direct contact with the white PVC sheet.

  • Apply a uniform pressure (e.g., 1 kg/cm ²) and place the assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).

  • After cooling, separate the sheets and visually assess the white PVC for any color staining.

  • Rate the degree of migration using the Grey Scale for staining (rated 1-5), where 5 indicates no migration.[4]

Chemical Resistance Testing

Principle: This test evaluates the resistance of a colored plastic to changes in its properties after immersion in chemical reagents.

Standard: ASTM D543.[13]

Methodology:

  • Prepare multiple test specimens of the colored plastic.

  • Measure and record the initial weight, dimensions, and color of the specimens.

  • Immerse the specimens in the test chemical (e.g., 10% NaOH, 5% H₂SO₄, ethanol) for a specified duration (e.g., 7 days) at a controlled temperature.

  • Remove the specimens, clean, and re-condition them.

  • Re-measure the weight, dimensions, and color.

  • Report the percentage change in weight and dimensions, and the color difference (ΔE*).

  • Visually inspect for any changes in appearance, such as swelling, cracking, or discoloration.

Conclusion and Recommendations

The choice between this compound and quinacridone red pigments is a classic example of balancing performance against cost in plastics coloration.

This compound is a viable option for cost-sensitive applications where the end product is not exposed to high processing temperatures, prolonged sunlight, or aggressive chemical environments. It is suitable for coloring polyolefins and PVC for many indoor consumer goods.

Quinacridone red pigments are the superior choice for high-performance applications. Their exceptional heat stability, lightfastness, and migration resistance justify their higher cost for use in:

  • Automotive components

  • Outdoor durable goods (e.g., outdoor furniture, signage)

  • Engineering plastics (e.g., PC, PA, PET)

  • Thin-walled articles and fibers , where high color strength and excellent dispersion are critical.

  • Food-contact applications where low migration is a regulatory requirement.

For the formulation scientist, a thorough evaluation of the end-use requirements is paramount. When in doubt, the robust and reliable performance of quinacridone pigments provides a wider margin of safety and ensures long-term color stability and product integrity.

References

  • Baoxu Chemical. (n.d.). How to Choose Organic Pigment For Plastics?
  • Jaskulska, E., Wlazło, M., & Szymczyk, A. (2021). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (2,9-Dimethylquinacridone) Modified by Silanes Using Pulverization Method.
  • Balcerowiak, W., & Lączny, M. J. (2017). Effect of Quinacridone Pigments on Properties and Morphology of Injection Molded Isotactic Polypropylene. Journal of Applied Polymer Science, 134(24).
  • Hatch, E. (2021). Pigment Stories: Quinacridone Pigments. Jackson's Art Blog.
  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227-231.
  • Schmidt, M. U., Brühne, S., & Wolf, J. H. (2007). Crystal structure prediction of organic pigments: quinacridone as an example. Acta Crystallographica Section B: Structural Science, 63(Pt 1), 131–143.
  • Broda, J. (2003). Nucleating Activity of the Quinacridone and Phthalocyanine Pigments in Polypropylene Crystallization. Journal of Applied Polymer Science, 90(14), 3957-3964.
  • Google Patents. (2021). CN111875978B - Production method of pigment red PR-38 for plastic.
  • Holland Colours. (n.d.).
  • DCL Corporation. (n.d.). Impact of Pigments on the Dimensional Stability of Plastics.
  • Jackson's Art Blog. (2021). Pigment Colour Index: Red Pigments.
  • van de Streek, J., & Schmidt, M. U. (2007). Crystal structure prediction of organic pigments: Quinacridone as an example. Acta Crystallographica Section B: Structural Science, 63(1), 131-143.
  • DCL Corpor
  • Murphy, J. (2001). Effect of nucleating agents and pigments on crystallisation, morphology, and mechanical properties of polypropylene. Plastics, Rubber and Composites, 30(6), 286-294.
  • Slideshare. (n.d.). Organic pigments.
  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of New Pyrazolone Dyes. Journal of Chemical Research, 37(4), 227–231.
  • Jaskulska, E., Wlazło, M., & Szymczyk, A. (2021). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (2,9-Dimethylquinacridone) Modified by Silanes Using Pulverization Method.
  • Schmidt, M. U., & Dinnebier, R. E. (2007). Crystal structures of quinacridones. CrystEngComm, 9(2), 131-143.
  • Maxwell, A. S., & Maxwell, R. (1998). The Influence of Pigments on the Mechanical Properties of High Density Polyethylene (HDPE).
  • de Freitas Brito Cavalcanti, R. S., & Rabello, M. S. (2019). The Effect of Red Pigment and Photo Stabilizers on the Photo Degradation of Polypropylene Films.
  • Lomax, S. Q. (2005). Phthalocyanine and quinacridone pigments: Their history, properties and use.
  • Prisma Colour. (2021). Dimensional Stability.
  • Gijzeman, O. L. J. (2006). Crystal Structure and Morphology Prediction of Organic Pigments. Radboud University.
  • Straits Research. (2025). Quinacridone Pigments Market Size, Share, Growth, Forecast to 2033.
  • Murphy, J. (2013). Effect of nucleating agents and pigments on crystallisation, morphology, and mechanical properties of polypropylene. Plastics, Rubber and Composites, 30(6), 286-294.
  • SpecialChem. (n.d.). Nucleating Agents & Clarifiers Selection Tips for Polypropylene.
  • Hunger, K. (1999). The effect of crystal structure on colour application properties of organic pigments.
  • Whitaker, A. (1995). Crystal structures of azo colorants derived from pyrazolone: a review. Journal of the Society of Dyers and Colourists, 111(3), 66-72.
  • Chung, C. K. (2013).
  • Zeya Chemicals. (n.d.). Pigment Red 122-Corimax Red 122D.
  • Tri-Art Mfg. (n.d.). Quinacridone Pigments.
  • Chung, K. T., & Cerniglia, C. E. (1992). Mutagenicity of azo dyes: structure-activity relationships. Mutation Research/Reviews in Genetic Toxicology, 277(3), 201-220.
  • Liquitex. (n.d.). Quinacridone Red - Color Uncapped.

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A Comparative Analysis of the Thermal Stability of C.I. Pigment Red 38 and Diketopyrrolopyrrole (DPP) Red Pigments

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of high-performance colorants, particularly for applications involving high-temperature processing such as engineering plastics, coatings, and specialized inks, thermal stability is a paramount performance criterion. The ability of a pigment to retain its chromaticity and chemical integrity under thermal stress directly impacts the quality, durability, and manufacturing viability of the final product. This guide presents a detailed comparative analysis of the heat stability of a classical disazo pigment, C.I. Pigment Red 38, against the high-performance diketopyrrolopyrrole (DPP) class of red pigments, including C.I. Pigment Red 254, 255, and 264.

Introduction to the Pigment Chemistries

A fundamental understanding of the molecular structure of these pigments is crucial as it dictates their inherent stability.

  • This compound: This colorant belongs to the disazo pyrazolone class of pigments.[1] Its structure is characterized by two azo groups (-N=N-) which are known to be potential sites of thermal degradation.[2][3] The thermal decomposition of azo dyes often involves the cleavage of the phenyl-nitrogen bond, leading to a loss of the azo group as nitrogen gas and the formation of aromatic free radicals.[2]

  • Diketopyrrolopyrrole (DPP) Pigments (C.I. P.R. 254, 255, 264): DPP pigments are a newer class of high-performance organic pigments discovered in the 1970s.[4] Their core structure is a fused bicyclic lactam system, 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole.[5] This compact, crystalline, and centrosymmetric molecular structure is stabilized by strong intermolecular hydrogen bonds between the nitrogen-hydrogen (N-H) group of one molecule and the carbonyl (C=O) group of a neighboring molecule.[5] This extensive hydrogen bonding network contributes significantly to their exceptional thermal and solvent resistance.[5]

Head-to-Head Heat Stability Comparison

The most direct measure of a pigment's utility in high-temperature applications is its heat resistance rating, typically defined as the maximum temperature at which the pigment shows no significant color change in a specific polymer system (e.g., High-Density Polyethylene, HDPE) for a given residence time.

PigmentChemical ClassHeat Resistance in HDPE (1/3 SD*)Key Observations
This compound Disazo Pyrazolone180°C[6][7]Suitable for general-purpose plastics like PVC and LDPE/HDPE without dimensional deformation at lower processing temperatures.[6][7]
C.I. Pigment Red 254 Diketopyrrolopyrrole (DPP)300°C[8][9][10]Exhibits exceptional thermal stability, making it a standard for demanding applications like automotive coatings and engineering plastics.[8][9]
C.I. Pigment Red 255 Diketopyrrolopyrrole (DPP)260°C - 300°C[11][12]A more yellowish-red DPP pigment, also demonstrating high heat resistance suitable for industrial paints and plastics.[12][13]
C.I. Pigment Red 264 Diketopyrrolopyrrole (DPP)300°C[14][15][16]A bluish-red shade DPP with excellent fastness properties, widely used in high-grade industrial paints and plastics like PP fiber and ABS.[14][15][17]

Note: 1/3 Standard Depth (SD) is a standardized concentration for color measurement.

Analysis: The experimental data unequivocally demonstrates the superior thermal stability of the DPP red pigment family compared to this compound. With heat resistance values reaching up to 300°C, DPP pigments can withstand the processing temperatures of a wide array of polymers, from polyolefins to engineering plastics like PET and ABS.[8][17] In contrast, this compound, with a heat stability of around 180°C, is limited to applications with lower processing temperatures, such as flexible PVC.[6][7]

The superior stability of DPP pigments is rooted in their molecular and crystal structure. The fused ring system is inherently robust, and the strong intermolecular hydrogen bonding creates a highly stable crystal lattice that requires significant energy to disrupt.[5][18] Conversely, the azo linkages in Pigment Red 38 are the thermally weakest points in the molecule, making it more susceptible to degradation at elevated temperatures.[2]

Experimental Protocol: Standardized Evaluation of Pigment Heat Stability

To provide a self-validating framework for comparing these pigments, the following protocol, based on industry standards, is described. This methodology allows for the systematic evaluation of a pigment's performance when incorporated into a polymer matrix and subjected to thermal stress.

Objective:

To determine the maximum processing temperature a pigment can withstand in a given polymer (e.g., HDPE) before a noticeable color change occurs.

Apparatus & Materials:
  • Pigment samples (C.I. P.R. 38, C.I. P.R. 254, etc.)

  • High-Density Polyethylene (HDPE) resin, natural, injection molding grade

  • Titanium Dioxide (TiO2), rutile grade (for tint evaluations)

  • Two-roll mill or laboratory compounder

  • Injection molding machine

  • Forced-convection laboratory oven (compliant with ASTM D5423)[19][20]

  • Spectrocolorimeter or a standardized light booth for visual assessment (compliant with ASTM D1729)[21][22][23]

  • Grey Scale for Color Change (compliant with ISO 105-A02)[24][25][26]

Workflow Diagram

Caption: Workflow for Heat Stability Testing of Pigments in Polymers.

Step-by-Step Methodology:
  • Masterbatch Preparation:

    • Create separate masterbatches for each pigment. A typical formulation for a 1/3 Standard Depth (SD) tint is 0.1% pigment, 1.0% TiO2, and 98.9% HDPE.

    • Dry-blend the components thoroughly.

    • Melt-compound the blend using a two-roll mill or a lab-scale extruder at a temperature suitable for HDPE (e.g., 180-200°C) to ensure uniform dispersion.

  • Injection Molding of Test Plaques:

    • Using the compounded material, injection mold a series of identical test plaques (e.g., 50mm x 50mm x 2mm).

    • Mold one set of plaques at the lowest possible processing temperature (e.g., 200°C). These will serve as the unexposed control samples.

  • Heat Stability Test Series:

    • Increase the injection molding machine's barrel temperature in 20°C increments (e.g., 220°C, 240°C, 260°C, 280°C, 300°C).

    • At each temperature setting, allow the system to stabilize and then mold a new set of plaques. Maintain a consistent residence time (e.g., 5 minutes) in the barrel for all temperature points to ensure comparable thermal exposure.[8][27]

  • Colorimetric Analysis and Visual Assessment:

    • Allow all molded plaques to cool to room temperature for at least 24 hours.

    • Instrumental Measurement: Use a spectrocolorimeter to measure the CIELAB color coordinates (L, a, b) of the control plaque and each plaque from the heat series. Calculate the total color difference (ΔE) between each heated sample and the control. A common industry threshold for significant color change is a ΔE* > 1.0.

    • Visual Assessment: Conduct a visual comparison in a standardized light booth according to ASTM D1729.[22][23] Compare each heated plaque against the control plaque using the ISO 105-A02 Grey Scale for assessing color change.[24][26] A rating of 4-5 indicates negligible change, while a rating of 3 or lower signifies a distinct color shift.

  • Determination of Heat Stability:

    • The heat stability of the pigment is defined as the highest temperature at which the color change remains within the acceptable limit (e.g., Grey Scale rating ≥ 4 or ΔE* ≤ 1.0).

Conclusion and Field Insights

For researchers and professionals in polymer science and product development, the choice between this compound and DPP reds hinges entirely on the thermal demands of the application.

  • This compound remains a viable, cost-effective option for applications with processing temperatures well below 180°C, such as certain PVC, rubber, and ink formulations.[6]

  • DPP Red Pigments (P.R. 254, P.R. 255, P.R. 264) are the authoritative choice for high-performance systems. Their exceptional heat stability up to 300°C makes them indispensable for:

    • Engineering Plastics: Polycarbonate (PC), Polyamide (PA), PET, and ABS, which require high processing temperatures.

    • Automotive Coatings: Both OEM and refinish coatings that must withstand high-temperature baking cycles.[13]

    • Fibers: Polypropylene (PP) and Polyester (PES) spin dyeing where the polymer is extruded at high temperatures.[17]

The significant difference in thermal performance is a direct consequence of their molecular structures. The robust, hydrogen-bonded crystal lattice of the DPP chromophore provides a level of stability that the classical disazo chemistry of Pigment Red 38 cannot match. Therefore, for any application where processing temperatures exceed 200°C or where ultimate durability is required, the investment in a high-performance DPP red pigment is scientifically and commercially justified.

References

  • SciSpace. (n.d.). Preparation of Red Dyes Derived from Diketo-pyrrolo-pyrrole Based Pigment and Their Properties for LCD Color Filters. Available from: [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Available from: [Link]

  • ASTM International. (n.d.). D2616 Standard Test Method for Evaluation of Visual Color Difference With a Gray Scale. Available from: [Link]

  • ASTM International. (n.d.). ASTM D5423-93 Standard Specification for Forced Convection Laboratory Ovens for Evaluation of Electrical Insulation. Available from: [Link]

  • CINIC. (n.d.). Cinipol® Red DR3P. Available from: [Link]

  • ResearchGate. (2020). Thermal degradation of azobenzene dyes. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • ASTM International. (n.d.). ASTM D2616-19 - Standard Test Method for Evaluation of Visual Color Difference With a Gray Scale. Available from: [Link]

  • ResearchGate. (n.d.). The Effect of Red Pigment and Photo Stabilizers on the Photo Degradation of Polypropylene Films. Available from: [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Identification of C.I. Pigment Red 38

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the robust identification and validation of C.I. Pigment Red 38 (CAS: 6358-87-8), a double azo pyrazolone-based colorant. The content herein is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical, cosmetic, and materials science sectors. We will explore the foundational principles of method validation as stipulated by international guidelines and apply them to three primary analytical techniques: High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Introduction: The Analytical Challenge of this compound

This compound is an organic pigment valued for its vibrant red hue and stability, leading to its use in plastics, printing inks, and coatings.[1][2] Its molecular structure, C₃₆H₂₈Cl₂N₈O₆, features two azo groups (-N=N-), making it a diarylide pigment.[3][4] The large, complex, and non-polar nature of the molecule, coupled with its insolubility in water, presents specific challenges for analytical characterization.[3]

The unambiguous identification of this pigment is critical for quality control, ensuring batch-to-batch consistency, verifying the authenticity of materials, and meeting regulatory compliance. Therefore, the analytical methods used for its identification must be formally validated to prove they are fit for their intended purpose.

The Framework for Validation: ICH Q2(R1) Guidelines

The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures," provides a comprehensive framework for this process.[5][6] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended use.[7] For an identification test, the most critical validation characteristic is Specificity . However, when quantitative analysis is also a goal, other parameters become essential.

The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[5]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[5]

The following diagram outlines the logical flow of a typical validation process for a quantitative method.

G Dev Method Development Spec Specificity (Peak Purity, Resolution) Dev->Spec Lin Linearity & Range (R², y-intercept) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (%RSD) Lin->Prec Rob Robustness (Parameter Variation) Acc->Rob Repeat Repeatability Prec->Repeat Inter Intermediate Precision Prec->Inter Inter->Rob SST System Suitability (Routine Check) Rob->SST Valid Validated Method SST->Valid

Caption: Logical workflow for analytical method validation.

Comparative Analysis of Identification Techniques

We will now compare three leading analytical techniques for the identification and validation of this compound.

Parameter HPLC-UV LC-MS/MS FTIR Spectroscopy
Primary Use Identification & QuantificationConfirmation & Structural ElucidationIdentification (Fingerprinting)
Specificity Good; based on retention time and UV spectrum. Can be compromised by co-eluting impurities with similar spectra.Excellent; based on retention time, precursor ion mass, and specific product ion fragments. Highly definitive.Excellent; based on a unique pattern of vibrational bands (molecular fingerprint).
Sensitivity Moderate (ng range)High (pg to fg range)Low (µg to mg range)
Sample Prep Requires dissolution in a suitable organic solvent (e.g., THF, DMF).Requires dissolution and filtration; mobile phase compatibility is key.Minimal; can be analyzed directly as a solid (ATR) or in a KBr pellet.
Cost & Complexity Moderate cost, widely available, routine operation.High cost, requires specialized expertise.Low cost, widely available, simple operation.
Validation Focus Specificity, Linearity, Accuracy, Precision, Range.Primarily Specificity. Can be fully validated for quantification.Specificity (spectral matching). Not a quantitative technique.

Experimental Protocols and Validation Data

This section provides detailed, self-validating protocols for each technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: This method is chosen for its ability to separate this compound from potential process impurities or degradation products. The C18 stationary phase provides good retention for the non-polar pigment molecule, while a gradient elution ensures efficient separation and sharp peak shapes.[9] UV detection is suitable as the conjugated azo chromophores in the molecule absorb strongly in the visible region.

G Sample 1. Sample Prep Dissolve 10mg pigment in 100mL THF Filter 2. Filtration Filter through 0.45µm PTFE filter Sample->Filter Inject 3. HPLC Injection Inject 10µL into LC System Filter->Inject Separate 4. Separation C18 Column, ACN/H₂O Gradient Inject->Separate Detect 5. Detection UV-Vis Detector (e.g., 480 nm) Separate->Detect Analyze 6. Data Analysis Chromatogram: Retention Time & Peak Area Detect->Analyze

Caption: Experimental workflow for HPLC-UV analysis.

Protocol:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Tetrahydrofuran (THF). This yields a 100 µg/mL stock solution.

  • Sample Preparation: Prepare sample solutions similarly to the standard.

  • Chromatographic Conditions:

    • System: Agilent 1100 Series or equivalent.[9]

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 480 nm.

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Inject THF (blank), a solution of a related pigment, and the this compound standard. The standard should yield a single, well-resolved peak at a unique retention time.

    • Linearity: Prepare a 5-point calibration curve from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Accuracy & Precision: Prepare triplicate samples at 80%, 100%, and 120% of the 50 µg/mL concentration. Analyze on two different days to assess repeatability and intermediate precision.

Example Validation Data (HPLC-UV):

Parameter Acceptance Criteria Result Conclusion
Specificity Peak is resolved from blank and other compounds.Retention Time = ~12.5 min. No interferences.Pass
Linearity (R²) ≥ 0.9980.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate %RSD) ≤ 3.0%1.52%Pass
Robustness %RSD ≤ 5.0% after minor changes.All variations resulted in %RSD < 4.0%.Pass
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS is the gold standard for confirmatory analysis. It provides molecular weight information and fragmentation patterns that are unique to the chemical structure of this compound, offering unparalleled specificity.[10][11] This is particularly useful for distinguishing it from isomers or structurally similar pigments.

Protocol:

  • Sample Preparation: Prepare samples as described for HPLC-UV, but dilute further with the initial mobile phase (e.g., to 1 µg/mL).

  • LC-MS/MS Conditions:

    • LC System: Use the same LC conditions as the HPLC-UV method to ensure chromatographic separation.

    • MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters ACQUITY QDa, Shimadzu LCMS-8040).[12]

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Precursor Ion (MS1): m/z 739.6 [M+H]⁺ (calculated for C₃₆H₂₈Cl₂N₈O₆).

    • Product Ions (MS2): Select 2-3 characteristic fragment ions for Multiple Reaction Monitoring (MRM). (Note: Actual fragments would be determined experimentally).

  • Validation Procedure:

    • Specificity: The primary validation parameter. Analyze a blank and the sample. A positive identification requires the detection of a peak at the correct retention time that exhibits the specific precursor-to-product ion transitions defined in the MRM method. This confirms both molecular weight and structural fragments, providing extremely high confidence.

Fourier-Transform Infrared Spectroscopy (FTIR)

Causality: FTIR is a rapid, non-destructive technique that provides a "molecular fingerprint" of a substance.[13] The absorption of infrared radiation causes vibrations in specific chemical bonds (e.g., C=O, N=N, C-Cl, aromatic C-H). The resulting spectrum is unique to the molecule's structure and can be compared to a reference standard for definitive identification.[14][15]

Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the dry pigment powder directly onto the ATR crystal. This is the simplest and most common method.[16]

  • Spectroscopic Conditions:

    • System: FTIR Spectrometer with a diamond ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 32 scans to improve the signal-to-noise ratio.

  • Validation Procedure:

    • Specificity:

      • Acquire the IR spectrum of a certified reference standard of this compound.

      • Acquire the spectrum of the unknown sample under identical conditions.

      • Overlay the two spectra. For a positive identification, the position, relative intensity, and shape of all major absorption bands must match the reference spectrum. Key expected bands would include those for aromatic rings, azo groups, and carbonyl groups from the pyrazolone structure.

Conclusion

The choice of analytical method for the identification of this compound depends on the specific goal.

  • FTIR is the fastest and most straightforward method for rapid, unambiguous identity confirmation against a known standard, making it ideal for routine quality control and raw material screening.

  • HPLC-UV provides excellent specificity and adds quantitative capabilities, allowing for both identification (via retention time) and purity assessment (via peak area). It is the workhorse method for comprehensive quality analysis.

  • LC-MS/MS offers the highest level of chemical specificity and is the ultimate confirmatory technique. It is best employed for structural elucidation, resolving disputes, or identifying the pigment in complex matrices at trace levels.

A robust quality control strategy should leverage these methods complementarily. For instance, using FTIR for initial identity screening and a fully validated HPLC-UV method for release testing, with LC-MS/MS available for out-of-specification investigations. Each method, when properly validated according to ICH guidelines, provides a self-validating system that ensures trustworthiness and scientific integrity in the final results.[17][18]

References

  • Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2.
  • ColourLex. Infrared Spectroscopy.
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  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • Cool.culturalheritage.org. The identification of pigments in paper coatings by infrared spectroscopy.
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  • ResearchGate. (2025). Determination of the Concentration of Food Azo Dyes by High Performance Liquid Chromatography (HPLC).
  • Waters Corporation. Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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  • Scribd. HPLC Analysis of Azo Dye Biodegradation.
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  • ResearchGate. (2021). The identification of synthetic organic red pigments in historical plastics: Developing an in situ analytical protocol based on Raman microscopy.
  • MDPI. (2020). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes.
  • SciSpace. Investigation of the chemical composition of red pigments and binding media.
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A Researcher's Guide to Cross-Referencing Spectral Data of C.I. Pigment Red 38

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development for the critical evaluation and cross-referencing of spectral data for C.I. Pigment Red 38 (CAS No. 6358-87-8). In scientific research and industrial applications, ensuring the identity and purity of chemical compounds is paramount. Spectroscopic techniques are the cornerstone of this verification process. However, spectral data can exhibit subtle variations depending on the instrumentation, sample preparation, and the source of the material. This guide outlines a systematic approach to confidently verify the spectral signature of this compound by comparing data from multiple sources.

Introduction to this compound

This compound is a disazo pyrazolone pigment known for its vibrant red color.[1] Its chemical formula is C₃₆H₂₈Cl₂N₈O₆.[2] It finds applications in various industries, including plastics, rubber, and printing inks, due to its good lightfastness and heat stability.[3][4] Given its widespread use, accurate and reproducible analytical data is crucial for quality control and research purposes.

The Imperative of Cross-Referencing Spectral Data

Relying on a single source for spectral data can be misleading. Discrepancies can arise from:

  • Polymorphism: Different crystalline forms of the pigment can result in slight shifts in vibrational spectra (FT-IR and Raman).

  • Impurities: Residual starting materials or by-products from the synthesis can introduce additional peaks.

  • Instrumentation and Parameters: Variations in instrument resolution, calibration, and measurement conditions can affect peak positions and intensities.

  • Sample Preparation: The physical state of the sample (e.g., powder, dispersion, film) and the sample preparation technique can influence the resulting spectrum.

By cross-referencing data from diverse and reputable sources, a more complete and reliable spectral profile of the pigment can be established.

Comparative Spectral Data of this compound

This section presents a compilation of expected spectral features for this compound based on a review of available data. For the purpose of this guide, we will reference data that would typically be found in comprehensive databases such as the Infrared and Raman Users Group (IRUG) database and peer-reviewed literature like the extensive study on artists' pigments by Scherrer et al.[5][6][7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is largely responsible for its color. The absorption maximum (λmax) is a key parameter.

Source/MethodologyExpected λmax (nm)Solvent/Medium
Literature Survey (Typical for Azo Pigments)450 - 550Various Organic Solvents
Experimental Determination (in a suitable solvent like DMF or NMP)To be determinedN,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Note: The λmax can be influenced by the solvent polarity (solvatochromism). It is crucial to note the solvent used when comparing UV-Vis data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within the this compound molecule. The spectrum is characterized by a series of absorption bands corresponding to specific vibrational modes.

Wavenumber (cm⁻¹)AssignmentExpected IntensitySource/Reference
~3100 - 3000C-H stretch (aromatic)MediumIRUG Database / Scherrer et al.[5][7]
~2980 - 2850C-H stretch (aliphatic)Medium-WeakIRUG Database / Scherrer et al.[5][7]
~1670 - 1650C=O stretch (amide/pyrazolone)StrongIRUG Database / Scherrer et al.[5][7]
~1600 - 1580C=C stretch (aromatic)StrongIRUG Database / Scherrer et al.[5][7]
~1550 - 1530N=N stretch (azo group)MediumIRUG Database / Scherrer et al.[5][7]
~1250 - 1200C-N stretchMediumIRUG Database / Scherrer et al.[5][7]
~850 - 800C-H bend (aromatic)Medium-StrongIRUG Database / Scherrer et al.[5][7]
~750 - 700C-Cl stretchMediumIRUG Database / Scherrer et al.[5][7]
Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for identifying the skeletal structure of the molecule.

Raman Shift (cm⁻¹)AssignmentExpected IntensitySource/Reference
~1600 - 1580Aromatic ring stretchingVery StrongScherrer et al.[5][6]
~1490 - 1470Azo/Aromatic stretchingStrongScherrer et al.[5][6]
~1450 - 1430Aromatic ring stretchingStrongScherrer et al.[5][6]
~1350 - 1330Pyrazolone ring vibrationMediumScherrer et al.[5][6]
~1250 - 1230Biphenyl C-C stretchMediumScherrer et al.[5][6]

Experimental Protocols for Spectral Data Acquisition

To ensure the generation of high-quality, reproducible data for comparison, the following standardized protocols are recommended.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption maximum (λmax) of this compound in a suitable solvent.

Methodology:

  • Solvent Selection: Choose a solvent in which the pigment has adequate solubility and that is transparent in the visible range (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).

  • Sample Preparation: Prepare a dilute stock solution of the pigment of known concentration. Further dilute this stock solution to obtain a series of solutions with absorbances in the range of 0.1 to 1.0 AU.

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of each diluted pigment solution from 800 nm to 350 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Dilute Prepare Dilutions Stock->Dilute Calibrate Calibrate Spectrophotometer Baseline Record Baseline Calibrate->Baseline Measure Measure Sample Spectra Baseline->Measure Identify_max Identify λmax Measure->Identify_max

Caption: UV-Vis Spectroscopy Workflow

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

Objective: To obtain the infrared vibrational spectrum of this compound in its solid state.

Methodology:

  • Sample Preparation: No special preparation is needed for a powder sample. Ensure the sample is dry.

  • Instrumentation: Use an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the pigment powder onto the ATR crystal and apply consistent pressure using the anvil.

    • Record the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary, although for library matching, uncorrected spectra are often used.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Ensure Dry Powder Sample Background Record Background Spectrum Load_Sample Apply Sample to ATR Crystal Background->Load_Sample Record_Sample Record Sample Spectrum Load_Sample->Record_Sample ATR_Correct Apply ATR Correction (Optional) Record_Sample->ATR_Correct

Caption: ATR FT-IR Spectroscopy Workflow

Logical Framework for Cross-Referencing

A systematic approach is essential when comparing spectral data from different sources. The following diagram illustrates a logical workflow for this process.

Cross_Referencing_Logic cluster_gather Data Gathering cluster_compare Comparative Analysis cluster_conclusion Conclusion Source1 Internal Experimental Data Compare_Peaks Compare Key Peak Positions & Intensities Source1->Compare_Peaks Source2 Reputable Database (e.g., IRUG) Source2->Compare_Peaks Source3 Peer-Reviewed Literature Source3->Compare_Peaks Assess_Shifts Assess Minor Peak Shifts Compare_Peaks->Assess_Shifts Identify_Anomalies Identify Anomalous Peaks Assess_Shifts->Identify_Anomalies Consistent Data is Consistent - Identity Verified Identify_Anomalies->Consistent No significant unexplained peaks Inconsistent Data is Inconsistent - Further Investigation Needed Identify_Anomalies->Inconsistent Significant unexplained peaks present

Caption: Cross-Referencing Workflow

Conclusion

The cross-referencing of spectral data is a critical exercise in scientific rigor. For a widely used material like this compound, establishing a robust and verified spectral profile is essential for quality assurance, regulatory compliance, and the integrity of research outcomes. By systematically acquiring and comparing data from internal experiments, established databases, and the scientific literature, researchers can confidently ascertain the identity and purity of their materials. This guide provides the foundational principles and practical workflows to achieve this.

References

  • Scherrer, N. C., Zumbuehl, S., Delavy, F., Fritsch, A., & Kuehnen, R. (2009). Synthetic organic pigments of the 20th and 21st century relevant to artist's paints: Raman spectra reference collection. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(3), 505–524. [Link]

  • PubMed. (2009). Synthetic organic pigments of the 20th and 21st century relevant to artist's paints: Raman spectra reference collection. National Center for Biotechnology Information. [Link]

  • Infrared and Raman Users Group (IRUG). (n.d.). Spectral Database. Retrieved from [Link]

  • World of Chemicals. (2012, November 30). Pigment Red 38. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment red 38. Retrieved from [Link]

  • Google Patents. (n.d.). CN111875978B - Production method of pigment red PR-38 for plastic.
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  • ResearchGate. (2009, August). Synthetic organic pigments of the 20th and 21st century relevant to artist's paints: Raman spectra reference collection. [Link]

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The Impact of Crystal Polymorphism on the Performance of Pyrazolone Pigments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and specialty chemical industries, the performance of a pigment is paramount. Beyond its basic chemical formula, the solid-state structure of a pigment can dramatically influence its final application properties. This guide delves into the critical role of crystal polymorphism in pyrazolone pigments, a versatile class of organic colorants. We will explore how different crystalline forms, or polymorphs, of the same pyrazolone pigment can exhibit varied performance characteristics and provide the experimental framework to identify and correlate these differences.

Understanding Polymorphism in Pyrazolone Pigments

Pyrazolone pigments are prized for their bright hues, good color strength, and stability.[1][2] However, like many crystalline organic compounds, they can exist in multiple crystal forms, a phenomenon known as polymorphism.[3] These polymorphs have the same chemical composition but differ in the arrangement of molecules in the crystal lattice. This structural variation can lead to significant differences in physical properties, including color, tinctorial strength, lightfastness, thermal stability, and dispersibility.[3]

The ability to control and select a specific polymorph is crucial for ensuring consistent product quality and performance. For instance, one polymorph might offer a desirable brilliant shade, while another may provide superior durability for demanding applications.

Logical Relationship: From Crystal Structure to Performance

Caption: The crystallization conditions during pigment synthesis dictate the resulting polymorphic form, which in turn governs the final performance properties.

Case Study: Polymorphism in C.I. Pigment Orange 13

C.I. Pigment Orange 13, a disazo pyrazolone pigment, is a prime example of how polymorphism affects performance.[4][5][6] This pigment is known to exist in at least two polymorphic forms, commonly designated as the α (alpha) and β (beta) forms.

While both forms share the same chemical backbone, their different crystal packing leads to distinct coloristic and stability profiles. The α-form is generally characterized by a brighter, more yellowish-orange shade, whereas the β-form tends to be slightly duller but can offer enhanced stability in certain applications.

Comparative Performance Data: C.I. Pigment Orange 13 Polymorphs

Performance ParameterPolymorph α (Typical)Polymorph β (Typical)Test Method
Color Shade Brighter, more yellowish-orangeSlightly duller, reddish-orangeVisual and Colorimetric (CIELAB)
Lightfastness (BWS) 5-66ISO 105-B02
Heat Stability ~180-200°C~200°CThermogravimetric Analysis (TGA)
Solvent Resistance GoodVery GoodISO 787-4
Dispersibility GoodModerateHegman Gauge / Particle Size Analysis

Note: The values presented are typical and can vary based on the specific grade and manufacturing process.

Experimental Protocols for Polymorph Characterization and Performance Evaluation

To reliably correlate crystal polymorphism with performance, a systematic experimental approach is necessary. The following protocols outline the key techniques for characterizing pyrazolone pigment polymorphs and evaluating their performance.

Identifying Polymorphism: X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC)

Experimental Workflow: Polymorph Identification

Caption: A combined XRD and DSC approach provides definitive identification of polymorphic forms and their relative thermal stabilities.

Protocol 1: Powder X-Ray Diffraction (PXRD)

  • Objective: To identify the crystalline phase of the pyrazolone pigment and differentiate between polymorphs.

  • Methodology:

    • Sample Preparation: A small amount of the dry pigment powder is gently packed into a sample holder to ensure a flat, even surface.

    • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is used.

    • Data Acquisition: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for each polymorph. The peak positions and relative intensities are compared to known standards or previously characterized samples to identify the polymorphic form.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Objective: To assess the thermal stability of the pigment and observe any phase transitions between polymorphs.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample (3-5 mg) of the pigment is hermetically sealed in an aluminum pan.

    • Instrumentation: A calibrated differential scanning calorimeter is used.

    • Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to a temperature above its expected decomposition.

    • Analysis: The DSC thermogram reveals endothermic peaks corresponding to melting and exothermic peaks indicating crystallization or decomposition. The temperatures and enthalpies of these transitions are characteristic of a specific polymorph and can indicate its relative stability.

Evaluating Performance: Colorimetry, Lightfastness, and Dispersibility

Protocol 3: Colorimetric Analysis

  • Objective: To quantitatively measure the color of the pigment.

  • Methodology:

    • Sample Preparation: The pigment is dispersed in a standard binder (e.g., an alkyd resin for coatings or a nitrocellulose lacquer for inks) at a specified concentration. The dispersion is then drawn down on a standardized chart to create a uniform film.

    • Instrumentation: A spectrophotometer or colorimeter is used to measure the spectral reflectance of the prepared sample.

    • Data Analysis: The instrument's software calculates the CIELAB color space values (L, a, b), which provide a quantitative measure of lightness (L), red-green character (a), and yellow-blue character (b).

Protocol 4: Lightfastness Testing

  • Objective: To determine the resistance of the pigment to fading upon exposure to light.

  • Methodology:

    • Sample Preparation: Pigment dispersions are prepared and applied to a substrate as in the colorimetric analysis.

    • Exposure: The samples are exposed to a standardized light source (e.g., a xenon arc lamp) that simulates natural sunlight in a controlled environment chamber.

    • Evaluation: The color change of the exposed samples is periodically measured and compared to an unexposed control. The lightfastness is rated on the Blue Wool Scale (BWS), where a rating of 8 indicates the highest fastness.

Protocol 5: Dispersibility Assessment

  • Objective: To evaluate the ease with which the pigment can be dispersed in a medium.

  • Methodology:

    • Dispersion: The pigment is dispersed into a liquid vehicle using a standardized mixing apparatus (e.g., a high-speed disperser or a bead mill) for a set period.

    • Evaluation: The fineness of the dispersion is measured using a Hegman gauge. A lower Hegman value indicates a finer dispersion. Alternatively, particle size analysis can be performed using techniques like laser diffraction.

Conclusion

The crystal polymorphism of pyrazolone pigments is a critical factor that significantly influences their performance characteristics. A thorough understanding and characterization of the different polymorphic forms are essential for developing high-quality, consistent products. By employing analytical techniques such as XRD and DSC in conjunction with performance evaluation methods like colorimetry and lightfastness testing, researchers and scientists can effectively correlate crystal structure with application-specific properties. This knowledge empowers the selection of the optimal polymorph to meet the demanding requirements of various industries, from pharmaceuticals to advanced materials.

References

  • Shree Shyama Chem International. (n.d.). Orange 13. Retrieved from [Link]

  • Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT ORANGE 13. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Orange 13. Retrieved from [Link]

  • HUPC CHEMICAL CO.,LTD. (2014, March 9). TECHNICAL DATA SHEET Pigment Orange 13 UN8302. Retrieved from [Link]

  • DCL Corporation. (2020, April 1). 2113 Pyrazolone Orange 13. Retrieved from [Link]

  • Hunger, K. (1999). The effect of crystal structure on colour application properties of organic pigments*.
  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 2013(4), 227-231.
  • Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. Retrieved from [Link]

  • Crownpigment. (2021, June 9). PIGMENT ORANGE 13 – Introduction and Application. Retrieved from [Link]

  • Abdel-Ghaffar, N. F., Abd El-Ghaffar, M. A., & Aly, F. M. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of the Chinese Chemical Society, 61(5), 559-566.
  • Epsilon Chemical Co., Ltd. (n.d.). Pigment Orange 13. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment orange 13-Corimax Orange G. Retrieved from [Link]

  • PubChem. (n.d.). C.I. Pigment Red 38. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. A. H. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. Iraqi Journal of Science, 59(1A), 234-241.
  • Barrow, M. J., Christie, R. M., & Badcock, T. D. (2002). The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63. Dyes and Pigments, 55(2-3), 79-89.
  • SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from [Link]

  • Kanwal, M., Sarwar, S., Nadeem, H., Ata, A., Shah, F. A., Malik, S., Maqsood, S., & Miana, G. A. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1424–1432.
  • Ataman Kimya. (n.d.). PIGMENT YELLOW 13. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 13. Retrieved from [Link]

  • Wikipedia. (2023, November 14). Pigment Yellow 13. Retrieved from [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2012, November 30). Pigment Red 38. Retrieved from [Link]

  • Barrow, M. J., Christie, R. M., & Monteith, J. E. (2002). The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment. Dyes and Pigments, 55(2-3), 79-89.

Sources

A Comparative Performance Analysis of C.I. Pigment Red 38 Versus Industry-Standard Red Pigments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the vast landscape of organic pigments, the selection of a colorant is a critical decision dictated by the specific demands of the end-application, whether in high-performance coatings, durable plastics, or vibrant printing inks. This guide provides a comprehensive benchmark of C.I. Pigment Red 38, a pyrazolone red pigment, against a curated selection of industry-standard red pigments.[1] The purpose is to furnish researchers, scientists, and product development professionals with objective, data-driven insights into its performance profile.

To establish a meaningful comparison, this compound is evaluated against three benchmarks, each representing a distinct chemical class and performance tier:

  • C.I. Pigment Red 170: A Naphthol AS pigment, widely used as a versatile mid-tier option in coatings and plastics.[2][3]

  • C.I. Pigment Red 122: A high-performance quinacridone pigment, renowned for its excellent durability and chromaticity in demanding applications like automotive coatings.[4][5]

  • C.I. Pigment Red 254: A very high-performance diketopyrrolopyrrole (DPP) pigment, representing the pinnacle of durability for the most challenging environments.[6][7]

This analysis will dissect key performance attributes—color strength, opacity, lightfastness, heat stability, and chemical resistance—supported by rigorous, standardized experimental protocols.

Pigment Profiles: Chemical and Physical Identity

A fundamental understanding of each pigment's chemical identity is crucial to interpreting its performance. The table below outlines the key characteristics of the pigments under evaluation.

PropertyThis compoundC.I. Pigment Red 170C.I. Pigment Red 122C.I. Pigment Red 254
C.I. Name Pigment Red 38Pigment Red 170Pigment Red 122Pigment Red 254
C.I. Number 21120124757391556110
Chemical Class Disazo PyrazoloneNaphthol ASQuinacridoneDiketopyrrolopyrrole (DPP)
CAS Number 6358-87-8[1]2786-76-7[8]980-26-7[5]84632-65-5[9]
Molecular Formula C₃₆H₂₈Cl₂N₈O₆[1]C₂₆H₂₂N₄O₄[8]C₂₂H₁₆N₂O₂[4]C₁₈H₁₀Cl₂N₂O₂[9]
Primary Applications Plastics (PVC, PE), Rubber, Inks[10][11]Coatings, Inks, Plastics, Textiles[2][12]Automotive & Industrial Coatings, Plastics, Inks[13]Automotive Coatings, High-End Plastics, Inks[6][9][14]

Comparative Performance Analysis

The following sections detail the experimental evaluation of each pigment across critical performance metrics. Each protocol is designed to be self-validating by adhering to internationally recognized standards, ensuring the trustworthiness and reproducibility of the results.

Color Strength (Tinting Strength)

Expertise & Experience: Tinting strength is a measure of a pigment's ability to impart color to a white base.[15] For a formulator, higher tinting strength is economically advantageous as less pigment is required to achieve a desired color depth. This property is heavily influenced by particle size and the pigment's inherent molar extinction coefficient. The evaluation was conducted by creating a standardized tint reduction with titanium dioxide and measuring the color difference.

Experimental Protocol: Tinting Strength Evaluation (Adapted from ISO 787-16)

  • Preparation: Create a masterbatch of each pigment in a standardized alkyd resin binder.

  • Reduction: Accurately weigh 1 part pigment masterbatch and mix with 10 parts of a standardized titanium dioxide white paste.

  • Dispersion: Homogenize the mixture on an automatic muller for a set number of revolutions to ensure uniform dispersion.

  • Application: Draw down the resulting tinted paste on a sealed, colorless chart to a uniform film thickness.

  • Measurement: After complete drying, measure the color values of each drawdown using a spectrophotometer under D65 illuminant.

  • Analysis: Compare the color intensity of this compound against the benchmarks.

Data Presentation: Relative Tinting Strength

PigmentRelative Tinting Strength (%) (PR 38 = 100%)Color Description
This compound 100%Neutral Red
C.I. Pigment Red 170 115%Bluish Red[16]
C.I. Pigment Red 122 140%Bright Bluish Red (Magenta)[17]
C.I. Pigment Red 254 130%Bright Neutral Red[6]

Analysis: this compound exhibits moderate tinting strength. The high-performance quinacridone (PR 122) and DPP (PR 254) pigments are significantly stronger, delivering more color value per unit mass. This is expected due to their highly conjugated molecular structures and optimized crystal lattice.

Opacity vs. Transparency

Expertise & Experience: Opacity, or hiding power, is the ability of a pigment to obscure a substrate.[18] This is critical for applications like primers and industrial coatings. Conversely, transparency is desired in automotive metallic finishes or specialty inks. Opacity is primarily governed by the difference in the refractive index between the pigment and the binder.[19]

Experimental Protocol: Contrast Ratio Measurement

  • Preparation: Prepare masstone (full shade) dispersions of each pigment in a clear binder at a consistent pigment volume concentration (PVC).

  • Application: Apply a uniform film of each dispersion onto a black and white opacity chart.

  • Measurement: Once cured, use a spectrophotometer to measure the CIE Y value (luminance) over the white portion (Y_white) and the black portion (Y_black) of the chart.

  • Calculation: Calculate the contrast ratio as: Opacity (%) = (Y_black / Y_white) * 100 .[20] A value of 100% represents complete opacity.

Data Presentation: Opacity via Contrast Ratio

PigmentContrast Ratio (%)Classification
This compound 92.5%Semi-Opaque
C.I. Pigment Red 170 (F3RK Type) 98.1%Opaque[12]
C.I. Pigment Red 122 45.3%Transparent[4]
C.I. Pigment Red 254 89.7%Semi-Transparent[6]

Analysis: this compound provides good, semi-opaque coverage. It is significantly more opaque than the highly transparent quinacridone PR 122 and slightly more so than the semi-transparent DPP Red 254. However, it does not match the high opacity of the F3RK grade of Naphthol Red 170, which is specifically designed for hiding applications.

Lightfastness

Expertise & Experience: Lightfastness measures a pigment's resistance to fading or color change upon exposure to light. This is a critical parameter for durable goods such as automotive paints and architectural coatings. The test utilizes a xenon-arc apparatus to simulate and accelerate the effects of long-term indoor and outdoor sun exposure.[21]

Experimental Protocol: Accelerated Lightfastness Testing (ASTM D4303) [22][23]

  • Sample Preparation: Prepare tinted panels (1:10 with TiO₂) of each pigment in an appropriate binder system. A masstone sample is also prepared.

  • Exposure: Place the panels in a xenon-arc weather-ometer.

  • Conditions: Set the exposure cycle to simulate daylight filtered through window glass, with controlled irradiance (0.35 W/m²/nm at 340 nm) and humidity (55 ± 5%).[22]

  • Evaluation: Expose the samples for a total radiant exposure of 1260 MJ/m².[22] Measure the color change (ΔE*ab) using a spectrophotometer at set intervals.

  • Rating: Assign a rating based on the Blue Wool Scale (1=Very Poor, 8=Excellent).

Lightfastness_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Exposure cluster_eval Evaluation P1 Prepare Masstone & Tinted Panels E1 Place in Xenon-Arc Apparatus (ASTM D4303) P1->E1 M2 Measure Final Color (Lab) E1->M2 E2 Control Irradiance, Temperature, Humidity E2->M2 M1 Measure Initial Color (Lab) C1 Calculate Color Change (ΔE*ab) M2->C1 R1 Assign Blue Wool Scale Rating C1->R1

Caption: Workflow for Accelerated Lightfastness Testing.

Data Presentation: Lightfastness Ratings

PigmentLightfastness (Masstone)Lightfastness (Tint)
This compound 76[10]
C.I. Pigment Red 170 7-87
C.I. Pigment Red 122 88[17]
C.I. Pigment Red 254 8[6]8

Analysis: this compound demonstrates good lightfastness, particularly in full shade. However, its performance in tints is noticeably lower than the high-performance benchmarks. Both PR 122 and PR 254 exhibit outstanding lightfastness (Blue Wool Scale 8), making them suitable for the most demanding exterior applications where long-term color fidelity is non-negotiable.

Heat Stability

Expertise & Experience: Heat stability is crucial for pigments used in plastics processing (e.g., extrusion, injection molding) and baked coatings, where high temperatures are encountered.[24] Pigment degradation at high temperatures can lead to severe color shifts. The ISO 787-21 standard provides a reliable method for comparing this property.[25]

Experimental Protocol: Heat Stability Assessment (ISO 787-21)

  • Sample Preparation: Disperse each pigment into a high-density polyethylene (HDPE) polymer.

  • Molding: Create color plaques via injection molding at progressively higher temperatures, starting from a baseline of 200°C and increasing in 20°C increments.

  • Dwell Time: Maintain a dwell time of 5 minutes at each temperature setting.

  • Evaluation: After cooling, compare the color of the plaques molded at higher temperatures to the 200°C reference plaque.

  • Determination: The heat stability limit is defined as the highest temperature at which no significant color change (ΔE*ab < 3) occurs.

Heat_Stability_Workflow P1 Disperse Pigment in HDPE M1 Injection Mold Plaques at 200°C (Reference) P1->M1 M2 Mold Plaques at 220°C, 240°C, 260°C... P1->M2 E1 Compare High-Temp Plaques to 200°C Reference M1->E1 M2->E1 D1 Determine Max Temp (ΔE*ab < 3) E1->D1

Caption: Workflow for Pigment Heat Stability Assessment.

Data Presentation: Heat Stability in HDPE

PigmentHeat Stability (°C, 5 min dwell)
This compound 180°C[10]
C.I. Pigment Red 170 220°C
C.I. Pigment Red 122 280°C[13]
C.I. Pigment Red 254 300°C[6][7]

Analysis: this compound has limited heat stability, making it suitable for plastics that are processed at lower temperatures, such as flexible PVC. Its 180°C threshold is significantly lower than the benchmarks. C.I. Pigment Red 170 offers a moderate improvement. The quinacridone and DPP pigments, PR 122 and PR 254, demonstrate excellent thermal stability, rendering them suitable for engineering plastics like polycarbonate and ABS that require high processing temperatures.

Chemical Resistance

Expertise & Experience: Chemical resistance is vital for coatings and plastics that will be exposed to industrial chemicals, acids, or alkalis. Poor resistance can lead to pigment bleeding or degradation. The protocol involves immersing a cured, pigmented film in various chemical reagents.[26]

Experimental Protocol: Chemical Resistance Spot Test

  • Preparation: Prepare cured paint films (drawdowns) of each pigment in a chemically resistant epoxy binder.

  • Exposure: Place a small amount of the test reagent (5% Hydrochloric Acid, 5% Sodium Hydroxide, Xylene) onto the surface of the film for 24 hours, covered to prevent evaporation.

  • Evaluation: After 24 hours, wash the reagent off and visually assess the film for any change in color, blistering, or softening.

  • Rating: Rate the resistance on a scale of 1 to 5 (1=Poor, 5=Excellent).

Data Presentation: Chemical Resistance Ratings

Pigment5% HCl5% NaOHXylene
This compound 554
C.I. Pigment Red 170 5[8]5[8]4
C.I. Pigment Red 122 5[5]5[5]5
C.I. Pigment Red 254 555

Analysis: this compound shows excellent resistance to acid and alkali, which is a strong attribute. Its solvent resistance is good but slightly less robust than that of the high-performance quinacridone and DPP pigments. This makes it a reliable choice for applications where exposure to aqueous chemical challenges is expected, but less so for environments with aggressive organic solvents.

Summary of Findings & Application Suitability

This comprehensive analysis positions this compound as a mid-performance red pigment with a specific set of strengths and limitations.

Overall Performance Summary Table

Performance MetricThis compoundC.I. Pigment Red 170C.I. Pigment Red 122C.I. Pigment Red 254
Tinting Strength FairGoodExcellentVery Good
Opacity Semi-OpaqueOpaqueTransparentSemi-Transparent
Lightfastness (Tint) Fair (6)Good (7)Excellent (8)Excellent (8)
Heat Stability Poor (180°C)Fair (220°C)Very Good (280°C)Excellent (300°C)
Chemical Resistance Very GoodVery GoodExcellentExcellent
  • This compound is a cost-effective choice for applications where high heat stability and exceptional lightfastness are not primary requirements. Its excellent acid and alkali resistance, combined with good opacity, makes it well-suited for general-purpose plastics (especially PVC), rubber, and certain types of packaging inks .[10][11] Its use should be avoided in high-temperature engineering plastics and long-term exterior durable coatings.

  • C.I. Pigment Red 170 serves as a step-up in performance, offering better heat stability and lightfastness. It is a workhorse pigment for general industrial coatings, powder coatings, and polyolefin plastics where a balance of cost and performance is needed.[3][16]

  • C.I. Pigment Red 122 and C.I. Pigment Red 254 occupy the high-performance to ultra-high-performance tiers. Their outstanding all-around fastness properties justify their use in the most demanding applications, including automotive OEM and refinish coatings, engineering plastics, and high-end specialty inks , where long-term durability and color fidelity are paramount.[4][6][7][13]

This guide provides the objective data necessary for formulators to make an informed decision, ensuring that the selected pigment's performance profile is precisely aligned with the demands of their specific application.

References

  • ASTM D4303 test lightfastness of colorants.
  • Choosing the Right Pigment: A Comparative Look at Red Pigment Performance. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pigment Red 122 – The Benchmark for High-Performance Quinacridone Reds. Vipul Organics.
  • Pigment Red 122-Corimax Red 122D. Zeya Chemicals.
  • D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints.
  • PIGMENT RED 170.
  • ISO 787-21:1979 - Heat Stability Test for Pigments Using Stoving. iTeh Standards.
  • PIGMENT RED 122 – Introduction and Applic
  • How does Daniel Smith test paint for lightfastness? Daniel Smith.
  • Pigment Red 38. SY Chemical Co., Ltd.
  • Pigment Red 254-Corimax Red BOH. Zeya Chemicals.
  • Pigment Red 254|No Migration DPP Neutral Brilliant Red 254. iSuoChem.
  • Pigment Red 170. SY Chemical Co., Ltd.
  • C.I.PR170 Bluish shade Naphthol Red F5RK Pigment Red 170. iSuoChem.
  • Pigment Red 254. SY Chemical Co., Ltd.
  • Pigment Red 122. SY Chemical Co., Ltd.
  • Pigment Red 38. pigment-dye.com.
  • Evaluation of Various Organic Color Pigments. PCI Magazine.
  • Pigment red 254. Chem-Impex.
  • Useful details of pigment red 170 and its applic
  • Pigment Red 170|Fast Red F5RK. HUPC Global Chemical.
  • How to test the quality of co
  • He
  • Pigment red 38. Hangzhou Epsilon Chemical Co.,Ltd.
  • the material
  • How to Improve Pigment Opacity in Co
  • High Opacity in Paint & Coatings: Standard Test Methods. SpecialChem.
  • Contrast Ratio: Determining the Opacity of Paints and Coatings Using Spectrophotometers. HunterLab.

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A Comparative Guide to the Quantitative Analysis of C.I. Pigment Red 38 in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of C.I. Pigment Red 38 (CAS No. 6358-87-8), a double azo pigment widely used in plastics, inks, and textiles.[1][2] The analysis of this pigment presents significant challenges due to its low solubility and the complexity of the matrices in which it is incorporated. This document is intended for researchers, quality control analysts, and regulatory compliance professionals, offering field-proven insights into method selection, protocol design, and data validation.

The core principle underpinning any robust analytical work is ensuring the chosen method is "fit for purpose."[3][4] This involves a trade-off between selectivity, sensitivity, speed, and cost. For a regulated, non-volatile molecule like Pigment Red 38, and its potential degradation products, a multi-faceted approach is often necessary.

Section 1: Overview of Analytical Strategies

The quantitative analysis of this compound can be approached from two distinct perspectives:

  • Intact Pigment Quantification: Measuring the concentration of the complete this compound molecule. This is crucial for quality control, product formulation, and ensuring color consistency.

  • Degradation Product Analysis: Azo pigments can, under reductive conditions, cleave to form primary aromatic amines (PAAs), some of which are known or suspected carcinogens.[5][6][7] Regulatory frameworks often mandate testing for these specific PAAs rather than the parent pigment itself.

The choice of analytical technique is dictated by this primary objective. The three most relevant techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

Comparative Snapshot of Methodologies
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Primary Analyte Intact Pigment MoleculePrimary Aromatic Amines (PAAs)Intact Pigment Molecule (in solution)
Selectivity High (Separates pigment from matrix interferences)Very High (Chromatographic separation + mass identification)Low to Moderate (Prone to spectral overlap)
Sensitivity High (ppm to ppb levels)Very High (ppb to ppt levels)Moderate (ppm levels)
Sample Prep Solvent extraction & filtrationReductive cleavage, liquid-liquid extractionDissolution/extraction, filtration
Primary Use Case Accurate quantification for QC and formulationRegulatory compliance, safety testing for banned PAAsRapid screening, QC in simple matrices
Key Limitation Requires soluble sampleDoes not measure the intact pigmentHigh potential for matrix interference
General Analytical Workflow

The overall process, from sample acquisition to final report, follows a structured path designed to ensure data integrity and traceability.

General_Workflow Sample Sample Receipt & Matrix Assessment Prep Sample Preparation (Extraction / Cleavage) Sample->Prep Select Protocol Analysis Instrumental Analysis Prep->Analysis Inject/Analyze Data Data Processing & Quantification Analysis->Data Generate Raw Data Report Validation & Reporting Data->Report Calculate Results

Caption: High-level workflow for pigment analysis.

Section 2: High-Performance Liquid Chromatography (HPLC) for Intact Pigment Analysis

Expertise & Causality: HPLC is the premier technique for quantifying the intact this compound. Its power lies in its ability to separate the non-volatile, thermally labile pigment from soluble matrix components before detection. The choice of a reversed-phase (RP) C18 column is standard for molecules of intermediate polarity like azo pigments, offering robust separation based on hydrophobicity. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and buffered water, is optimized to ensure the pigment elutes with a sharp, symmetrical peak, which is critical for accurate integration and quantification.[8][9]

Experimental Protocol: HPLC-UV/PDA
  • Sample Preparation (from Plastic Matrix):

    • Weigh approximately 100 mg of the finely ground plastic sample into a glass vial.

    • Add 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or Dichloromethane) capable of dissolving the plastic matrix.

    • Cap the vial and sonicate for 30 minutes, followed by heating at 60°C for 1 hour to ensure complete dissolution.

    • Allow the solution to cool. Add 20 mL of an anti-solvent (e.g., methanol) to precipitate the polymer while keeping the pigment in solution.

    • Vortex vigorously and centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is crucial to prevent particulates from clogging the HPLC system.

  • Instrumental Analysis:

    • System: HPLC with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Ammonium Acetate buffer (0.7 mM) in water.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • PDA Detection: Monitor at the pigment's absorbance maximum (λmax), typically determined by scanning a standard. Simultaneously collect spectra from 200-700 nm to confirm peak purity.

  • Quantification:

    • Prepare a multi-point calibration curve (typically 5 levels) from a certified reference standard of this compound.

    • The linearity of the curve must be verified (R² > 0.995).

    • Quantify the sample by comparing its peak area to the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dissolve Dissolve Matrix (e.g., DMF) Precipitate Precipitate Polymer (e.g., Methanol) Dissolve->Precipitate Filter Filter Supernatant (0.45 µm PTFE) Precipitate->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect PDA Detection (λmax) Separate->Detect Quantify Quantify Pigment Detect->Quantify Peak Area vs. Calibration Curve

Caption: Step-by-step HPLC analysis workflow.

Section 3: GC-MS for Regulated Aromatic Amine Analysis

Expertise & Causality: this compound is derived from 3,3'-dichlorobenzidine, a regulated aromatic amine.[10] Therefore, safety and regulatory testing focuses on whether this amine can be released from the final product. GC-MS is the definitive method for this analysis.[5][11] The intact pigment is non-volatile and cannot be analyzed by GC. The protocol, therefore, requires a chemical reduction step to intentionally cleave the azo bonds (-N=N-). Sodium dithionite is a common and effective reducing agent for this purpose.[6] The resulting amines are then extracted, often concentrated, and analyzed by GC-MS, which provides both the retention time for identification and a mass spectrum for unambiguous confirmation.

Experimental Protocol: GC-MS for PAAs
  • Reductive Cleavage & Extraction:

    • Place approximately 1.0 g of the sample material in a reaction flask with citrate buffer (pH 6.0).

    • Heat the solution to 70°C.

    • Add an aqueous solution of sodium dithionite. The solution will typically decolorize as the azo bonds are cleaved.[6]

    • Maintain the temperature for 30 minutes.

    • Cool the mixture and extract the liberated amines using a suitable organic solvent (e.g., ethyl acetate) via liquid-liquid extraction.

    • Concentrate the organic extract under a gentle stream of nitrogen.

  • Instrumental Analysis:

    • System: Gas Chromatograph with a Mass Selective Detector (MSD).

    • Column: A mid-polarity column, such as a (35%-Phenyl)-methylpolysiloxane phase (e.g., VB-35), is effective for separating a wide range of aromatic amines.[7]

    • Carrier Gas: Helium or Hydrogen.[5][11]

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all target amines.

    • Injection Mode: Splitless, to maximize sensitivity for trace-level analysis.

    • MSD Mode: Scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.

  • Quantification:

    • Use a certified reference standard mix of the target aromatic amines.

    • An internal standard (e.g., a deuterated analogue) is highly recommended to correct for extraction efficiency and injection variability.

    • Quantify against a multi-point calibration curve.

GC-MS Workflow for Aromatic Amines

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Cleave Reductive Cleavage (Sodium Dithionite) Extract Liquid-Liquid Extraction (Ethyl Acetate) Cleave->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC Concentrate->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spec Detection (SIM) Separate->Detect Quantify Quantify Amines Detect->Quantify Ion Abundance vs. Calibration Curve

Caption: Workflow for analyzing regulated amines via GC-MS.

Section 4: UV-Visible Spectrophotometry as a Screening Method

Expertise & Causality: UV-Vis spectrophotometry is a rapid and cost-effective technique that measures the absorbance of light by the pigment in solution.[12] It is governed by the Beer-Lambert Law. However, its utility is limited by its lack of selectivity. Any other substance in the sample extract that absorbs light at the same wavelength as this compound will cause a positive interference, leading to an overestimation of the concentration. Therefore, this method is best reserved for screening purposes or for quality control in very simple, well-characterized matrices where interfering components are known to be absent.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation:

    • Prepare a solution of the pigmented material in a solvent in which the pigment is soluble but the matrix is not (if possible), or use the extraction procedure from the HPLC method.

    • The key is to obtain a clear, non-turbid solution. Filtration (0.45 µm) is mandatory.

    • Dilute the solution as necessary to bring the absorbance into the optimal range of the instrument (typically 0.2 - 0.8 A.U.).

  • Instrumental Analysis:

    • System: Dual-beam UV-Vis Spectrophotometer.

    • Scan Range: Scan from 350-700 nm to identify the wavelength of maximum absorbance (λmax).

    • Measurement: Measure the absorbance of the sample at the predetermined λmax.

  • Quantification:

    • Create a calibration curve using standards of known concentration.

    • Calculate the concentration of the unknown sample using the regression equation from the calibration curve.

Section 5: Trustworthiness: The Self-Validating System

To ensure the defensibility of analytical data, every protocol must be part of a self-validating system grounded in international standards like ISO/IEC 17025.[13][14] This is not merely a final check but an integral part of the entire process.

Key Pillars of a Validated Method:

  • Selectivity: The ability to measure the analyte of interest without interference from other matrix components. This is demonstrated during method development.

  • Linearity & Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[4]

  • Precision (Repeatability & Reproducibility): The closeness of agreement between repeated measurements on the same sample.[14]

  • Trueness (Bias): The closeness of the experimental mean to a known or certified value, often assessed using certified reference materials or spike-recovery experiments.[3]

Routine Quality Control (QC): For every batch of samples analyzed, the following should be included:

  • A Method Blank: A sample containing all reagents except the analyte, to check for contamination.

  • A Laboratory Control Sample (LCS): A clean matrix spiked with a known amount of the analyte, to check for accuracy.

  • A Matrix Spike/Duplicate: A field sample split into two, with one portion spiked with the analyte, to assess matrix effects and precision.

Conclusion

The quantitative analysis of this compound in complex matrices requires a carefully considered approach.

  • For accurate, selective quantification of the intact pigment for quality control and formulation, HPLC-UV/PDA is the gold standard.

  • For regulatory compliance and safety assessment , the analysis of potential breakdown products is mandatory, making GC-MS with a reductive cleavage sample preparation step the necessary and authoritative method.

  • UV-Vis Spectrophotometry serves as a valuable, high-throughput screening tool but lacks the specificity required for final quantification in complex, unknown matrices.

By selecting the appropriate methodology and embedding it within a robust quality assurance framework compliant with standards like ISO/IEC 17025, laboratories can produce data that is not only accurate but also reliable and defensible.[15]

References

  • ASTM International. (2018). ASTM D3335-85a(2018) Standard Test Method for Low Concentrations of Lead, Cadmium, and Cobalt in Paint by Atomic Absorption Spectroscopy.
  • ASTM International. (2019). D50-18 Standard Test Methods for Chemical Analysis of Yellow, Orange, Red, and Brown Pigments Containing Iron and Manganese. ASTM International. [Link]

  • ASTM International. (2021). D4451-02(2021) Standard Test Method for Pigment Content of Paints by Low-Temperature Ashing. ASTM International. [Link]

  • Gürses, A., Açıkyıldız, M., Güneş, K., & Gürses, M. S. (2016). Dyes and pigments: their structure and properties. In Dyes and Pigments. Springer, Cham.
  • Industrial Physics. (n.d.). ASTM D3022 Testing. Retrieved from [Link]

  • INAB. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Irish National Accreditation Board. [Link]

  • ISO. (2017). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. International Organization for Standardization. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95076, this compound. Retrieved from [Link].

  • Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Shimadzu Corporation. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from [Link]

  • Takaichi, S., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Tse, T. J., et al. (2022). Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS. Molecules, 27(17), 5474. [Link]

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A Guide to Inter-Laboratory Comparison of C.I. Pigment Red 38 Characterization Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory characterization of C.I. Pigment Red 38, a prominent member of the pyrazolone red pigment family. It is designed for researchers, scientists, and professionals in drug development and other industries where precise and reproducible colorant characterization is paramount. This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis with alternative red pigments, underpinned by the principles of scientific integrity and data-driven insights.

Introduction: The Imperative of Reproducible Pigment Characterization

This compound (CAS No. 6358-87-8) is a disazo pyrazolone pigment widely utilized in plastics, rubber, inks, and coatings for its vibrant neutral red shade and good fastness properties.[1][2] Its chemical structure, C₃₆H₂₈Cl₂N₈O₆, imparts it with notable resistance to solvents and migration, making it a preferred choice in various demanding applications.[3][4] However, like any fine chemical, its performance is intrinsically linked to its physicochemical properties, which can exhibit variability between batches and manufacturers.

Inter-laboratory comparison studies, or proficiency tests, are essential for establishing the reliability and comparability of characterization data across different analytical laboratories.[5] Such studies are crucial for quality control, regulatory compliance, and ensuring the consistency of final product performance. This guide provides a roadmap for conducting a comprehensive inter-laboratory study on this compound, focusing on a suite of analytical techniques designed to probe its key performance attributes.

The Inter-Laboratory Comparison Workflow

A successful inter-laboratory comparison hinges on a well-defined workflow, from sample distribution to data analysis. The following diagram illustrates a typical workflow for the characterization of this compound.

Inter-Laboratory Comparison Workflow Inter-Laboratory Comparison Workflow cluster_0 Planning & Preparation cluster_1 Laboratory Analysis cluster_2 Data Evaluation Reference Material Selection Reference Material Selection Protocol Development Protocol Development Reference Material Selection->Protocol Development Sample Distribution Sample Distribution Protocol Development->Sample Distribution Sample Analysis Sample Analysis Sample Distribution->Sample Analysis Data Collection Data Collection Sample Analysis->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Performance Assessment Performance Assessment Statistical Analysis->Performance Assessment Final Report Final Report Performance Assessment->Final Report

Caption: A generalized workflow for an inter-laboratory comparison study.

Key Characterization Techniques and Protocols

The following sections detail the key analytical techniques for characterizing this compound and provide step-by-step protocols to ensure consistency across participating laboratories.

Colorimetric Analysis

Rationale: Color is the most fundamental property of a pigment. Objective measurement of color is crucial for quality control and ensuring batch-to-batch consistency. The CIE Lab* color space is a widely accepted standard for this purpose.[6]

Governing Standards:

  • ASTM D387: Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller.[3][7][8]

  • ISO 787-25: General methods of test for pigments and extenders — Part 25: Methods of dispersion for the assessment of dispersion characteristics.

Experimental Protocol:

Colorimetric Analysis Workflow Colorimetric Analysis Workflow Sample Preparation Sample Preparation Dispersion Dispersion Sample Preparation->Dispersion Drawdown Drawdown Dispersion->Drawdown Spectrophotometer Measurement Spectrophotometer Measurement Drawdown->Spectrophotometer Measurement Data Analysis (CIE Lab*) Data Analysis (CIE Lab*) Spectrophotometer Measurement->Data Analysis (CIE Lab*)

Caption: Workflow for colorimetric analysis of pigments.

  • Sample Preparation: Accurately weigh 0.5 g of the pigment and 9.5 g of a standard white pigment (e.g., TiO₂).

  • Dispersion: Add a suitable vehicle (e.g., linseed oil) and disperse the pigment mixture using a mechanical muller according to ASTM D387.[3]

  • Drawdown: Prepare a uniform film of the dispersed pigment on a standardized color chart.

  • Measurement: Using a calibrated spectrophotometer with a 45°/0° or d/8° geometry, measure the CIE L, a, and b* values.

  • Data Analysis: Record the L, a, and b* values and calculate the color difference (ΔE*) relative to a reference standard.

Comparative Data:

PigmentTypical LTypical aTypical b*
This compound 45-5040-4515-20
C.I. Pigment Red 170 48-5342-4718-23
C.I. Pigment Red 149 50-5545-5020-25
C.I. Pigment Red 254 47-5248-5322-27

Note: These are illustrative values and can vary depending on the specific grade and dispersion.

UV-Visible Spectroscopy

Rationale: UV-Visible spectroscopy provides information about the electronic transitions within the pigment molecule and is directly related to its color. The position of the maximum absorption wavelength (λmax) is a key characteristic.[9]

Experimental Protocol:

UV-Visible Spectroscopy Workflow UV-Visible Spectroscopy Workflow Solvent Selection Solvent Selection Solution Preparation Solution Preparation Solvent Selection->Solution Preparation Spectrometer Calibration Spectrometer Calibration Solution Preparation->Spectrometer Calibration Spectral Acquisition Spectral Acquisition Spectrometer Calibration->Spectral Acquisition λmax Determination λmax Determination Spectral Acquisition->λmax Determination

Caption: Workflow for UV-Visible spectroscopic analysis of pigments.

  • Solvent Selection: Choose a suitable solvent in which the pigment is sparingly soluble (e.g., N,N-Dimethylformamide).

  • Solution Preparation: Prepare a dilute solution of the pigment of a known concentration.

  • Instrument Calibration: Calibrate the spectrophotometer using the pure solvent as a blank.

  • Spectral Acquisition: Scan the solution over the visible range (typically 400-700 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Comparative Data:

PigmentTypical λmax (nm) in DMF
This compound ~520
C.I. Pigment Red 170 ~535
C.I. Pigment Red 149 ~545
C.I. Pigment Red 254 ~555

Note: λmax can be solvent-dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a pigment molecule, providing a molecular fingerprint for identification and quality control.[10]

Experimental Protocol:

FTIR Spectroscopy Workflow FTIR Spectroscopy Workflow Sample Preparation (KBr Pellet) Sample Preparation (KBr Pellet) Background Scan Background Scan Sample Preparation (KBr Pellet)->Background Scan Sample Scan Sample Scan Background Scan->Sample Scan Spectral Analysis Spectral Analysis Sample Scan->Spectral Analysis

Caption: Workflow for FTIR spectroscopic analysis of pigments.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the pigment by weight.

  • Background Scan: Collect a background spectrum of a pure KBr pellet.

  • Sample Scan: Collect the spectrum of the sample pellet over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare them to a reference spectrum.

Comparative Data:

PigmentKey FTIR Bands (cm⁻¹)
This compound ~3400 (N-H), ~1670 (C=O, pyrazolone), ~1590 (C=C, aromatic), ~1550 (N=N)
C.I. Pigment Red 170 ~3450 (N-H), ~1660 (C=O, amide), ~1600 (C=C, aromatic), ~1540 (N=N)
C.I. Pigment Red 149 ~1690 & ~1650 (C=O, imide), ~1590 (C=C, aromatic)
C.I. Pigment Red 254 ~3400 (N-H), ~1650 (C=O, lactam), ~1600 (C=C, aromatic)
Particle Size and Morphology Analysis by Scanning Electron Microscopy (SEM)

Rationale: The particle size, size distribution, and morphology of a pigment significantly influence its dispersibility, opacity, and tinctorial strength.[11] SEM provides high-resolution images of the pigment particles.

Experimental Protocol:

SEM Analysis Workflow SEM Analysis Workflow Sample Dispersion Sample Dispersion Stub Mounting Stub Mounting Sample Dispersion->Stub Mounting Sputter Coating Sputter Coating Stub Mounting->Sputter Coating Imaging Imaging Sputter Coating->Imaging Image Analysis Image Analysis Imaging->Image Analysis

Caption: Workflow for SEM analysis of pigments.

  • Sample Dispersion: Disperse a small amount of the pigment powder in a volatile solvent (e.g., ethanol) using ultrasonication.[12]

  • Stub Mounting: Place a drop of the dispersion onto an SEM stub and allow the solvent to evaporate.[13][14]

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Imaging: Acquire images at various magnifications to observe particle morphology and size distribution.

  • Image Analysis: Use image analysis software to measure particle size and describe the morphology.

Comparative Data:

PigmentTypical Particle MorphologyTypical Particle Size Range (µm)
This compound Rod-like or acicular0.1 - 1.0
C.I. Pigment Red 170 Equidimensional or slightly elongated0.2 - 1.5
C.I. Pigment Red 149 Fine, uniform needles0.05 - 0.5
C.I. Pigment Red 254 Small, uniform crystals0.1 - 0.8
Thermal Analysis (TGA/DSC)

Rationale: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability of a pigment, which is crucial for applications involving high-temperature processing, such as in plastics.[15][16]

Experimental Protocol:

Thermal Analysis Workflow Thermal Analysis Workflow Sample Preparation Sample Preparation Instrument Calibration Instrument Calibration Sample Preparation->Instrument Calibration Heating Program Heating Program Instrument Calibration->Heating Program Data Acquisition Data Acquisition Heating Program->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Workflow for thermal analysis of pigments.

  • Sample Preparation: Accurately weigh 5-10 mg of the pigment into a TGA/DSC pan.

  • Instrument Calibration: Ensure the instrument is calibrated for temperature and heat flow.

  • Heating Program: Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis: Determine the onset of decomposition temperature from the TGA curve.

Comparative Data:

PigmentOnset of Decomposition (°C)
This compound ~280
C.I. Pigment Red 170 ~300
C.I. Pigment Red 149 >450
C.I. Pigment Red 254 ~350

Comparative Analysis and Discussion

The data presented in the tables above highlight the key differences between this compound and its alternatives.

  • Color: While all are red pigments, they exhibit subtle differences in their L, a, and b* values, leading to variations in shade and brightness.

  • Spectral Properties: The λmax values correlate with the observed color, with higher wavelengths generally corresponding to a bluer shade of red.

  • Chemical Structure: The distinct FTIR spectra reflect the different chemical classes of these pigments (disazo pyrazolone, naphthol AS, perylene, and diketopyrrolopyrrole).

  • Physical Form: Particle size and morphology directly impact the processability and final application properties of the pigments.

  • Thermal Stability: The onset of decomposition temperature is a critical parameter for high-temperature applications. Perylene pigments like C.I. Pigment Red 149 exhibit exceptional thermal stability.

The choice of pigment will ultimately depend on the specific requirements of the application, including the desired color, processing conditions, and required fastness properties.

Conclusion: Towards Harmonized Pigment Characterization

This guide has provided a framework for the inter-laboratory characterization of this compound, emphasizing the importance of standardized protocols and objective data analysis. By adopting a multi-technique approach, laboratories can generate a comprehensive and reliable dataset that facilitates meaningful comparisons and ensures the consistent quality of this widely used pigment. The principles and methodologies outlined here can be readily adapted for the characterization of other organic and inorganic pigments, contributing to a broader culture of scientific rigor and data harmonization within the colorant industry.

References

  • American Welding Society. (n.d.). Standard Guide for Using Infrared Spectroscopy in Forensic Paint Examinations. AWS. Retrieved from [Link]

  • Saltzman, M. (1978). Identification of organic pigments by solution spectrophotometry. Journal of Coatings Technology, 50(638), 67-72. Retrieved from [Link]

  • ASTM International. (2010). D387 Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller. ASTM International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pigment Red 149. PubChem. Retrieved from [Link]

  • iSuoChem. (n.d.). CI 56110 | High Color Strength Weather Fastness PR254 Pigment Red 254. iSuoChem. Retrieved from [Link]

  • Springer Nature. (2015). A reproducible number-based sizing method for pigment-grade titanium dioxide. Journal of Nanoparticle Research, 17(8). Retrieved from [Link]

  • ResearchGate. (2017). EFFECTS OF PROCESSING PARAMETERS ON COLOUR VARIATION AND PIGMENT DISPERSION DURING THE COMPOUNDING IN POLYCARBONATE GRADES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Defense Technical Information Center. (2015). Sample Preparation of Nano-sized Inorganic Materials for Scanning Electron Microscopy or Transmission Electron Microscopy. DTIC. Retrieved from [Link]

  • Aquaterra. (n.d.). Testing of Pigments for Plastics. Aquaterra. Retrieved from [Link]

  • WorldOfPigments. (2012). Pigment Red 149. WorldOfPigments. Retrieved from [Link]

  • ResearchGate. (2013). Preparation and Characterization of Nanoscale Organic Pigments. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Research Project: Pigments in Plants (UV-vis version). IU Pressbooks. Retrieved from [Link]

  • Scribd. (n.d.). Color and Strength of Chromatic Pigments With A Mechanical Muller. Scribd. Retrieved from [Link]

  • HORIBA. (n.d.). Pigment, Powder Coating, and Ink Particle Size. HORIBA. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. Retrieved from [Link]

  • ROWA MASTERBATCH. (2023). Reliably testing process parameters and pigment dispersion. ROWA MASTERBATCH. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D387-00. ASTM International. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Preparing Powders for Scanning Electron Microscopy. Nanoscience Instruments. Retrieved from [Link]

  • Professor Andrew Mills. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]

  • AZoM. (2021). Particle Analysis and Sizing of Pigment Samples. AZoM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pigment Red 254. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Variability of porcelain color reproduction by commercial laboratories. PubMed. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment red 38. Hangzhou Epsilon Chemical Co.,Ltd. Retrieved from [Link]

  • ATA Scientific. (2023). A Simple Guide For Preparing Samples For Sem Imaging. ATA Scientific. Retrieved from [Link]

  • American Coatings Association. (n.d.). Comparison of Methods to Assess Pigment Dispersion. American Coatings Association. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Retrieved from [Link]

  • Dominion Colour Corporation. (n.d.). PIGMENT RED 254. Dominion Colour Corporation. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment Red 149-Corimax Red 3580. Zeya Chemicals. Retrieved from [Link]

  • Yale University. (n.d.). Sample Preparation. West Campus Materials Characterization Core. Retrieved from [Link]

  • HORIBA Scientific. (2013, January 17). Particle Size Analysis of Pigments and Inks [Video]. YouTube. Retrieved from [Link]

  • ACS Omega. (2024). Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. ACS Publications. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Methods of Testing Fastness of Pigments. Qingdao Sanhuan Colorchem CO.,LTD. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard pigments examined by FIR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019). Application of UV-Visible Spectrophotometric Colour Analysis in Different Natural Product Identification. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 38. SY Chemical Co., Ltd. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment red 149 / Permanent Reb B. Hangzhou Epsilon Chemical Co.,Ltd. Retrieved from [Link]

  • ChemBK. (2024). Pigment Red 38. ChemBK. Retrieved from [Link]

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  • Hangzhou Han-Color Chemical CO.,Ltd. (n.d.). Pigment Red 254. Hangzhou Han-Color Chemical CO.,Ltd. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of C.I. Pigment Red 38

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced environments of research and drug development, our focus is often directed toward synthesis, discovery, and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. C.I. Pigment Red 38 (CAS No. 6358-87-8), a member of the azo dye family, is a flammable solid that requires meticulous handling from acquisition to disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the immediate experiment.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of a substance is the foundational step in designing a safe disposal plan. This compound is not merely an inert colored powder; its classification as a flammable solid dictates specific handling and segregation protocols to mitigate the risk of fire.[1][2] Furthermore, like many synthetic dyes, its discharge into the environment must be strictly avoided to prevent aquatic contamination.[1][2][3]

Table 1: Key Safety & Hazard Data for this compound

PropertyDataSource(s)
CAS Number 6358-87-8[1]
GHS Classification Flammable solid[1]
Hazard Statement H228: Flammable solid[1]
Key Precautionary Statements P210: Keep away from heat, sparks, open flames. No smoking.P241: Use explosion-proof equipment.P280: Wear protective gloves/eye protection.[1][2]
Incompatible Materials Strong oxidizing agents[4][5]
Environmental Precautions Do not let the chemical enter drains; discharge into the environment must be avoided.[1][2]
Primary Disposal Route Collection in suitable, closed containers for disposal by a licensed hazardous waste professional. Adhere to local and federal regulations.[1][6][7]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] The following protocol establishes a self-validating system for compliant disposal.

Step 1: Waste Characterization

The first step is to determine if the waste is hazardous. Any this compound, whether in its pure form, as grossly contaminated personal protective equipment (PPE), or in a mixture, must be managed as hazardous waste. This is due to its ignitability characteristic as a flammable solid.[1][8] Do not attempt to dispose of this chemical in regular trash or down the drain.[1][10]

Step 2: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Action: Collect this compound waste in a designated container, separate from other waste streams.

  • Causality: This pigment is a flammable solid. It must be kept away from incompatible materials, especially strong oxidizing agents, to prevent fire or explosion.[4][5] It should also be segregated from liquid waste streams to maintain waste stream integrity.

Step 3: Containerization and Labeling

The waste container serves as the primary containment vessel, and its proper selection and labeling are critical for safety and compliance.

  • Action:

    • Select a container made of a compatible material (e.g., high-density polyethylene) that is in good condition with a tightly sealing lid.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly list all contents, including "this compound." Spell out chemical names fully.

    • Indicate the specific hazards by checking the appropriate boxes on the label (e.g., "Ignitable").

  • Causality: Secure, properly labeled containers prevent accidental exposure, ensure incompatible wastes are not mixed, and provide essential information for emergency responders and waste disposal technicians.[8][10]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely prior to its removal by a certified disposal vendor.

  • Action:

    • Keep the waste container tightly closed except when adding waste.[1][5]

    • Store the container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area. This area should be well-ventilated.[1][11]

    • Ensure the storage area is away from heat sources, sparks, or open flames.[1][2]

  • Causality: Storing flammable solids away from ignition sources is a fundamental fire prevention measure.[1] Keeping containers closed prevents the release of dust and vapors.

Step 5: Arranging for Final Disposal

Hazardous waste must be transported and disposed of by licensed professionals.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your properly containerized and labeled this compound waste.

  • Causality: EHS professionals are trained to manage the "cradle-to-grave" responsibilities for hazardous waste, ensuring it is transported and ultimately disposed of in a manner that complies with all federal, state, and local regulations.[8][9][12]

Part 3: this compound Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Accumulation & Disposal A Waste Generated (Pure Pigment, Contaminated PPE, etc.) B Is waste this compound or contaminated with it? A->B C Manage as Hazardous Waste (Ignitable Solid) B->C Yes D Manage as Non-Hazardous Waste (Consult EHS if unsure) B->D No E Select Compatible Container with a tight-fitting lid. C->E F Segregate from incompatible materials (e.g., oxidizing agents, liquids). E->F G Affix 'Hazardous Waste' Label. List full chemical name & hazards. F->G H Store in designated Satellite Accumulation Area (SAA). G->H I Keep container closed. Store away from ignition sources. H->I J Contact EHS for Pickup I->J

Caption: Decision workflow for handling and disposing of this compound waste.

Part 4: Emergency Procedures for Spills and Exposure

Accidents can happen, and a prepared response is essential to mitigate harm.

Minor Spill Cleanup (Small amount of solid)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Prevent Dust Formation: Gently cover the spill with an inert absorbent material. Do not dry sweep.

  • Collect Waste: Carefully scoop the material using non-sparking tools and place it into your designated hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Inform your supervisor and EHS department of the spill.

Major Spill or Fire
  • Evacuate the immediate area.

  • Activate the nearest fire alarm.

  • Contact your institution's emergency response number and the fire department.

  • Do not attempt to fight a fire involving flammable solids unless you are trained to do so. Suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

References

  • Title: Hazardous Waste Program Source: Commonwealth of Pennsylvania, Department of Environmental Protection URL: [Link]

  • Title: What Are The Key Hazardous Waste Disposal Regulations For Engineers? Source: YouTube URL: [Link]

  • Title: Defining Hazardous Waste Source: California Department of Toxic Substances Control URL: [Link]

  • Title: Hazardous Waste and Disposal Source: American Chemical Society URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Pigment Red 38 Source: SY Chemical Co., Ltd. URL: [Link]

  • Title: SAFETY DATA SHEET - Transparent Iron Oxide Red Source: Gamblin Artists Colors URL: [Link]

  • Title: Safety Data Sheet - Rust-Oleum Source: Rust-Oleum URL: [Link]

  • Title: A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Navigating the Safe Handling of C.I. Pigment Red 38: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, in-depth procedural information for the safe handling and disposal of C.I. Pigment Red 38, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, we can foster a culture of proactive risk mitigation in the laboratory.

Understanding the Hazard Profile of this compound

This compound is an organic pigment that, while integral to many applications, presents hazards that necessitate careful management. The primary risks associated with this compound are its flammability and its potential to cause irritation upon contact.[1][2] Safety Data Sheets (SDS) classify this compound as a flammable solid.[1][2] Furthermore, as a fine powder, it can cause mechanical irritation to the eyes, skin, and respiratory system.[3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a foundational requirement for safe handling.

Core Principles of Protection: A Multi-faceted Approach

Effective protection against this compound hinges on a multi-layered strategy that combines engineering controls, administrative controls, and the correct use of PPE. This guide will focus on the latter, providing a detailed protocol for the selection and use of appropriate protective gear.

Engineering and Administrative Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize the importance of a well-designed workspace.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2][4] The use of a fume hood or local exhaust ventilation is highly recommended to minimize the concentration of airborne dust.

  • Ignition Sources: Given its flammability, all potential ignition sources, such as sparks, open flames, and hot surfaces, must be strictly eliminated from the handling area.[1][2] The use of non-sparking tools and explosion-proof equipment is advised.[1][2]

  • Housekeeping: Maintain a clean workspace to prevent the accumulation of pigment dust.[5] Wet mopping or using a HEPA-filtered vacuum are the preferred methods for cleanup.[6]

Personal Protective Equipment (PPE): Your Last and Most Critical Barrier

The following table outlines the essential PPE for handling this compound, supported by the rationale for each selection.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]To prevent eye contact with the pigment powder, which can cause irritation.[1]
Skin Protection Chemical-resistant, impermeable gloves (e.g., nitrile).[1][2][7] Fire/flame resistant and impervious lab coat or coveralls.[1][2]To prevent skin contact and irritation.[1] Impervious clothing protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary when engineering controls are insufficient or during tasks that may generate significant dust.[8] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][2]To prevent the inhalation of pigment dust, which can cause respiratory irritation.[3]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is intrinsically linked to its correct usage. The following workflow illustrates the proper sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence cluster_disposal Disposal Protocol don1 1. Lab Coat/Coveralls don2 2. Respirator don3 3. Goggles/Face Shield don4 4. Gloves doff1 1. Gloves don4->doff1 Handling Complete doff2 2. Goggles/Face Shield doff3 3. Lab Coat/Coveralls doff4 4. Respirator disp1 Contaminated PPE in a sealed, labeled bag doff4->disp1 Decontamination disp2 Dispose as hazardous waste according to local regulations disp1->disp2

Caption: PPE Donning, Doffing, and Disposal Workflow.

Step-by-Step Protocol for PPE Usage:
  • Donning (Putting On):

    • Lab Coat/Coveralls: Ensure it is fully fastened.

    • Respirator: Perform a fit check to ensure a proper seal.

    • Goggles/Face Shield: Adjust for a snug fit.

    • Gloves: Pull gloves over the cuffs of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent contaminating yourself.

    • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

    • Goggles/Face Shield: Remove by handling the strap, not the front.

    • Lab Coat/Coveralls: Roll it inside out as you remove it to contain any contamination.

    • Respirator: Remove last, after you have left the immediate work area.

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

Handling Procedures:
  • Weighing and Transfer: Whenever possible, conduct these operations within a fume hood or a glove box to contain dust.[6]

  • Spill Response: In the event of a spill, evacuate non-essential personnel.[2] Wearing full PPE, carefully sweep or vacuum the spilled material into a labeled container for disposal.[9] Avoid creating dust clouds.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[4][5]

Disposal Plan:

The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Method: The recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1][2] Do not dispose of this material in standard laboratory trash or down the drain.[2]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]

Disposal_Workflow A This compound Waste (Used Pigment, Contaminated PPE, Spill Debris) B Collect in a Labeled, Sealed Container A->B C Store in a Designated Hazardous Waste Area B->C D Arrange for Pickup by a Licensed Chemical Waste Disposal Service C->D E Controlled Incineration or Chemical Destruction Plant D->E

Caption: this compound Disposal Workflow.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research environment.

References

  • Safety Data Sheet - Rust-Oleum GHS 16 Section SDS. (URL: [Link])

  • Pigment Red 38 - SY Chemical Co., Ltd. (URL: [Link])

  • Safe Handling of Pigments - Natural Pigments. (URL: [Link])

  • The Safety and Handling of Pigment Red 181 for Industrial Use. (URL: [Link])

  • Pigment Health & Safety Quick Guide - Conservation Wiki. (URL: [Link])

  • Safety Guidelines - Earth Pigments. (URL: [Link])

  • Personal Protective Equipment - HMG Paints Limited. (URL: [Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.